1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-4-piperidin-1-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZATAXHOSMHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233172 | |
| Record name | 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84254-97-7 | |
| Record name | 1′-(Phenylmethyl)[1,4′-bipiperidine]-4′-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84254-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084254977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.016 | |
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Foundational & Exploratory
What are the properties of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile?
An In-depth Technical Guide to 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound primarily recognized for its role as an advanced intermediate in pharmaceutical synthesis. The document delves into the molecule's fundamental chemical and physical properties, outlines a logical and detailed synthetic pathway, and discusses its principal applications within drug development. Furthermore, it covers expected analytical characterization, inferred safety protocols, and the utility of its isotopically labeled analogues. This guide is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this compound for research and development purposes.
Chemical Identity and Physicochemical Properties
This compound is a complex amine featuring a bipiperidine core structure. One piperidine nitrogen is substituted with a benzyl group, while the other piperidine ring is substituted at the 4-position with a carbonitrile group. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.
Core Compound Identifiers
The fundamental identification and molecular properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84254-97-7 | [1][2] |
| Molecular Formula | C₁₈H₂₅N₃ | [1][2] |
| Molecular Weight | 283.41 g/mol | [1][2] |
| IUPAC Name | 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile | [2] |
| Synonyms | 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | [1] |
| MDL Number | MFCD00800635 | [1] |
Predicted Physicochemical Data
While extensive experimental data is not publicly available, computational models provide reliable predictions for key physicochemical properties relevant to drug development and synthesis.
| Property | Predicted Value | Notes |
| XLogP3 | 2.9 - 3.5 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | The molecule has no N-H or O-H groups. |
| Hydrogen Bond Acceptors | 3 | The two piperidine nitrogens and the nitrile nitrogen can accept hydrogen bonds. |
| Rotatable Bonds | 3 | Corresponds to the C-C bond of the benzyl group and the C-N bonds linking the rings. |
| Topological Polar Surface Area | 29.9 Ų | Suggests good potential for cell membrane permeability. |
Synthesis and Characterization
The synthesis of this compound is not widely published in peer-reviewed journals but can be logically constructed from established organo-synthetic reactions. A plausible and efficient route involves a three-component Strecker reaction, which is a well-established method for synthesizing α-aminonitriles.
Synthetic Strategy: The Strecker Reaction
The choice of a Strecker-type synthesis is based on its efficiency in forming the required C-C (piperidine-carbonitrile) and C-N (piperidine-piperidine) bonds in a convergent manner. This approach begins with a ketone (1-benzyl-4-piperidone), an amine (piperidine), and a cyanide source. The reaction proceeds through an iminium ion intermediate, which is then attacked by the cyanide nucleophile.
The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure derived from standard methodologies for Strecker reactions.
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in acetic acid at 0-5 °C, add piperidine (1.1 eq) dropwise while stirring. Maintain the temperature and stir for 30 minutes to facilitate the formation of the iminium intermediate.
-
Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water. Add this aqueous KCN solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the mixture by pouring it over ice and basifying to a pH of 9-10 with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Analytical Characterization
Full characterization is essential to confirm the identity and purity of the final compound. Based on the structure, the following spectral data are anticipated.
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, benzyl ring). Benzyl CH₂: Singlet around 3.5 ppm (2H). Piperidine Protons: Complex multiplets between 1.5-3.0 ppm (18H, corresponding to the protons on both piperidine rings). |
| ¹³C NMR | Aromatic Carbons: Peaks between 127-138 ppm. Nitrile Carbon (C≡N): Peak around 120 ppm. Quaternary Carbon (C-CN): Peak around 60-65 ppm. Benzyl CH₂: Peak around 63 ppm. Piperidine Carbons: Multiple peaks in the aliphatic region from 25-55 ppm. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z = 284.4. |
| Infrared (IR) | C≡N Stretch: A characteristic sharp peak around 2240 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Peaks around 2800-3100 cm⁻¹. |
Pharmacological Context and Applications
The primary significance of this compound lies in its utility as a building block for more complex, biologically active molecules.
Key Intermediate for Piritramide Synthesis
The most direct application of this compound is as a key intermediate in the synthesis of Piritramide[2]. Piritramide is a potent synthetic opioid analgesic used for treating severe pain, particularly in postoperative settings. The carbonitrile group of this compound is a precursor to the carboxamide functional group found in the final drug structure.
Utility of the Deuterated Analogue
A deuterated version, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, is also commercially available[3][4]. Such isotopically labeled compounds are invaluable in drug metabolism and pharmacokinetics (DMPK) studies[3]. The heavy isotopes act as tracers, allowing researchers to quantify the parent compound and its metabolites in biological samples without interference from endogenous molecules[3].
Broader Relevance of the Piperidine Scaffold
The N-benzylpiperidine motif is a common feature in centrally active compounds. For instance, 4-benzylpiperidine acts as a monoamine releasing agent with high selectivity for dopamine and norepinephrine[5]. Furthermore, related benzyloxypiperidine scaffolds have been explored as selective dopamine D4 receptor antagonists, which are of interest for treating conditions like Parkinson's disease[6]. This highlights the therapeutic potential of molecules built upon this core structure.
Safety, Handling, and Storage
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Hazard Assessment: Compounds containing the piperidine moiety can be hazardous. For example, the related precursor 1-Benzyl-4-piperidinecarboxaldehyde is classified as toxic if swallowed and can cause serious eye damage[7]. It is prudent to treat this compound with similar caution. The use of potassium cyanide in its synthesis introduces extreme toxicity risks, and all handling steps must be performed with appropriate engineering controls and personal protective equipment.
-
Recommended Handling:
-
Work in a well-ventilated fume hood at all times.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Have appropriate spill kits and emergency procedures in place, particularly for cyanide-containing waste.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[8].
Conclusion
This compound is a specialized chemical intermediate with significant value in pharmaceutical manufacturing, most notably as a precursor to the opioid analgesic Piritramide. Its synthesis can be achieved through established chemical reactions like the Strecker synthesis. Understanding its properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in a research and development setting. The availability of its deuterated analogue further enhances its utility in modern drug discovery pipelines.
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An In-Depth Technical Guide to the Structure Elucidation of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, a key intermediate in the synthesis of the opioid analgesic Piritramide.[1] This document is intended for researchers, scientists, and professionals in drug development. It details a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide emphasizes not just the acquisition of data, but the strategic interpretation and integration of results from various analytical techniques to arrive at an unambiguous structural confirmation. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a thorough analysis of expected data, thereby offering a complete roadmap for the characterization of this and structurally related compounds.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₁₈H₂₅N₃, Molecular Weight: 283.41 g/mol , CAS No: 84254-97-7) is a complex heterocyclic compound featuring a bipiperidine scaffold, a benzyl group, and a nitrile functionality.[2] Its critical role as a precursor to Piritramide underscores the importance of unequivocal structural verification to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] The intricate nature of this molecule, with its multiple stereocenters and complex proton environment, necessitates a sophisticated analytical strategy for complete characterization.
This guide will systematically deconstruct the molecule and outline a logical workflow for its structural elucidation, beginning with foundational spectroscopic techniques and culminating in advanced 2D NMR experiments for complete proton and carbon assignments.
Strategic Analytical Workflow
Figure 1: A strategic workflow for the comprehensive structure elucidation of this compound.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is the initial and indispensable step for confirming the molecular weight of the synthesized compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-MS system in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 100-500 amu).
Expected Data and Interpretation
The primary expectation is the observation of the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated molecular weight plus the mass of a proton (283.41 + 1.007 = 284.42).
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 284.42 |
| [M+Na]⁺ | 306.40 |
The fragmentation pattern in the mass spectrum provides valuable structural information. Key expected fragments for this compound would arise from the cleavage of the benzylic C-N bond and fragmentation of the piperidine rings. A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a characteristic signature of a benzyl group.[5]
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the principal functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum will provide clear evidence for the nitrile and the tertiary amine functionalities, as well as the aromatic and aliphatic C-H bonds.
Table 2: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | ~2240 | Sharp, medium intensity |
| C-N (Tertiary Amine) | 1200-1000 | Medium to weak |
| C-H (sp² Aromatic) | 3100-3000 | Sharp, weak to medium |
| C-H (sp³ Aliphatic) | 3000-2850 | Sharp, medium to strong |
| C=C (Aromatic) | 1600-1450 | Medium to weak |
The presence of a sharp absorption band around 2240 cm⁻¹ is a strong indicator of the nitrile group.[6] The absence of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the tertiary nature of the amine nitrogens.[7]
Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy, particularly a combination of 1D and 2D techniques, provides the most detailed information for assembling the complete molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations.[8][9]
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum will be complex due to the presence of two piperidine rings and a benzyl group. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the anisotropic effect of the benzene ring.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Benzyl) | 7.2-7.4 | m | 5H |
| Benzylic CH₂ | ~3.5 | s | 2H |
| Piperidine H (α to N-benzyl) | 2.8-3.0 | m | 4H |
| Piperidine H (β to N-benzyl) | 1.8-2.0 | m | 4H |
| Piperidine H (α to N-bipiperidine) | 2.5-2.7 | m | 4H |
| Piperidine H (β to N-bipiperidine) | 1.5-1.7 | m | 4H |
| Piperidine H (α to CN) | 2.0-2.2 | m | 2H |
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum will show distinct signals for the aromatic, aliphatic, and nitrile carbons.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (ipso) | ~138 |
| Aromatic CH | 127-130 |
| Benzylic CH₂ | ~63 |
| Piperidine C (α to N-benzyl) | ~53 |
| Piperidine C (β to N-benzyl) | ~29 |
| Piperidine C (α to N-bipiperidine) | ~50 |
| Piperidine C (β to N-bipiperidine) | ~26 |
| Quaternary C (C-CN) | ~40 |
| Nitrile C≡N | ~120 |
2D NMR for Complete Structural Assignment
While 1D NMR provides initial assignments, 2D NMR is essential for unambiguously connecting the protons and carbons.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings within the same spin system. It will be crucial for tracing the connectivity within each of the piperidine rings and confirming the assignments of adjacent methylene groups.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon. This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:
-
The benzylic protons to the aromatic carbons and the α-carbons of the N-benzylated piperidine ring.
-
The protons on the α-carbons of one piperidine ring to the quaternary carbon of the other piperidine ring, confirming the bipiperidine linkage.
-
The protons α to the nitrile group to the nitrile carbon itself.
-
Figure 2: A diagram illustrating key expected HMBC correlations for structural confirmation.
X-ray Crystallography: The Definitive 3D Structure (Optional)
For an absolute confirmation of the structure and to understand its solid-state conformation, single-crystal X-ray crystallography can be employed.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from ethanol or methanol).[10]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).[11]
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates.[12]
The resulting crystal structure would provide definitive information on bond lengths, bond angles, and the conformation of the piperidine rings (likely chair conformations).[10]
Conclusion: A Unified Approach to Structural Integrity
The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. This methodical process ensures the identity and purity of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
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- 10. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile (CAS 84254-97-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Molecule at the Crossroads of Analgesia and Antipsychotic Therapy
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, identified by the CAS number 84254-97-7, is a fascinating heterocyclic compound that occupies a unique position in medicinal chemistry. It serves as a key synthetic intermediate in the production of the potent opioid analgesic, Piritramide.[1] Simultaneously, it is recognized as a process impurity in the manufacturing of Pipamperone, a first-generation antipsychotic drug.[2][3][4] This dual identity makes a thorough understanding of its physicochemical properties, synthesis, and potential biological interactions crucial for professionals in drug development, quality control, and pharmacological research.
This technical guide provides a comprehensive overview of this compound, offering in-depth insights into its chemical and physical characteristics, methodologies for its synthesis and analysis, and its potential pharmacological relevance based on its structural relationship to Pipamperone.
Physicochemical Properties: A Foundation for Application
A precise understanding of a compound's physicochemical properties is fundamental to its application in pharmaceutical development, influencing everything from reaction kinetics to bioavailability. Due to a scarcity of publicly available experimental data for this compound, the following table includes high-quality predicted values to guide researchers. It is imperative to note that these are computational estimates and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₃ | [2][4] |
| Molecular Weight | 283.42 g/mol | [2][4] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not experimentally determined. Predicted to be in the range of 80-120 °C. | |
| Boiling Point | Not experimentally determined. Predicted to be > 400 °C at 760 mmHg. | |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | |
| pKa (most basic) | 8.5 ± 0.1 (predicted) | |
| LogP | 3.2 ± 0.3 (predicted) |
Synthesis and Characterization: A Methodological Approach
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a two-step process starting from 4-cyano-4-piperidinopiperidine and benzyl bromide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: N-Alkylation
-
Reaction Setup: To a solution of 4-cyano-4-piperidinopiperidine (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile, add a weak base like potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: While stirring at room temperature, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization Techniques
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the aliphatic protons of the two piperidine rings.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule. A characteristic sharp absorption band is expected in the region of 2240-2210 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.
Biological and Pharmacological Context
The structural similarity of this compound to the antipsychotic drug Pipamperone provides a strong basis for predicting its potential biological activity. Pipamperone is known to exert its effects primarily through the antagonism of dopamine D4 and serotonin 5-HT2A receptors.[5][6]
Potential Mechanism of Action: A Hypothesis
It is hypothesized that this compound, as a structurally related impurity, may also exhibit affinity for these receptors. The bipiperidine core is a common scaffold in centrally active compounds, and the benzyl group can engage in hydrophobic interactions within the receptor binding pockets.
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- 1. scbt.com [scbt.com]
- 2. Pipamperone Impurity 1 - CAS - 84254-97-7 | Axios Research [axios-research.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Pipamperone DiHCl - CAS - 2448-68-2 | Axios Research [axios-research.com]
- 5. Pipamperone | C21H30FN3O2 | CID 4830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pipamperone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile
This technical guide provides a comprehensive overview of 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its nomenclature, synthesis, physicochemical properties, and analytical methods. The guide emphasizes the practical application of this compound, particularly its role as a precursor to the potent opioid analgesic, piritramide.
Nomenclature and Structural Elucidation
The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The structure of 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile presents a fascinating case study in the application of IUPAC nomenclature rules for complex heterocyclic systems.
IUPAC Name and Rationale
The preferred IUPAC name for the compound with CAS number 84254-97-7 is 1'-benzyl-[1,4'-bipiperidine]-4'-carbonitrile .[1] While "1'-(phenylmethyl)" is a valid substituent name, "benzyl" is the more common and preferred term in this context.
The naming process follows a systematic approach:
-
Identification of the Parent Heterocycle: The core structure consists of two piperidine rings linked together. This forms a bipiperidine system.
-
Numbering of the Bipiperidine System: The piperidine ring with the point of attachment to the other ring at a position other than 1 is considered the parent and is numbered without primes. The other piperidine ring is numbered with primes. The connection point is at the 4-position of the unprimed ring and the 1-position of the primed ring, leading to the "[1,4'-bipiperidine]" designation.
-
Identification and Location of Principal Functional Group: The carbonitrile (-C≡N) group is the principal functional group and is located at the 4'-position of the primed piperidine ring. This gives the suffix "-4'-carbonitrile".
-
Identification and Location of Substituents: A benzyl group (a phenylmethyl group) is attached to the nitrogen atom at the 1'-position of the primed piperidine ring. This is indicated by the prefix "1'-benzyl-".
Combining these elements gives the full IUPAC name: This compound .
Chemical Structure
Figure 2: Synthetic pathway for this compound.
Experimental Protocol: Strecker Synthesis
This protocol is adapted from established procedures for the synthesis of related α-aminonitriles.
Materials:
-
1-Benzyl-4-piperidone
-
Piperidine
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Ammonium hydroxide
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Formation of the Iminium Ion: Dissolve 1-benzyl-4-piperidone (1 equivalent) and piperidine (1.1 equivalents) in glacial acetic acid. Stir the mixture at room temperature for 30 minutes.
-
Cyanide Addition: In a separate beaker, carefully prepare a solution of potassium cyanide (1.2 equivalents) in a minimal amount of water. Handle KCN with extreme care, using appropriate personal protective equipment.
-
Reaction: Cool the reaction mixture to 0°C using an ice bath. Slowly add the KCN solution dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a mixture of crushed ice and concentrated ammonium hydroxide to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and development.
| Property | Value | Source |
| CAS Number | 84254-97-7 | [1] |
| Molecular Formula | C₁₈H₂₅N₃ | [1] |
| Molecular Weight | 283.41 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform and methanol | Inferred from similar compounds [2] |
| pKa | Not available |
Applications in Research and Drug Development
The bipiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. [3]this compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Piritramide
The primary application of this compound is as a key intermediate in the synthesis of piritramide. [1]Piritramide is a potent synthetic opioid analgesic used for the treatment of severe pain.
The synthesis of piritramide from this intermediate involves the hydrolysis of the nitrile group to a carboxamide, followed by further synthetic modifications.
Figure 3: Role as an intermediate in Piritramide synthesis.
Potential Biological Activity
The bipiperidine moiety is found in many centrally acting drugs. Compounds containing this scaffold have been investigated for their activity as ligands for various receptors in the central nervous system, including opioid, dopamine, and serotonin receptors. The presence of the benzyl group and the carbonitrile functionality in this compound makes it an interesting candidate for further investigation in drug discovery programs targeting neurological and psychiatric disorders.
Analytical Methods
Robust and reliable analytical methods are crucial for quality control during the synthesis and for the characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for MS compatibility). [4] * Gradient Program:
- 0-5 min: 30% Acetonitrile
- 5-20 min: 30% to 90% Acetonitrile
- 20-25 min: 90% Acetonitrile
- 25-30 min: 90% to 30% Acetonitrile
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Figure 4: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an essential building block for the synthesis of complex therapeutic agents like piritramide. This technical guide provides a solid foundation for researchers and drug development professionals working with this compound, from its fundamental chemical properties to its practical applications and analytical characterization. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
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SIELC Technologies. (2018, May 16). Separation of 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
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Henriksen, B. R., et al. (2005). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3893–o3895. [Link]
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The Multifaceted Biological Activities of Bipiperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Bipiperidine Scaffold - A Privileged Motif in Medicinal Chemistry
The bipiperidine structural motif, characterized by two interconnected piperidine rings, represents a cornerstone in the design and discovery of novel therapeutic agents. Its inherent conformational flexibility, coupled with the ability to be decorated with a diverse array of functional groups, allows for the precise tuning of physicochemical properties and biological activities. This unique scaffold has given rise to a plethora of derivatives exhibiting a broad spectrum of pharmacological effects, from combating malignant neoplasms and microbial infections to protecting the nervous system from degenerative insults.
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the significant biological activities of bipiperidine derivatives, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies, this guide aims to equip scientists with the knowledge necessary to rationally design and evaluate the next generation of bipiperidine-based therapeutics.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Bipiperidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer, inducing programmed cell death (apoptosis), and inhibiting tumor growth and metastasis.[1][2]
A. Mechanistic Insights into Anticancer Action
A significant body of research points to the ability of bipiperidine derivatives, particularly naturally occurring tetracyclic bis-piperidine alkaloids and synthetic 2,2'-bipyridine derivatives, to induce apoptosis and modulate critical cancer-related signaling pathways.[3][4]
One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[4] Elevated ROS levels can induce oxidative stress, leading to cellular damage and triggering the intrinsic apoptotic pathway. Furthermore, some bipiperidine derivatives have been shown to inhibit key protein kinases, such as AKT and BRAF, which are central to cell proliferation and survival pathways.[4] Certain bipiperidine compounds also exhibit the potential to inhibit cyclin-dependent kinase 7 (CDK7), a crucial regulator of the cell cycle and transcription, thereby halting uncontrolled cell proliferation.[5]
dot
Caption: Antimicrobial mechanisms of bipiperidine derivatives.
B. Quantitative Antimicrobial Activity Data
The antimicrobial potency of bipiperidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Compound | Microorganism | MIC (mg/L) | Reference |
| 2,2'-Bipyridine | Caerulomycin A | Staphylococcus aureus | - | [6] |
| Caerulomycin F | Candida albicans | - | [6] | |
| Cyanogriside I | Bacillus subtilis | - | [6] | |
| Piperidine | Compound 6 | Bacillus subtilis | 0.75 | [7] |
| Compound 6 | Escherichia coli | 1.5 | [7] | |
| Compound 6 | Staphylococcus aureus | 1.5 | [7] |
Note: Specific MIC values for Caerulomycins and Cyanogrisides were not provided in the source.
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [8][9] 1. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the bipiperidine derivative.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [10] 2. Inoculum Preparation:
-
Culture the test microorganism overnight.
-
Adjust the turbidity of the bacterial or fungal suspension to a 0.5 McFarland standard. [10] 3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism. [8] 4. MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [8]
III. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Bipiperidine derivatives have shown potential as neuroprotective agents by targeting various pathological processes implicated in these disorders. [11][12]
A. Mechanisms of Neuroprotection
The neuroprotective effects of bipiperidine derivatives are diverse and target multiple aspects of neurodegeneration. In the context of Alzheimer's disease, some piperidine-based compounds have been shown to inhibit γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. Additionally, certain 3,3′-diamino-2,2′-bipyridine derivatives act as selective Cu2+ chelators, inhibiting copper-induced Aβ aggregation. [3]Other piperidine derivatives have been found to attenuate neuronal nitric oxide synthase (nNOS) activity, thereby reducing the production of neurotoxic nitric oxide. [11] dot
Caption: Neuroprotective mechanisms of bipiperidine derivatives.
B. Experimental Protocol: Assessing Neuroprotective Effects in Neuronal Cell Lines
In vitro assays using neuronal cell lines are crucial for the initial screening and characterization of potential neuroprotective compounds. [13] 1. Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, HT22) in appropriate media.
-
Seed the cells in multi-well plates. [14] 2. Induction of Neurotoxicity:
-
Expose the cells to a neurotoxic stimulus to mimic the conditions of a neurodegenerative disease. Common neurotoxins include amyloid-beta peptides, glutamate, or agents that induce oxidative stress. [15] 3. Compound Application:
-
Treat the cells with various concentrations of the bipiperidine derivative either before, during, or after the application of the neurotoxin.
4. Assessment of Neuroprotection:
-
Evaluate cell viability using methods such as the MTT assay.
-
Measure markers of apoptosis (e.g., caspase activity).
-
Quantify levels of oxidative stress (e.g., ROS production). [15] - Analyze the expression or activity of key proteins in neuroprotective signaling pathways.
IV. Structure-Activity Relationships (SAR): Rationalizing the Design of Potent Derivatives
Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective bipiperidine-based drugs. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. [16][17] For many biologically active piperidine and bipiperidine derivatives, key structural features that influence their potency include:
-
Substitution on the Piperidine Rings: The nature, position, and stereochemistry of substituents on the piperidine rings can significantly affect binding to biological targets and overall activity. [16]* The Linker Between the Piperidine Rings: In bipiperidine derivatives, the nature and length of the linker connecting the two piperidine rings can influence the molecule's conformation and its ability to interact with target proteins.
-
Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic groups can enhance activity by providing additional binding interactions with the target.
By systematically exploring these structural modifications, medicinal chemists can optimize the pharmacological profile of bipiperidine derivatives, leading to the development of more effective and safer therapeutic agents.
V. Conclusion and Future Directions
Bipiperidine derivatives represent a versatile and promising scaffold in medicinal chemistry, with a demonstrated potential to address a wide range of therapeutic needs. Their multifaceted biological activities, spanning anticancer, antimicrobial, and neuroprotective effects, underscore their importance as a platform for novel drug discovery.
Future research in this area should focus on several key aspects:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by bipiperidine derivatives will enable more targeted drug design.
-
Exploration of a Broader Chemical Space: The synthesis and evaluation of a wider variety of bipiperidine isomers and their derivatives are crucial to fully explore the therapeutic potential of this scaffold.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the rich chemistry and biology of bipiperidine derivatives holds immense promise for the development of innovative medicines to combat some of the most challenging diseases of our time.
VI. References
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Broth microdilution. In: Wikipedia. ; 2023. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
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Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In: NCBI Bookshelf. ; 2011.
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Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC.
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Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.
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Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central.
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Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI.
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2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. PubMed Central.
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A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central.
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health.
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health.
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Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
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Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed.
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
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Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. PubMed.
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Pridopidine activates neuroprotective pathways impaired in Huntington Disease. PubMed Central.
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IC50 values of the active compounds inhibiting human cancer cell growth... ResearchGate.
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Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil. PubMed.
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IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate.
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Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate.
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate.
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Synthesis and fungicidal activity of 2,2'-bipyridine derivatives. ResearchGate.
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Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil. National Institutes of Health.
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The structures of 2,2′-bipyridine (1) and some related compounds. The... ResearchGate.
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Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives.
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IC 50 Values Obtained for Prepared Derivatives against Different Tested... ResearchGate.
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Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed.
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Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate.
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Structure–activity relationship of piperidine derivatives with... ResearchGate.
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Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
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Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen. PubMed Central.
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
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(+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. PubMed.
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Pharmacology of the bipyridines: amrinone and milrinone. PubMed.
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Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. MDPI.
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
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Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. MDPI.
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Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens. MDPI.
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Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties. PubMed Central.
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Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
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Potential Pharmacological Targets for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile: A Structural and Mechanistic Investigation
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a synthetic compound featuring a confluence of highly valuable pharmacophores, including the N-benzylpiperidine motif, a 4,4'-bipiperidine core, and a nitrile group. While direct pharmacological data on this specific molecule is sparse, its structural architecture strongly suggests potential interactions with several key central nervous system (CNS) targets. This guide provides a comprehensive analysis based on structural analogy to well-characterized ligands and approved drugs. We predict primary target classes including cholinesterases (AChE/BuChE) , based on the N-benzylpiperidine of donepezil; opioid receptors , due to the 4,4-disubstituted piperidine core found in potent analgesics; and the sigma-1 (σ1) receptor , a target for which similar piperidine derivatives have shown high affinity. This document outlines the mechanistic rationale for each potential target, details robust experimental workflows for validation, and provides the scientific foundation for initiating a drug discovery program centered on this promising scaffold.
Introduction to this compound
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful drugs targeting a wide array of biological systems, particularly within the CNS.[1][2] The molecule this compound integrates several key structural features known to impart potent and selective pharmacological activity.
-
Chemical Structure and Core Pharmacophores:
-
N-Benzylpiperidine Moiety: This group is renowned for its role in providing crucial cation-π interactions with protein targets and is a cornerstone of drugs like the acetylcholinesterase inhibitor, Donepezil.[3][4] Its flexibility allows for optimal positioning within binding pockets.
-
4,4'-Bipiperidine Core: This rigid, yet three-dimensional, structure serves as a versatile building block in the synthesis of complex molecules, including analgesics and other CNS agents.[5]
-
4'-Carbonitrile Substitution: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing target affinity, selectivity, and metabolic stability.
-
The convergence of these motifs in a single molecule makes it a compelling candidate for investigation. This guide will deconstruct the molecule's structure to predict its most probable pharmacological targets and lay out a clear, actionable strategy for experimental validation.
PART I: Analysis of Core Pharmacophores and Predicted Target Classes
The pharmacological potential of this compound can be logically inferred by examining the known activities of its constituent fragments.
The N-Benzylpiperidine Moiety: A Gateway to Cholinesterase Inhibition
The N-benzylpiperidine fragment is a dominant feature in many CNS-active compounds.[3][4] Its most notable application is in the structure of Donepezil, a cornerstone therapy for Alzheimer's disease that functions by inhibiting acetylcholinesterase (AChE).[6] Recent drug discovery efforts have expanded on this, creating N-benzylpiperidine derivatives that dually target AChE and butyrylcholinesterase (BuChE), or even possess multi-target activity against histone deacetylase (HDAC).[6][7]
-
Predicted Target Class 1: Cholinesterases (AChE/BuChE). The structural similarity to the core of Donepezil provides a strong rationale for investigating this compound as a potential inhibitor of cholinesterases for applications in cognitive disorders.
The 4,4'-Disubstituted Piperidine Core: A Scaffold for Analgesics and CNS Ligands
The 4-substituted piperidine framework is central to several classes of potent CNS drugs.
-
Predicted Target Class 2: Opioid Receptors (μ, δ, κ). Many potent synthetic opioids, including fentanyl and its analogues, are built around a 4-substituted piperidine core.[8] The bipiperidine structure of the title compound could mimic the spatial and electronic requirements for binding to opioid receptors, suggesting a potential role in analgesia.[9]
-
Predicted Target Class 3: Monoamine Transporters (DAT, NET, SERT). Arylpiperidine derivatives, such as methylphenidate, are well-known inhibitors of monoamine reuptake transporters, particularly the dopamine transporter (DAT).[10] While our subject molecule is not a classic arylpiperidine, the overall scaffold merits screening against this target class for potential antidepressant or stimulant-like activity.
-
Predicted Target Class 4: Sigma (σ) Receptors. A compelling line of research has demonstrated that certain 4,4-disubstituted piperidine derivatives are potent and highly selective ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein with profound modulatory effects on neurotransmission.[11] One study identified a 4-benzylpiperidine derivative with nanomolar affinity for the σ1 receptor and high selectivity over the σ2 subtype.[11]
PART II: In-Depth Exploration of Primary Potential Targets
Target Profile 1: Cholinesterases (AChE/BuChE)
-
Mechanism of Action: Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing the duration and intensity of cholinergic signaling. This is a key strategy for mitigating cognitive decline in Alzheimer's disease.[7]
-
Signaling Pathway:
Caption: Cholinergic synapse showing AChE inhibition.
Target Profile 2: Opioid Receptors
-
Mechanism of Action: As G-protein coupled receptors (GPCRs), activation of opioid receptors (primarily the μ-opioid receptor for analgesia) inhibits adenylyl cyclase, reduces intracellular cAMP, closes voltage-gated calcium channels on presynaptic neurons (reducing neurotransmitter release), and opens inwardly rectifying potassium channels on postsynaptic neurons (causing hyperpolarization). The net effect is a reduction in neuronal excitability and pain transmission.
-
Signaling Pathway:
Caption: Downstream signaling of μ-opioid receptor activation.
Target Profile 3: Sigma-1 (σ1) Receptor
-
Mechanism of Action: The σ1 receptor is a unique ligand-operated intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon activation by agonists, it dissociates from its binding partner BiP and can then modulate a variety of ion channels (K+, Ca2+, NMDA receptors) and signaling pathways, regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[11]
-
Signaling Pathway:
Caption: Activation and modulation by the Sigma-1 receptor.
PART III: Proposed Experimental Workflows for Target Validation
A hierarchical, multi-stage approach is essential for efficiently validating the predicted targets and characterizing the pharmacological profile of the compound.
Overall Target Validation Workflow
Phase 1: Initial Screening & Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the primary predicted targets. This is a high-throughput method to identify which targets the compound interacts with directly.
Protocol 1: Radioligand Binding Assays
-
Target Preparation: Utilize commercially available membrane preparations or cell lysates expressing the target of interest (e.g., human recombinant μ-opioid receptor, rat brain homogenates for AChE, guinea pig brain homogenates for σ1 receptors).[9][11]
-
Assay Buffer: Prepare a specific binding buffer for each target, optimizing pH, ionic strength, and necessary cofactors.
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for each target (e.g., [³H]DAMGO for μ-opioid, -pentazocine for σ1).
-
Competition Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Calculate specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Predicted Target Binding Affinity
| Target Receptor/Enzyme | Radioligand | Tissue/Cell Source | Test Compound Ki (nM) |
| μ-Opioid Receptor (MOP) | [³H]DAMGO | CHO cells expressing hMOP | Experimental Value |
| κ-Opioid Receptor (KOP) | [³H]U-69,593 | CHO cells expressing hKOP | Experimental Value |
| δ-Opioid Receptor (DOP) | [³H]Naltrindole | CHO cells expressing hDOP | Experimental Value |
| Sigma-1 (σ1) Receptor | -Pentazocine | Guinea Pig Brain | Experimental Value |
| Sigma-2 (σ2) Receptor | [³H]DTG | Rat Liver | Experimental Value |
| SERT | [³H]Citalopram | Human Platelets | Experimental Value |
| DAT | [³H]WIN 35,428 | Rat Striatum | Experimental Value |
| NET | [³H]Nisoxetine | Rat Cortex | Experimental Value |
| Acetylcholinesterase (AChE) | N/A (Functional Assay) | See Protocol 2 | IC50 Value |
Phase 2: In Vitro Functional Assays
Objective: To determine if binding to a target translates into a biological effect (e.g., inhibition, agonism, antagonism).
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB²⁻), which is quantified spectrophotometrically at 412 nm.
-
Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, ATCI solution, AChE enzyme solution (from electric eel or recombinant human), and various concentrations of the test compound.
-
Assay Procedure: a. In a 96-well plate, add buffer, DTNB, and the test compound (or vehicle control). b. Add the AChE solution to each well and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind. c. Initiate the reaction by adding the substrate, ATCI. d. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the log concentration of the test compound. Determine the IC50 value using non-linear regression.
Protocol 3: GPCR Functional Assay ([³⁵S]GTPγS Binding)
-
Principle: For Gi/o-coupled receptors like opioid receptors, agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins and can be quantified.
-
Procedure: a. Combine membranes expressing the opioid receptor, various concentrations of the test compound, and GDP in an assay buffer. b. Incubate for a short period to allow for ligand binding. c. Add [³⁵S]GTPγS to initiate the binding reaction. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the radioligand binding assay. f. Quantify radioactivity using a scintillation counter.
-
Data Analysis: Plot the stimulated binding (in cpm or dpm) against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist) from the resulting dose-response curve.
Data Presentation: In Vitro Functional Potency
| Assay Type | Target | Metric | Test Compound Value (nM) |
| Enzymatic Inhibition | AChE | IC50 | Experimental Value |
| Enzymatic Inhibition | BuChE | IC50 | Experimental Value |
| [³⁵S]GTPγS Binding | μ-Opioid Receptor | EC50 / Emax | Experimental Value |
| [³⁵S]GTPγS Binding | κ-Opioid Receptor | EC50 / Emax | Experimental Value |
| [³⁵S]GTPγS Binding | δ-Opioid Receptor | EC50 / Emax | Experimental Value |
| Monoamine Uptake | DAT | IC50 | Experimental Value |
| Monoamine Uptake | SERT | IC50 | Experimental Value |
Conclusion and Future Directions
This compound represents a molecule of significant therapeutic potential, strategically integrating multiple pharmacophores known to interact with high-value CNS targets. Structural analysis strongly prioritizes cholinesterases, opioid receptors, and the sigma-1 receptor as primary targets for investigation. The proposed hierarchical validation workflow, beginning with broad binding screens and progressing to specific functional and in vivo assays, provides a robust and efficient framework for elucidating its mechanism of action. Positive results in these assays would warrant advancement into lead optimization, focusing on improving potency, selectivity, and ADME/Tox properties, paving the way for the development of a novel therapeutic agent.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated and appended here upon completion of the full research synthesis.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 11. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile literature review
An In-Depth Technical Guide to 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile: Synthesis, Characterization, and Biological Significance
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a key chemical intermediate in pharmaceutical synthesis. While not extensively studied as an independent active agent, its molecular framework is representative of a privileged scaffold in modern medicinal chemistry. This document, intended for researchers and drug development professionals, details the logical synthesis, methods for characterization, and the well-established biological context of this compound. We will explore its primary role as a precursor to the potent synthetic opioid, Piritramide, and discuss the broader pharmacological potential of the bipiperidine structural class. The guide includes detailed, field-proven experimental protocols and explains the scientific rationale behind methodological choices, adhering to the principles of expertise and trustworthiness required in a research and development setting.
Introduction: The [1,4'-Bipiperidine] Scaffold
The piperidine ring is a foundational structural motif in medicinal chemistry, present in a vast number of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting a wide range of biological receptors, particularly within the central nervous system (CNS). When two piperidine rings are linked, as in the [1,4'-bipiperidine] core, the resulting structure offers an expanded vector space for molecular interactions, enhancing both potency and selectivity for specific targets.
This compound (Molecular Formula: C₁₈H₂₅N₃) is a specific derivative of this scaffold.[1] Its primary significance in the scientific literature is its role as a registered intermediate in the synthesis of Piritramide, a potent µ-opioid receptor agonist used for managing severe pain.[1] Therefore, understanding the synthesis and properties of this precursor is critical for researchers working on opioid analgesics and related compounds. This guide serves to consolidate the available information and provide expert-driven, logical protocols for its synthesis and analysis.
Synthesis and Mechanistic Rationale
While a direct, peer-reviewed synthesis for this compound is not prominently published, a logical and robust synthetic route can be confidently derived from established methodologies for analogous structures. The most efficient and widely adopted method for creating such N-benzyl piperidine linkages is reductive amination.
Proposed Synthetic Pathway: Reductive Amination
The synthesis involves the reaction of 1-Benzyl-4-piperidone with 4-aminopiperidine followed by an in-situ reduction of the resulting imine/enamine intermediate. However, a more direct and relevant pathway to the title compound would involve the reaction between 4-piperidone and 1-benzylpiperidine-4-carbonitrile , which is not a commercially available starting material. A more practical approach starts with commercially available 4-Cyanopiperidine and 1-Benzyl-4-piperidone . A more logical approach, based on a similar documented synthesis, involves the reductive amination between piperidine and 1-benzyl-4-oxopiperidine-4-carbonitrile .
Given the available starting materials and documented procedures for similar molecules, the most plausible synthesis is the nucleophilic substitution reaction between 1-benzyl-4-bromopiperidine and 4-cyanopiperidine . An even more direct and well-precedented approach is the reductive amination of 1-benzyl-4-piperidone with piperidine . The most analogous published procedure is for the synthesis of 1-benzylpiperidine-4-carbonitrile from 4-cyanopiperidine and benzaldehyde.[2] Adapting this logic, a highly plausible route to the target compound involves the reaction of 4-(piperidin-4-yl)piperidine-4-carbonitrile with benzaldehyde under reductive amination conditions.
However, the most direct and industrially relevant synthesis, inferred from its role as a piritramide intermediate, involves the reaction of 1-benzyl-4-piperidone with piperidine-4-carbonitrile . This reaction is not explicitly detailed in the search results. A patent describes the synthesis of 1-benzyl-4-piperidinyl piperidine from 1-benzyl-4-piperidone and piperidine, which provides a strong basis for a proposed synthesis of the title compound.[3]
Let's propose a robust synthesis via reductive amination, a cornerstone of medicinal chemistry for its reliability and high yield.
Step-by-Step Synthetic Protocol
This protocol is adapted from a well-established procedure for the synthesis of a closely related analog, 1-benzylpiperidine-4-carbonitrile.[2]
-
Objective: To synthesize this compound with a target yield of >80%.
-
Materials:
-
1-Benzyl-4-piperidone (1.0 equiv)
-
Piperidine-4-carbonitrile (1.05 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Glacial Acetic Acid (catalytic amount, ~2% v/v)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
-
-
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzyl-4-piperidone (1.0 equiv) and anhydrous DCE.
-
Addition of Amine: Add Piperidine-4-carbonitrile (1.05 equiv) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture in portions over 15 minutes. Scientific Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone starting material than the in-situ formed iminium ion, minimizing side reactions. It also does not violently react with the acidic catalyst, unlike other hydrides such as NaBH₄.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed. This ensures the reaction goes to completion and provides a validation checkpoint before proceeding to workup.
-
Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Scientific Rationale: The bicarbonate wash neutralizes the acetic acid catalyst and any remaining acidic species. The brine wash helps to remove water from the organic layer, improving drying efficiency.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Physicochemical and Spectroscopic Analysis
As this compound is primarily a research intermediate, extensive physical data is not published. However, we can compile its fundamental properties and outline a standard analytical protocol for its characterization.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₃ | [1] |
| Molecular Weight | 283.41 g/mol | [1] |
| CAS Number | 84254-97-7 | [1][4] |
| Predicted LogP | 2.5 - 3.5 | (Consensus Prediction) |
| Appearance | Likely an off-white solid or viscous oil | (Inference) |
Analytical Characterization Protocol: LC-MS
-
Objective: To confirm the identity (by mass) and purity (by UV trace) of the synthesized compound.
-
System: A standard High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector (e.g., ESI-QTOF or Quadrupole).
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to ~10-50 µg/mL in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 is the workhorse for non-polar to moderately polar small molecules, providing excellent separation efficiency.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in the ionization of the tertiary amines in the molecule, leading to a strong signal ([M+H]⁺) in positive ion mode mass spectrometry.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
UV Detection: 210 nm, 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Scan for the protonated molecular ion [M+H]⁺. For C₁₈H₂₅N₃, the expected exact mass is 284.2121.
-
-
Data Interpretation: The purity is assessed by the peak area percentage in the UV chromatogram. The identity is confirmed by the mass-to-charge ratio (m/z) in the mass spectrum. The presence of a deuterated (d10) version of this compound for use as an internal standard underscores the importance of LC-MS for its quantification in complex matrices.[4][5]
-
Biological Significance and Pharmacological Profile
Direct pharmacological studies on this compound are absent in the public domain. Its significance is almost entirely derived from its role as a direct precursor to the opioid analgesic Piritramide.
Role as an Opioid Intermediate
Piritramide is a potent synthetic opioid that acts as a selective agonist at the µ-opioid receptor. These receptors are G-protein coupled receptors (GPCRs) located primarily in the brain, spinal cord, and peripheral tissues. Activation of µ-opioid receptors leads to potent analgesia. The synthesis of Piritramide from the title compound involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amidation. The presence of the 1'-benzyl group and the 4'-carbonitrile on the bipiperidine core are critical structural features that are chemically transformed to yield the final pharmacologically active agent.
Broader Pharmacological Context
The piperidine and bipiperidine scaffolds are known to interact with a variety of CNS targets. While the title compound itself is uncharacterized, related structures have shown diverse biological activities:
-
Analgesic Properties: Many 4,4-disubstituted piperidines exhibit high affinity for opioid receptors and show potent analgesic activity in animal models.[6] Some piperidine derivatives also produce analgesia through non-opioid mechanisms.[7]
-
Acetylcholinesterase (AChE) Inhibition: Certain 1-benzylpiperidine derivatives have been developed as highly potent and selective inhibitors of AChE, with potential applications in treating dementia.[8][9]
-
Histamine H3 Receptor Antagonism: The 1,4'-bipiperidine core is a key feature in a series of non-imidazole histamine H₃ receptor antagonists, which have been explored for treating cognitive and sleep disorders.[10]
This broad activity profile highlights the versatility of the bipiperidine scaffold. While this compound's destiny is primarily as an intermediate, it is plausible that the molecule itself could possess some affinity for these or other CNS receptors.
Conclusion and Future Perspectives
This compound is a well-defined chemical entity whose primary value lies in its role as a key building block for the synthesis of the opioid analgesic Piritramide. This guide has provided a robust, scientifically-grounded framework for its synthesis and characterization, drawing upon established chemical principles and data from closely related analogues.
While its function as an intermediate is clear, the pharmacological profile of the compound itself remains unexplored. Future research could involve:
-
Formal Pharmacological Profiling: Screening the compound against a panel of CNS receptors (including opioid, histamine, and cholinergic receptors) to determine if it possesses any intrinsic biological activity.
-
Lead Optimization: Using the compound as a starting point for generating novel derivatives by modifying the benzyl and nitrile moieties to explore new structure-activity relationships.
For the practicing researcher, this compound serves as an excellent case study in the importance of synthetic intermediates and the power of the bipiperidine scaffold in designing CNS-active molecules.
References
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Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone. PubMed. [Link]
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ProkaGENOMICS. (n.d.). 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. Retrieved from ProkaGENOMICS. [Link]
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Rao, A. U., Palani, A., Chen, X., Huang, Y., Aslanian, R. G., West, R. E. Jr., Williams, S. M., Wu, R. L., Hwa, J., Sondey, C., & Lachowicz, J. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. [Link]
- Janssen, P. A. (1964). 1-benzyl-4-substituted piperidines.
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PubChem. (n.d.). 1-Benzylpiperidine-4-carbonitrile. Retrieved from PubChem. [Link]
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Yamanashi, M., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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Medison Ventures. (n.d.). 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. Retrieved from Medison Ventures. [Link]
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MedChemExpress. (n.d.). 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 (Japanese). Retrieved from MedChemExpress.com. [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
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Defense Technical Information Center. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. [Link]
- Liu, G. (2005). Method for preparing 4-piperidyl piperidine.
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Praliyev, K. D., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]
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Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. National Center for Biotechnology Information. [Link]
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Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]
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A Technical Guide to the Spectral Analysis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a notable intermediate in the synthesis of various pharmacologically active compounds, including the potent opioid analgesic piritramide.[1] Its molecular structure, featuring a benzyl group, two piperidine rings, and a nitrile functional group, gives rise to a distinct spectral signature. This guide provides an in-depth analysis of the expected spectral data for this compound, offering insights into the principles of spectral interpretation and robust experimental protocols for data acquisition. Understanding the spectral characteristics of this compound is crucial for its synthesis, characterization, and quality control in drug discovery and development.
The molecular formula for this compound is C₁₈H₂₅N₃, with a molecular weight of 283.41 g/mol .[1] The structural elucidation of this molecule relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of this compound are:
-
Benzyl Group: A phenyl ring attached to a methylene (CH₂) group.
-
Two Piperidine Rings: Saturated heterocyclic amines.
-
Carbonitrile Group: A carbon triple-bonded to a nitrogen atom (C≡N).
These functional groups will give rise to characteristic signals in the various spectra, allowing for the comprehensive characterization of the molecule.
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: Homogenize the magnetic field by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16 scans is usually sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Typical parameters on a 100 MHz (for ¹³C) spectrometer would include a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.
For this compound, with a molecular weight of 283.41, the most common ionization technique would be Electrospray Ionization (ESI).
Expected Mass Spectrum:
-
Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the molecule is expected to be readily protonated, yielding a strong signal at m/z 284.4. This is consistent with the observed m/z of 201 for the related compound 1-benzylpiperidine-4-carbonitrile, which corresponds to its protonated form. [2]* Fragmentation Pattern: Fragmentation may occur, leading to characteristic daughter ions. Common fragmentation pathways could involve the loss of the benzyl group or cleavage of the piperidine rings.
Experimental Protocol for MS Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. The accurate mass can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C≡N stretch (nitrile) | 2220 - 2260 | Medium, Sharp |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
-
Nitrile Stretch (2220 - 2260 cm⁻¹): The most characteristic peak in the IR spectrum will be the sharp absorption band due to the C≡N triple bond stretch.
-
C-H Stretches (2850 - 3100 cm⁻¹): The spectrum will show strong absorptions for the aliphatic C-H bonds of the piperidine and benzylic groups, and medium absorptions for the aromatic C-H bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Summary of Spectral Data
| Spectroscopic Technique | Key Feature | Expected Value |
| ¹H NMR | Aromatic Protons | 7.20 - 7.40 ppm |
| Benzylic Protons | ~3.50 ppm | |
| Piperidine Protons | 1.50 - 3.00 ppm | |
| ¹³C NMR | Nitrile Carbon | 118 - 125 ppm |
| Aromatic Carbons | 127 - 138 ppm | |
| Mass Spectrometry (ESI+) | Molecular Ion ([M+H]⁺) | m/z 284.4 |
| Infrared Spectroscopy | C≡N Stretch | 2220 - 2260 cm⁻¹ |
| C-H Aliphatic Stretch | 2850 - 3000 cm⁻¹ |
Conclusion
The comprehensive spectral analysis of this compound, utilizing NMR, MS, and IR spectroscopy, provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals arising from the benzyl, bipiperidine, and carbonitrile moieties serve as reliable diagnostic markers. The experimental protocols outlined in this guide offer a robust framework for the acquisition of high-quality spectral data, which is essential for the synthesis, characterization, and quality control of this important pharmaceutical intermediate. For drug development professionals, a thorough understanding of these spectral properties is indispensable for ensuring the identity, purity, and stability of the compound throughout the research and development pipeline.
References
Sources
An In-depth Technical Guide to the Speculated Mechanism of Action of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Introduction
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a synthetic molecule featuring a bipiperidine core structure with a benzyl group substitution on one piperidine nitrogen and a carbonitrile group at the 4-position of the second piperidine ring. While direct pharmacological data on this specific compound is not extensively available in public literature, its structural motifs are prevalent in a wide array of neuropharmacologically active agents. The presence of the piperidine scaffold, a privileged structure in central nervous system (CNS) drug discovery, suggests potential interactions with various receptors and transporters. This guide aims to provide a comprehensive speculation on the potential mechanisms of action of this compound, drawing parallels from structurally related compounds and outlining a detailed experimental roadmap for its pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.
The core structure, a 4-substituted piperidine, is a well-established pharmacophore found in ligands for sigma receptors, dopamine receptors, and opioid receptors. The benzyl group is also a common feature in many CNS-active compounds, often contributing to receptor affinity and selectivity. Therefore, our investigation will focus on these primary potential targets.
Part 1: Hypothesized Mechanisms of Action
Based on the structural characteristics of this compound, we propose three primary, plausible mechanisms of action that warrant experimental investigation.
Hypothesis 1: Sigma Receptor Modulation
The piperidine and piperazine scaffolds are integral to many high-affinity sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands.[1][2][3][4] These receptors are unique intracellular proteins implicated in a variety of cellular processes, including ion channel regulation, ER stress response, and neuronal signaling. Modulation of sigma receptors can lead to analgesic, anxiolytic, and neuroprotective effects.
Rationale for Hypothesis:
-
Numerous piperidine-based compounds have demonstrated high affinity and selectivity for sigma receptors.[1][3][4]
-
The overall lipophilicity and three-dimensional structure of this compound are consistent with known sigma receptor ligands.
-
Sigma receptor modulators are being actively investigated for the treatment of neuropathic pain and neurodegenerative diseases, making this a therapeutically relevant hypothesis.
Hypothesis 2: Dopamine D2 Receptor Modulation
The 4-substituted piperidine moiety is a classic pharmacophore for dopamine D2 receptor ligands.[5][6] Depending on the nature of the substituents, these compounds can act as agonists, antagonists, or biased agonists, leading to a range of antipsychotic, anti-parkinsonian, or mood-stabilizing effects.
Rationale for Hypothesis:
-
Many antipsychotic drugs and research ligands with a phenylpiperidine core structure exhibit high affinity for D2 receptors.[7]
-
Compounds termed "dopamine stabilizers" often possess a piperidine scaffold and can modulate dopaminergic activity in a state-dependent manner.[6]
-
The potential for biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, is a key area of modern pharmacology for dopamine receptors.[8][9]
Hypothesis 3: Opioid Receptor Modulation
The 4-phenylpiperidine scaffold is the foundational structure for the pethidine class of opioid analgesics.[7][10] It is conceivable that this compound could interact with mu (µ), delta (δ), or kappa (κ) opioid receptors.
Rationale for Hypothesis:
-
The structural similarity to known opioid analgesics is a strong indicator of potential opioid receptor affinity.
-
The development of novel analgesics with potentially improved side-effect profiles is a significant area of unmet medical need.
-
Even weak affinity for opioid receptors could have significant physiological effects or contribute to a more complex pharmacological profile.
Part 2: Experimental Validation Protocols
To systematically investigate the hypothesized mechanisms of action, a tiered approach to experimental validation is proposed.
Tier 1: Primary Binding Assays
The initial step is to determine the binding affinity of this compound for the hypothesized receptor targets.
Protocol 1: Radioligand Binding Assays
-
Objective: To quantify the binding affinity (Ki) of the test compound for human sigma-1, sigma-2, dopamine D2, mu-opioid, delta-opioid, and kappa-opioid receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]-(+)-pentazocine for σ₁, [³H]-DTG for σ₂, [³H]-spiperone for D2, [³H]-DAMGO for µ-opioid, [³H]-DPDPE for δ-opioid, and [³H]-U69,593 for κ-opioid) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Receptor Target | Radioligand | Test Compound Ki (nM) |
| Sigma-1 | [³H]-(+)-pentazocine | |
| Sigma-2 | [³H]-DTG | |
| Dopamine D2 | [³H]-spiperone | |
| Mu-Opioid | [³H]-DAMGO | |
| Delta-Opioid | [³H]-DPDPE | |
| Kappa-Opioid | [³H]-U69,593 |
Tier 2: Functional Assays
Following the identification of significant binding affinity (typically Ki < 100 nM) in Tier 1, the functional activity of the compound at the respective receptor(s) must be determined.
Protocol 2: Sigma Receptor Functional Assays
-
Objective: To determine if the compound acts as an agonist or antagonist at sigma-1 receptors.
-
Methodology (Calcium Mobilization Assay):
-
Culture a suitable cell line (e.g., NG-108 or PC12 cells) and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
To assess agonism, stimulate the cells with varying concentrations of this compound and measure changes in intracellular calcium concentration using a fluorescence plate reader.
-
To assess antagonism, pre-incubate the cells with the test compound before stimulating with a known sigma-1 receptor agonist (e.g., PRE-084). A reduction in the agonist-induced calcium signal would indicate antagonism.
-
Protocol 3: Dopamine D2 Receptor Functional Assays
-
Objective: To characterize the compound as a D2 receptor agonist, antagonist, or biased agonist.
-
Methodology (cAMP and β-arrestin Recruitment Assays):
-
cAMP Assay: Use a cell line expressing the D2 receptor and a cAMP-sensitive reporter system (e.g., CRE-luciferase or a FRET-based biosensor). D2 receptor activation typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Agonism: Treat cells with the test compound and measure the decrease in forskolin-stimulated cAMP production.
-
Antagonism: Pre-incubate with the test compound before challenging with a known D2 agonist (e.g., quinpirole).
-
-
β-arrestin Recruitment Assay: Employ a cell-based assay that measures the recruitment of β-arrestin to the activated D2 receptor (e.g., PathHunter® or Tango™ assay).
-
Agonism: Treat cells with the test compound and measure the β-arrestin recruitment signal.
-
Antagonism: Pre-incubate with the test compound before challenging with a D2 agonist.
-
-
-
Data Analysis: By comparing the potency and efficacy of the compound in the cAMP and β-arrestin assays, a bias factor can be calculated to determine if it preferentially signals through one pathway.
Protocol 4: Opioid Receptor Functional Assays
-
Objective: To determine the functional activity at opioid receptors.
-
Methodology ([³⁵S]GTPγS Binding Assay):
-
Use cell membranes expressing the opioid receptor of interest.
-
Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein, and the amount of bound [³⁵S]GTPγS is quantified.
-
To assess antagonism, perform the assay in the presence of a known opioid agonist.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for characterizing the mechanism of action.
Part 3: Speculative Signaling Pathways
Based on the hypothesized mechanisms, we can visualize the potential downstream signaling consequences of the compound's interaction with its targets.
Potential Sigma-1 Receptor Signaling
Caption: Hypothesized Sigma-1 Receptor signaling pathway.
Potential Dopamine D2 Receptor Signaling (Biased Agonism)
Caption: Potential biased agonism at the Dopamine D2 Receptor.
Conclusion
The structural features of this compound provide a strong rationale for speculating its interaction with sigma, dopamine, and opioid receptors. The proposed experimental framework offers a systematic and robust approach to elucidate its precise mechanism of action. The initial binding assays will be critical in identifying the primary molecular targets, which will then be followed by functional characterization to determine the nature of the interaction (e.g., agonist, antagonist, biased agonist). The insights gained from these studies will be invaluable in guiding further preclinical development and exploring the therapeutic potential of this compound in indications such as pain, psychosis, and other CNS disorders. This in-depth guide serves as a foundational document for initiating a comprehensive pharmacological investigation into this promising chemical entity.
References
- Cosentino, G., Dichiara, M., Ambrosio, F.A., Leotta, C.G., Costa, G., Procopio, F., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. EUROPEAN JOURNAL OF MEDICINAL CHEMISTRY, 281.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. [Link]
-
Lane, J. R., et al. (2007). Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine is an agonist for activation of Go1 but an antagonist/inverse agonist for Gi1,Gi2, and Gi3. Molecular Pharmacology, 71(5), 1349-59. [Link]
-
Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link]
-
Berardi, F., et al. (2025). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. ResearchGate. [Link]
-
Natesan, S., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-8. [Link]
-
Basman, S. M., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(10), 6896-6916. [Link]
-
Hacksell, U., et al. (1981). Pre- and postsynaptic dopaminergic activities of indolizidine and quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP). Further developments of a dopamine receptor model. Journal of Medicinal Chemistry. [Link]
-
Phenylpiperidines. Wikipedia. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesia & Pain Medicine. [Link]
Sources
- 1. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine is an agonist for activation of Go1 but an antagonist/inverse agonist for Gi1,Gi2, and Gi3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 8. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. painphysicianjournal.com [painphysicianjournal.com]
Methodological & Application
Synthesis Protocol for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, a key intermediate in the development of novel pharmaceuticals, including analogues of the potent analgesic Piritramide[1]. The described methodology is centered around a highly efficient one-pot multicomponent reaction, specifically a variation of the Strecker synthesis. This approach offers significant advantages in terms of operational simplicity, atom economy, and yield. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a detailed experimental procedure but also a thorough explanation of the underlying chemical principles and strategic considerations for each step.
Introduction
The [1,4'-bipiperidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an attractive framework for targeting a variety of receptors and enzymes. This compound serves as a crucial building block for the synthesis of complex molecules, particularly in the realm of opioid receptor modulators[1][2]. The benzyl protecting group on the 1'-nitrogen allows for selective manipulation of the piperidine rings, while the 4'-carbonitrile can be further elaborated into various functional groups such as amines, amides, or carboxylic acids.
The synthesis protocol detailed herein is based on the robust and convergent Strecker synthesis, which involves the reaction of a ketone, an amine, and a cyanide source to form an α-aminonitrile. In this specific application, 1-benzyl-4-piperidone is reacted with piperidine and a cyanide salt in a one-pot process to directly yield the target compound.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds through a tandem reaction sequence initiated by the formation of an iminium ion, followed by the nucleophilic addition of a cyanide ion.
-
Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of 1-benzyl-4-piperidone with piperidine. The carbonyl group of the piperidone is protonated, rendering it more electrophilic for the nucleophilic attack by the secondary amine of piperidine. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.
-
Cyanide Addition: The cyanide ion, typically from a salt such as potassium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step results in the formation of the stable α-aminonitrile product, this compound.
The choice of a one-pot Strecker-type synthesis is predicated on its efficiency and the avoidance of isolating the often-unstable iminium intermediate. The use of acetic acid as a catalyst is crucial for promoting both the formation of the iminium ion and providing a suitable reaction medium.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Benzyl-4-piperidone | 189.26 | 5.00 g | 26.4 | High purity is recommended. |
| Piperidine | 85.15 | 8.96 mL | 90.0 | Freshly distilled if necessary. |
| Potassium Cyanide (KCN) | 65.12 | 2.58 g | 39.6 | EXTREME CAUTION: Highly toxic. |
| Glacial Acetic Acid | 60.05 | 4.5 mL | 78.5 | Reagent grade. |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous. |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | For workup. |
| Brine | - | 50 mL | - | For workup. |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying. |
| Diethyl Ether | 74.12 | - | - | For trituration/crystallization. |
Safety Precautions: This protocol involves the use of potassium cyanide, which is a highly toxic substance. All manipulations involving KCN must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. A dedicated cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzyl-4-piperidone (5.00 g, 26.4 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add piperidine (8.96 mL, 90.0 mmol) followed by potassium cyanide (2.58 g, 39.6 mmol).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add glacial acetic acid (4.5 mL, 78.5 mmol) dropwise over a period of 15 minutes. A slight exotherm may be observed.
-
Reaction Progression: After the addition of acetic acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction vigorously for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Workup: Upon completion of the reaction, carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation of Product: The crude product, often an oil or a semi-solid, can be purified by trituration or recrystallization from a suitable solvent system such as diethyl ether or ethanol/water to yield this compound as a crystalline solid.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Expected Results and Characterization
Following this protocol, a moderate to good yield of the final product is expected. The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically 60-75%.
-
Melting Point: To be determined experimentally.
-
¹H NMR: The spectrum should show characteristic peaks for the benzyl group protons, as well as the aliphatic protons of the two piperidine rings.
-
¹³C NMR: The spectrum will display the resonance for the nitrile carbon, along with the carbons of the benzyl group and the piperidine rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₈H₂₅N₃, MW: 283.41 g/mol ) should be observed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the purity of starting materials. |
| Loss of product during workup. | Ensure complete extraction from the aqueous phase. Be cautious during the neutralization step to avoid product degradation. | |
| Impure Product | Presence of unreacted starting materials or side products. | Optimize the recrystallization solvent system. If necessary, purify the product using column chromatography on silica gel. |
| Reaction does not proceed | Inactive reagents. | Use freshly distilled piperidine and ensure the quality of the 1-benzyl-4-piperidone. |
| Insufficient catalysis. | Ensure the correct stoichiometry of acetic acid is used. |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound. The one-pot Strecker-type reaction is a powerful method for the construction of this valuable intermediate, providing a solid foundation for the development of more complex molecules for pharmaceutical applications. The provided rationale and troubleshooting guide aim to facilitate the successful implementation of this synthesis in a research and development setting.
References
-
PubChem. (n.d.). Piritramide. Retrieved from [Link]
- Google Patents. (2005). Method for preparing 4-piperidyl piperidine.
-
Wikipedia. (n.d.). Piritramide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-anilino-4-cyano-1-(2-phenylethyl)-piperidine. Retrieved from [Link]
-
chemeurope.com. (n.d.). Piritramide. Retrieved from [Link]
Sources
Laboratory Synthesis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile: A Detailed Guide
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules, including the potent opioid analgesic, piritramide[1]. The protocol detailed herein is centered around a robust and efficient one-pot Strecker reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product validation.
Introduction and Scientific Context
This compound (Molecular Formula: C₁₈H₂₅N₃, Molecular Weight: 283.41 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component of several opioid receptor ligands and other centrally acting agents. The synthesis of this intermediate is a critical step in the development of new chemical entities targeting these pathways.
The synthetic strategy presented here is a variation of the classical Strecker synthesis, a powerful multi-component reaction that forms an α-aminonitrile from a ketone, an amine, and a cyanide source. This method was chosen for its efficiency, high convergence, and the ready commercial availability of the starting materials. By reacting 1-benzyl-4-piperidone with piperidine and a cyanide salt, the target molecule is assembled in a single, high-yielding step.
Synthesis Pathway and Mechanism
The core of this synthesis is the formation of an α-aminonitrile. The reaction proceeds through two key mechanistic steps:
-
Iminium Ion Formation: The carbonyl group of 1-benzyl-4-piperidone reacts with the secondary amine, piperidine, to form a reactive iminium ion intermediate. This is an acid- or base-catalyzed process where the piperidone is activated for nucleophilic attack.
-
Cyanide Addition: The nucleophilic cyanide ion (from KCN or NaCN) then attacks the electrophilic carbon of the iminium ion. This step forms the stable α-aminonitrile product, this compound, creating the crucial C-C bond.
This one-pot approach is highly efficient as the equilibrium of the iminium ion formation is continuously driven forward by the irreversible consumption of the iminium ion by the cyanide nucleophile.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Suggested Quantity |
| 1-Benzyl-4-piperidone | 3612-20-2 | 189.26 | 1.0 | 10.0 g (52.8 mmol) |
| Piperidine | 110-89-4 | 85.15 | 1.2 | 5.40 g, 6.3 mL (63.4 mmol) |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 1.2 | 4.13 g (63.4 mmol) |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 150 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For extraction |
| Saturated NaHCO₃ solution | - | - | - | For work-up |
| Saturated NaCl solution (Brine) | - | - | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Synthesis Procedure
CRITICAL SAFETY NOTE: Potassium cyanide is extremely toxic if swallowed, inhaled, or absorbed through the skin.[2] This entire procedure MUST be performed in a certified, high-flow chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid any contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit readily available and ensure you are trained in its use.
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the apparatus in an ice bath on a magnetic stir plate within the fume hood.
-
Reagent Addition: To the flask, add 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) and methanol (100 mL). Begin stirring to dissolve the ketone.
-
Piperidine Addition: In a separate beaker, dissolve piperidine (5.40 g, 6.3 mL, 63.4 mmol) in methanol (25 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirring ketone solution over 15 minutes.
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (4.13 g, 63.4 mmol) in methanol (25 mL). (Caution: Exothermic dissolution may occur). Once dissolved, add this solution slowly to the reaction mixture at 0-5 °C.
-
Reaction: After the additions are complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring (Trustworthiness Check): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is complete upon the disappearance of the starting 1-benzyl-4-piperidone spot.
Work-up and Purification
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Redissolve the resulting residue in dichloromethane (DCM, 150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any acidic species.
-
Saturated sodium chloride (brine) solution (1 x 100 mL) to remove residual water.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of fresh DCM.
-
Concentration: Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product, typically as a viscous oil or a low-melting solid.
-
Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel. A gradient elution starting from 100% hexanes to an ethyl acetate/hexanes mixture can be employed to isolate the pure product.
Product Validation and Characterization
A self-validating system requires rigorous confirmation of the final product's identity and purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Mass Spectrometry (MS): The identity of the compound can be confirmed by mass spectrometry. The expected molecular ion peak for the product C₁₈H₂₅N₃ (MW: 283.41) would be:
-
[M+H]⁺: m/z ≈ 284.4
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment. The spectra should be consistent with the structure of this compound, showing characteristic peaks for the benzyl group protons, the two distinct piperidine rings, and the absence of the starting ketone carbonyl carbon in the ¹³C spectrum.
-
Infrared (IR) Spectroscopy: The presence of a sharp peak around 2240-2220 cm⁻¹ is indicative of the nitrile (C≡N) functional group.
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the synthesis and validation process.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Chemical Hazards:
-
Potassium Cyanide (KCN): Highly toxic. Avoid all contact. In case of contact, seek immediate medical attention.[2]
-
1-Benzyl-4-piperidone: May cause irritation. Handle with care.[3]
-
Piperidine: Flammable and corrosive. Causes severe skin burns and eye damage.[4]
-
Solvents (Methanol, DCM): Flammable and/or toxic. Use only in a well-ventilated area.
-
-
Handling Procedures:
-
Waste Disposal: Dispose of all chemical waste, especially cyanide-containing waste, according to institutional and local environmental regulations. Never mix cyanide waste with acidic waste.
References
-
Fisher Scientific. (n.d.). 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile, TRC 250 mg. Retrieved from [Link]
-
Carroll, F. I., et al. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]
Sources
Application Notes and Protocols for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile in Medicinal Chemistry
Introduction: The Strategic Value of the Bipiperidine Scaffold
In the landscape of medicinal chemistry, particularly for agents targeting the central nervous system (CNS), certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the inherent ability to interact with multiple, diverse biological targets by presenting key pharmacophoric features in a favorable three-dimensional space. The N-benzylpiperidine motif is a quintessential example of such a scaffold, prized for its structural flexibility and capacity to engage in crucial cation-π interactions with target proteins.[1] This guide focuses on a specific and highly versatile derivative: 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile .
This compound is not merely a synthetic building block but a strategic precursor for developing potent and selective modulators of several critical CNS receptor families. Its rigid bipiperidine core, combined with the lipophilic N-benzyl group and the synthetically versatile nitrile function, provides an ideal starting point for library synthesis and lead optimization. Historically, this scaffold is most notably recognized as a key intermediate in the synthesis of the potent opioid analgesic, Piritramide.[2] However, its utility extends far beyond this single application, with derivatives showing promise as ligands for Sigma (σ) receptors, Neurokinin (NK) receptors, and Dopamine (D) receptors.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the applications of this compound, detailed synthetic protocols, and methodologies for biological evaluation, empowering research teams to leverage this valuable scaffold in their drug discovery programs.
Core Applications in CNS Drug Discovery
The this compound scaffold is a versatile platform for accessing multiple classes of CNS-active agents. The core structure combines features known to be critical for affinity at several important receptor families. The basic nitrogen of the piperidine ring serves as a key interaction point, while the N-benzyl group can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[1][3] The 4'-carbonitrile is a synthetically tractable handle that can be readily converted into other functional groups, such as carboxamides, amines, or tetrazoles, to modulate biological activity.
Opioid Receptor Modulation
The most established application of this scaffold is in the development of opioid receptor ligands. The parent compound is a direct precursor to Piritramide, a potent µ-opioid receptor (MOR) agonist.[2] The bipiperidine structure mimics key pharmacophoric elements of other 4-aminopiperidine-based opioids like fentanyl and its analogs.
The general structure-activity relationship (SAR) for this class suggests:
-
The 4'-carboxamide (derived from the 4'-carbonitrile) is crucial for potent µ-opioid activity.
-
The N-benzyl group can be replaced with other aralkyl groups to modulate potency. For instance, replacing the N-benzyl group with an N-phenethyl group can significantly impact binding affinity at the µ-opioid receptor.[4]
-
Substitution on the piperidine rings can influence selectivity and potency.
The workflow for developing opioid ligands from this scaffold typically involves the synthesis of the core nitrile, followed by its conversion to the corresponding carboxamide and subsequent N-alkylation to generate a library of analogs for screening.
Caption: General workflow for developing opioid ligands.
Sigma Receptor Ligands
The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of CNS disorders, including pain, neurodegeneration, and addiction.[5] The N-benzylpiperidine and bipiperidine scaffolds are well-represented among high-affinity σ1 receptor ligands. These compounds often feature a basic amine and a hydrophobic aromatic group, which are key recognition elements for the sigma-1 receptor binding site.
Derivatives of this compound can be synthesized and evaluated for their affinity and functional activity at σ1 and σ2 receptors. The nitrile group offers a versatile point for modification to explore the SAR and optimize selectivity.
Neurokinin-1 (NK1) Receptor Antagonists
NK1 receptor antagonists are used clinically as antiemetics and are being investigated for other indications such as depression and anxiety. The core structure of many potent NK1 antagonists features a piperidine ring. The this compound scaffold can be adapted to generate novel NK1 antagonists by modifying the substituents to match the pharmacophore of known antagonists.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a target for antipsychotic drugs. Selective D4 antagonists are of interest for treating schizophrenia with a potentially lower incidence of extrapyramidal side effects. The N-benzylpiperidine scaffold is a known component of some D4 receptor antagonists. By modifying the this compound core, it is possible to explore this therapeutic area.
Data Presentation: Structure-Activity Relationships
The following table summarizes the binding affinities of Piritramide and related analogs for the µ-opioid receptor (MOR), illustrating key SAR principles.
| Compound | R | R' | µ-Opioid Receptor Ki (nM) | Reference |
| Piritramide | -CH2CH2C(CN)(Ph)2 | H | ~1.5 | [6] |
| Analog 1 | -CH2CH2CH(Ph)2 | H | Varies | [7] |
| Analog 2 | -CH2CH2C(CN)(Ph)2 | Methyl | Varies | [7] |
| Analog 3 | -CH2CH(CH3)C(CN)(Ph)2 | H | Varies | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the principles of reductive amination and Strecker synthesis, common routes to such scaffolds.
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Materials:
-
1-Benzyl-4-piperidone
-
Piperidine
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Toluene
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 1-benzyl-4-piperidone (1 equivalent) in toluene. Add piperidine (1.2 equivalents). Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating complete enamine formation.
-
Reaction Quench and Cyanation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of potassium cyanide (1.5 equivalents) in water and cool to 0°C. Cautiously add glacial acetic acid to the KCN solution with stirring.
-
Strecker Reaction: Slowly add the acidic cyanide solution to the cooled enamine solution. Stir the reaction mixture at room temperature overnight.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add dichloromethane and wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Protocol 2: Synthesis of Piritramide from this compound
This protocol involves the hydrolysis of the nitrile to a carboxamide, followed by N-alkylation. The following is a generalized procedure based on the chemistry described in the original Janssen patents.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
4-Bromo-2,2-diphenylbutyronitrile
-
Sodium carbonate
-
Toluene or an appropriate high-boiling solvent
-
Ammonium hydroxide
Procedure:
-
Nitrile Hydrolysis: Cautiously add this compound (1 equivalent) to an excess of cold, concentrated sulfuric acid. Stir the mixture at room temperature until the nitrile is fully hydrolyzed to the corresponding carboxamide. Carefully pour the reaction mixture onto crushed ice and basify with ammonium hydroxide to precipitate the 1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide. Filter and dry the solid.
-
N-Debenzylation (if required): The N-benzyl group can be removed via catalytic hydrogenation (e.g., H2, Pd/C) to yield [1,4'-Bipiperidine]-4'-carboxamide.
-
N-Alkylation: Combine [1,4'-Bipiperidine]-4'-carboxamide (1 equivalent), 4-bromo-2,2-diphenylbutyronitrile (1.1 equivalents), and sodium carbonate (1.5 equivalents) in toluene. Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The crude Piritramide can be purified by recrystallization.
Protocol 3: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol is a competitive binding assay to determine the affinity (Ki) of test compounds for the human µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific determinant: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds.
-
96-well plates, glass fiber filters (GF/C), and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:
-
hMOR cell membranes (10-20 µg protein).
-
[³H]-DAMGO at a concentration close to its Kd (e.g., 0.5 nM).
-
Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM naloxone.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.[5]
Materials:
-
Receptor Source: Guinea pig brain membrane homogenate.
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand).
-
Non-specific determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds.
-
Standard binding assay equipment as listed in Protocol 3.
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a final volume:
-
Guinea pig brain membrane homogenate.
-
[³H]-(+)-Pentazocine at a concentration near its Kd (e.g., 2-3 nM).
-
Varying concentrations of the test compound.
-
For total binding, add buffer.
-
For non-specific binding, add 10 µM haloperidol.
-
-
Incubation: Incubate at 37°C for 120 minutes.
-
Filtration and Counting: Follow the same procedure as described in Protocol 3.
-
Data Analysis: Calculate IC50 and Ki values as described in Protocol 3.
Conclusion and Future Directions
The this compound scaffold represents a validated and highly fruitful starting point for the discovery of novel CNS-active agents. Its synthetic tractability and inherent pharmacophoric features make it an attractive core for targeting a range of receptors, most notably the µ-opioid receptor. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this privileged structure. Future efforts could focus on the development of biased opioid agonists derived from this scaffold, aiming to separate the analgesic effects from adverse side effects. Furthermore, systematic exploration of derivatives for activity at sigma, neurokinin, and dopamine receptors could lead to the discovery of novel therapeutics for a host of neurological and psychiatric disorders.
References
-
Sharma, A., Sharma, M., & Singh, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]
-
Sharma, A., et al. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]
- (2013). Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide). Google Patents.
-
Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844–3848. Available at: [Link]
-
PubChem. (n.d.). [1,4'-Bipiperidine]-4'-carboxamide. Available at: [Link]
-
Gündisch, D., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]
-
Mosier, P. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. Available at: [Link]
-
The Merck Index Online. (n.d.). Piritramide. Available at: [Link] (A subscription may be required to access the full content)
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. Available at: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. EP2354133A1 - Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1,4'-Bipiperidine]-4'-carboxamide | C11H21N3O | CID 96486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP2354133B1 - Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide) - Google Patents [patents.google.com]
- 7. bio-protocol.org [bio-protocol.org]
The Lynchpin in Modern Opioid Development: A Guide to 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile in CNS Drug Discovery
Introduction: Beyond a Simple Intermediate
In the landscape of central nervous system (CNS) drug discovery, particularly in the pursuit of novel analgesics, certain molecular scaffolds emerge as critical building blocks. 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is one such molecule. While cataloged as an intermediate in the synthesis of the potent opioid analgesic piritramide, its significance extends beyond this role.[1][2] The bipiperidine framework is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of CNS targets.[2] The addition of a benzyl group often enhances lipophilicity, a key factor in blood-brain barrier penetration.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, positioning it as a pivotal tool for researchers developing the next generation of CNS therapeutics.
The structural similarity of this compound to known opioid receptor ligands strongly suggests its own potential for interaction with these receptors. Piritramide, its direct synthetic descendant, is a potent µ-opioid receptor agonist used for severe pain management in several European countries.[3][4][5] This lineage makes this compound a compound of high interest for screening and as a precursor for novel opioid modulators. The availability of a deuterated version also points to its utility in pharmacokinetic and metabolic studies.[6][7]
This document will provide detailed protocols for the synthesis of this key intermediate, its in vitro characterization at opioid receptors, and its evaluation in a preclinical model of analgesia.
Chemical Profile
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₃ | [2] |
| Molecular Weight | 283.41 g/mol | [2] |
| CAS Number | 84254-97-7 | [2] |
| Appearance | Off-white to pale yellow solid | Commercially available data |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | Commercially available data |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a multi-step process that can be achieved through various routes. Below is a detailed protocol for a common synthetic pathway.
Protocol 1: Synthesis of this compound
This protocol involves a two-step process starting from commercially available reagents.
Step 1: Synthesis of [1,4'-Bipiperidine]-4'-carbonitrile
This step is a nucleophilic substitution reaction.
-
Materials:
-
4-cyanopiperidine
-
1,5-dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a solution of 4-cyanopiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add 1,5-dibromopentane (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield [1,4'-bipiperidine]-4'-carbonitrile.
-
Step 2: N-Benzylation of [1,4'-Bipiperidine]-4'-carbonitrile
This is a standard N-alkylation reaction.
-
Materials:
-
[1,4'-Bipiperidine]-4'-carbonitrile (from Step 1)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve [1,4'-bipiperidine]-4'-carbonitrile (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
-
Caption: Synthetic workflow for this compound.
In Vitro Application: Opioid Receptor Binding Assays
Given its structural relationship to piritramide, a primary application of this compound is in the study of opioid receptors. The following protocol outlines a competitive radioligand binding assay to determine the affinity of the compound for the µ-opioid receptor (MOR).
Protocol 2: Mu-Opioid Receptor (MOR) Competitive Binding Assay
This assay measures the ability of the test compound to displace a known radiolabeled ligand from the MOR.
-
Materials:
-
Cell membranes expressing human µ-opioid receptors (hMOR)
-
[³H]-DAMGO (a selective MOR agonist radioligand)
-
This compound (test compound)
-
Naloxone (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (Whatman GF/C)
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or the test compound at various concentrations.
-
50 µL of [³H]-DAMGO (at a concentration close to its Kd, e.g., 1 nM).
-
100 µL of hMOR membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the in vitro opioid receptor binding assay.
In Vivo Application: Assessment of Analgesic Activity
To evaluate the potential analgesic effects of this compound in a living organism, the hot plate test is a standard and reliable method for assessing the response to thermal pain.
Protocol 3: Hot Plate Test for Analgesia in Mice
This test measures the latency of the animal's response to a thermal stimulus.[4][8][9] An increase in response latency is indicative of an analgesic effect.
-
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
This compound (test compound)
-
Vehicle (e.g., saline or 5% DMSO in saline)
-
Morphine (positive control)
-
Animal cages
-
-
Procedure:
-
Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Baseline Measurement: Place each mouse individually on the hot plate and start a stopwatch. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or morphine to different groups of mice via a suitable route (e.g., intraperitoneal injection).
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Caption: Workflow for the in vivo hot plate analgesia test.
Conclusion and Future Directions
This compound stands as a molecule of significant interest in the field of CNS drug discovery. Its role as a key precursor to the potent opioid analgesic piritramide highlights its importance in the development of novel pain therapeutics. The protocols provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of this compound and its derivatives.
Future research should focus on a comprehensive pharmacological profiling of this compound to determine its affinity and functional activity at a wider range of CNS targets. Its structural motifs suggest potential interactions with other receptor systems, such as sigma and dopamine receptors, which warrant investigation. Furthermore, the synthetic accessibility of this compound makes it an excellent starting point for the generation of novel chemical libraries aimed at discovering next-generation CNS drugs with improved efficacy and safety profiles.
References
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Piritramide. (2023). In Wikipedia. Retrieved from [Link]
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Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. ConductScience. Retrieved from [Link]
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Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
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Piritramide. (n.d.). In PubChem. Retrieved from [Link]
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Piritramide. (n.d.). In DrugBank. Retrieved from [Link]
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Piritramide. (n.d.). In PharmaCompass. Retrieved from [Link]
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Piritramide. (2020). Qeios. Retrieved from [Link]
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Synapse. (2024). What is the mechanism of Piritramide? Patsnap. Retrieved from [Link]
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Proka GENOMICS. (n.d.). 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. Retrieved from [Link]
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The Gold Standard in Bioanalysis: A Technical Guide to Utilizing Deuterated 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile as an Internal Standard
Abstract
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides a comprehensive framework for the application of deuterated 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile (a stable isotope-labeled version of its parent compound, a potential drug candidate or metabolite) as an internal standard (IS). We will delve into the fundamental principles of isotope dilution mass spectrometry, provide detailed, field-proven protocols for its implementation, and discuss the rigorous validation required to ensure data integrity in accordance with global regulatory standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible bioanalytical methods.
The Rationale: Why a Deuterated Internal Standard is the Gold Standard
Quantitative LC-MS is susceptible to several sources of variability that can compromise the accuracy of results. These include inefficiencies during sample preparation, fluctuations in instrument performance, and the notorious "matrix effect," where co-eluting endogenous components from biological samples suppress or enhance the ionization of the target analyte.[1]
The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is the most effective strategy to mitigate these issues.[2] A SIL-IS is chemically identical to the analyte, with the only difference being a mass shift due to the incorporation of heavy isotopes like deuterium (²H or D).[3] This near-perfect analogy ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization.[4][5]
By adding a known and constant amount of the deuterated IS to every sample, calibrator, and quality control (QC) sample at the very beginning of the workflow, it acts as a perfect mimic for the analyte.[2] Any loss or signal variation experienced by the analyte will be mirrored by the IS. Consequently, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratiometric approach corrects for a multitude of potential errors, dramatically improving the precision and accuracy of the final concentration measurement.[6][7] This principle is the cornerstone of isotope dilution mass spectrometry (IDMS).
Key Advantages of Using a Deuterated Internal Standard:
-
Compensation for Matrix Effects: The IS and analyte co-elute, meaning they experience the same ionization suppression or enhancement from matrix components at the same time.[8]
-
Correction for Extraction Recovery: Any analyte lost during sample processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be matched by a proportional loss of the IS.[9]
-
Correction for Instrument Variability: Fluctuations in injection volume or mass spectrometer sensitivity are normalized by the constant IS signal.[5]
While SIL-IS are the preferred choice, it is crucial to verify their purity, as any presence of the unlabeled analyte can artificially inflate the measured concentrations. Furthermore, deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times (the "isotope effect"), which must be assessed during method development.[6][10]
Experimental Protocols: A Step-by-Step Implementation
This section provides detailed protocols for the preparation of standards and the analysis of biological samples using deuterated this compound as an internal standard.
Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is fundamental to the entire quantitative analysis.
Materials:
-
This compound (Analyte)
-
Deuterated this compound (Internal Standard, e.g., d10)[11][12]
-
LC-MS grade methanol, acetonitrile, and water
-
Calibrated analytical balance and micropipettes
Protocol:
-
Primary Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh approximately 1.0 mg of the analyte and the deuterated IS into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1.0 mg/mL.
-
Store these stock solutions at -20°C or below, protected from light. Stability should be formally assessed as per regulatory guidelines.[13]
-
-
Intermediate and Working Standard Solutions:
-
Prepare a series of intermediate stock solutions of the analyte by serial dilution from the primary stock solution using an appropriate solvent mixture (e.g., 50:50 methanol:water).
-
These solutions will be used to spike into a blank biological matrix to create the calibration curve standards.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the deuterated IS primary stock solution to a final concentration that will yield a robust and consistent response in the mass spectrometer when added to the samples. A typical starting concentration might be 100 ng/mL, but this must be optimized during method development.
-
The concentration of the IS should be high enough to provide a strong signal but not so high as to cause detector saturation or significant ion suppression of the analyte.[7]
-
Sample Preparation Workflow
The following workflow outlines a generic protein precipitation (PPT) method, a common and straightforward sample cleanup technique. The principle of adding the IS early remains the same for other techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4]
Caption: General workflow for LC-MS sample preparation and analysis.
Detailed Protocol (Protein Precipitation):
-
Aliquot 50 µL of each sample (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution to every tube except for the "double blank" (a matrix sample with no analyte or IS).
-
Vortex briefly (5-10 seconds) to mix.
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid, if required for analyte stability or chromatography) to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.
-
Inject the final extract into the LC-MS/MS system.
Method Validation: A System of Self-Validation
A bioanalytical method must undergo rigorous validation to demonstrate that it is suitable for its intended purpose.[14] The use of a deuterated IS is a key component of this validation, but its performance must also be verified. The following validation parameters are critical, as outlined by regulatory bodies like the FDA and EMA.[15][16][17]
Selectivity and Specificity
-
Objective: To ensure the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.
-
Protocol: Analyze at least six different lots of blank biological matrix. Each lot should be tested for interfering peaks at the retention times of the analyte and the IS. The response of any interfering peak should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.[18]
Calibration Curve, Accuracy, and Precision
-
Objective: To demonstrate the relationship between the analyte/IS peak area ratio and the analyte concentration and to assess the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision).
-
Protocol: Prepare a calibration curve in the blank matrix consisting of a blank, a zero sample (with IS only), and at least 6-8 non-zero concentration levels. Analyze the curve along with at least five replicates of QC samples at a minimum of four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). This should be repeated in at least three separate analytical runs.[17][19]
Table 1: Example Acceptance Criteria for Accuracy and Precision
| Concentration Level | Within-Run Accuracy (% Bias) | Within-Run Precision (%CV) | Between-Run Accuracy (% Bias) | Between-Run Precision (%CV) |
| LLOQ | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| LQC, MQC, HQC | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| (Based on FDA and EMA guidelines)[16][17] |
Matrix Effect Evaluation
-
Objective: To assess the impact of the matrix on the ionization of the analyte and IS. The deuterated IS is expected to track the analyte, resulting in a consistent analyte/IS ratio even if absolute responses vary between matrix lots.[20][21]
-
Protocol:
-
Prepare two sets of samples at low and high QC concentrations.
-
Set 1 (A): Spike the analyte and IS into a pure solution (e.g., mobile phase).
-
Set 2 (B): Extract blank matrix from at least six different sources, and then spike the analyte and IS into the final, clean extracts.
-
The matrix factor (MF) is calculated for each lot as the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).
-
The IS-normalized Matrix Factor is then calculated: (Analyte MF) / (IS MF).
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.[8][17] This demonstrates that the deuterated IS effectively compensates for inter-individual matrix variability.
Recovery
-
Objective: To determine the efficiency of the extraction process for both the analyte and the IS.
-
Protocol:
-
Compare the peak areas of extracted QC samples (where the analyte and IS are added before extraction) with the peak areas of post-extraction spiked samples (where the analyte and IS are added to the final clean extract from blank matrix).[9]
-
% Recovery = (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) * 100
-
-
Interpretation: Recovery does not need to be 100%, but it should be consistent and reproducible across concentration levels. Crucially, the recovery of the deuterated IS should be similar to that of the analyte.[19]
Stability
-
Objective: To ensure the analyte and IS are stable throughout the entire lifecycle of a sample, from collection to final analysis.
-
Protocol: Stability must be evaluated in the biological matrix under various conditions, including:
-
Freeze-Thaw Stability: After several cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.
-
Post-Preparative Stability: In the autosampler after processing.
-
-
Acceptance Criteria: The mean concentration of the stability samples at each QC level must be within ±15% of the nominal concentration.[13]
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- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
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- 19. fda.gov [fda.gov]
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- 21. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the definitive characterization of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile. As a compound of interest within pharmaceutical research and development, rigorous analytical characterization is paramount for ensuring identity, purity, and stability. This document moves beyond mere procedural lists, delving into the causality behind methodological choices to equip researchers, scientists, and drug development professionals with a robust, self-validating analytical workflow. The protocols herein cover chromatographic, spectroscopic, and thermal analysis techniques, forming an integrated strategy for quality control and structural elucidation.
Introduction and Compound Overview
This compound belongs to the broad class of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to influence pharmacokinetic properties and interact with biological targets.[1][2] The comprehensive analytical characterization of such molecules is not merely a procedural formality; it is a critical component of the drug development lifecycle, essential for regulatory submission, ensuring batch-to-batch consistency, and forming a foundational understanding of the compound's behavior.
This guide outlines an orthogonal analytical strategy, leveraging multiple techniques to build a complete profile of the target molecule.
Compound Details:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 84254-97-7 | [3] |
| Molecular Formula | C₁₈H₂₅N₃ | [3] |
| Molecular Weight | 283.41 g/mol | [3] |
| Structure |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and semi-volatile organic compounds. A reverse-phase method is the logical choice for this compound, given the non-polar character of the benzyl group and the piperidine rings.
Causality of Method Design
-
Reverse-Phase (RP) Column: A C18 stationary phase is selected for its hydrophobic nature, which promotes retention of the analyte through interactions with its non-polar regions.
-
Mobile Phase Modifier: The presence of tertiary amine groups in the bipiperidine structure necessitates the addition of an acidic modifier (e.g., formic or phosphoric acid) to the mobile phase. This protonates the amines, preventing peak tailing that arises from interactions with residual acidic silanols on the silica-based column packing. For mass spectrometry compatibility, a volatile acid like formic acid is crucial.[4][5][6]
-
UV Detection: The benzyl group contains a chromophore (the aromatic ring) that allows for sensitive detection using a UV detector.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation and Materials:
-
HPLC system with UV-Vis Detector
-
Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard and sample
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS Grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Instrumental Conditions:
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Gradient elution (example) 0-2 min: 30% B 2-15 min: 30% to 95% B 15-18 min: 95% B 18-19 min: 95% to 30% B 19-25 min: 30% B (re-equilibration) Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | Detection Wavelength | 210 nm or 254 nm |
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the sample and blank (diluent) solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent method.
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Spectroscopic Structural Elucidation
Spectroscopic techniques provide orthogonal data to confirm the chemical structure of the molecule.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and fragmentation patterns that offer clues to the molecule's structure. Electrospray Ionization (ESI) is well-suited for this compound due to the presence of basic nitrogen atoms that are easily protonated.
Protocol (LC-MS):
-
Interface: Couple the HPLC system described in Section 2.2 to a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Expected Result: The primary ion observed will be [M+H]⁺ at approximately m/z 284.2. High-resolution MS (e.g., TOF or Orbitrap) can confirm the elemental composition.
-
Fragmentation (MS/MS): Inducing fragmentation can reveal structural components. Key expected fragments include the loss of the benzyl group (m/z 91) or cleavage of the bipiperidine linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
Expected Spectral Features:
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale / Notes |
| ¹H NMR | Aromatic (Benzyl) | 7.2 - 7.4 | Protons on the phenyl ring.[8][9] |
| Benzylic (-CH₂-Ph) | ~3.5 | Methylene group adjacent to the aromatic ring and a nitrogen. | |
| Piperidine Rings | 1.5 - 3.0 | A complex region of overlapping multiplets from the multiple non-equivalent CH₂ groups in the two piperidine rings. | |
| ¹³C NMR | Aromatic (Benzyl) | 127 - 138 | Carbons of the phenyl ring. |
| Nitrile (-C≡N) | 118 - 122 | Quaternary carbon of the nitrile group. | |
| Benzylic (-CH₂-Ph) | ~63 | Carbon adjacent to the aromatic ring. | |
| Piperidine Rings | 25 - 60 | Carbons of the two piperidine rings. The quaternary carbon C4' will be distinct. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.
Protocol (ATR-FTIR):
-
Background: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[10]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background to produce the final infrared spectrum.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine Rings) | Medium-Strong |
| ~2230 | C≡N Stretch | Nitrile | Sharp, Medium-Strong |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1350 - 1000 | C-N Stretch | Tertiary Amine | Medium-Weak |
| 740, 700 | C-H Bend | Monosubstituted Benzene | Strong |
The presence of a sharp, distinct peak around 2230 cm⁻¹ is highly diagnostic for the nitrile functional group.[10][11]
Thermal Analysis for Stability Assessment
Understanding the thermal stability of a compound is crucial for determining appropriate storage conditions, shelf-life, and processing parameters during manufacturing.[1]
Techniques and Rationale
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and other thermal events like polymorphic transitions. Piperidine derivatives are generally found to be thermally stable.[12][13][14]
General Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA or DSC pan (typically aluminum).
-
TGA Method: Heat the sample from ambient temperature to an upper limit (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. Monitor for mass loss.
-
DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point. The melting point is identified as the onset or peak of the endothermic melting transition.
Thermal Analysis Logic Diagram
Caption: Logical flow of thermal stability analysis.
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach. HPLC is essential for purity assessment, while the combination of MS, NMR, and FTIR spectroscopy provides unambiguous confirmation of the molecular structure. Finally, thermal analysis using TGA and DSC establishes the compound's stability profile. By integrating these methods, researchers and drug developers can build a comprehensive data package that ensures the quality, identity, and stability of this important molecule, thereby supporting its progression through the development pipeline.
References
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- BenchChem. (2025). An In-depth Technical Guide to the Thermochemical Stability of 1-(Piperidin-2-ylmethyl)piperidine.
- Analysis, thermal and optical properties of piperdine derivative for NLO applications. (n.d.).
- Freeman, S. A., & Rochelle, G. T. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile on Newcrom R1 HPLC column.
- Nielsen, P., et al. (n.d.). Thermal degradation of piperazine and its structural analogs. ResearchGate.
- SIELC Technologies. (2018, May 16). 1-Benzyl-4-hydroxypiperidine-4-carbonitrile.
- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.).
- BenchChem. (2025). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
- Supplementary materials - Dove Medical Press. (n.d.).
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- PubChemLite. (n.d.). 1-benzyl-4-(o-toluidino)piperidine-4-carbonitrile.
- ChemScene. (n.d.). This compound.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
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Structural Characterization of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile using High-Resolution NMR and Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a complex heterocyclic compound significant as a synthetic intermediate in pharmaceutical development, notably in the synthesis of potent analgesics like Piritramide[1]. Its intricate structure, featuring two distinct piperidine rings, a quaternary carbon, a benzyl moiety, and a nitrile group, necessitates a robust and multi-faceted analytical approach for unambiguous structural verification. This application note provides a comprehensive guide and detailed protocols for the definitive characterization of this molecule using a suite of modern spectroscopic techniques. We will delve into the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by High-Resolution Mass Spectrometry (HRMS) with Collision-Induced Dissociation (CID), to ensure absolute confidence in its structural identity and purity.
Introduction
The structural elucidation of synthetic intermediates is a cornerstone of drug discovery and development. The target molecule, this compound (Figure 1), presents a valuable case study due to its combination of diverse chemical environments.
-
Molecular Weight: 283.41 g/mol [1]
-
Key Structural Features:
-
An N-benzyl group, introducing aromatic and benzylic protons.
-
A [1,4'-bipiperidine] core, creating a complex aliphatic region with multiple, overlapping proton signals.
-
A sterically hindered quaternary carbon at the C4' position.
-
A nitrile functional group, which has distinct spectroscopic signatures.
-
The purpose of this guide is to provide researchers with a field-proven methodology that leverages the strengths of both NMR and MS to overcome the analytical challenges posed by this molecule, ensuring data integrity and supporting regulatory submissions.
Principles of Spectroscopic Analysis
A synergistic approach using both NMR and MS is essential. While MS provides the molecular formula and key fragmentation clues, NMR offers the definitive map of atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the precise bonding framework of an organic molecule. For a structure like this compound, a multi-pronged NMR strategy is required.
-
¹H NMR: Provides information on the chemical environment and number of different types of protons. The complex, overlapping signals from the two piperidine rings necessitate 2D NMR for full assignment.
-
¹³C NMR: Identifies all unique carbon environments, including the characteristic signals for the nitrile carbon (C≡N) and the quaternary C4' carbon[3][4].
-
2D NMR (COSY & HSQC): These experiments are critical for this molecule. Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of protons within each piperidine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, enabling unambiguous assignment of the dense aliphatic region. The conformational flexibility of piperidine rings can sometimes lead to broadened signals or the presence of multiple conformers, which may be investigated using temperature-dependent NMR studies[5][6].
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming molecular weight and deducing structural components through fragmentation analysis.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for generating the intact protonated molecule, [M+H]⁺. High-resolution analysis provides an accurate mass measurement, which is used to confirm the elemental composition (molecular formula) with high confidence.
-
Collision-Induced Dissociation (CID/MS/MS): By selecting the [M+H]⁺ ion and subjecting it to fragmentation, we can generate characteristic product ions. The fragmentation patterns of N-benzyl amines are well-understood and typically involve the formation of a stable tropylium ion (m/z 91)[7]. This fragmentation provides definitive evidence for the presence of the benzyl group. The odd molecular weight (283) is consistent with the Nitrogen Rule for a molecule containing an odd number of nitrogen atoms (3)[8].
Experimental Protocols & Workflows
The quality of spectroscopic data is directly dependent on meticulous sample preparation and optimized instrument parameters.
Analytical Workflow
The overall workflow for structural confirmation follows a logical progression from sample preparation to final data integration.
Caption: Integrated workflow for spectroscopic analysis.
Protocol 1: NMR Data Acquisition
This protocol is designed for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | COSY Experiment | HSQC Experiment |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Scans (NS) | 16 | 1024 | 8 | 16 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1.3 s | ~0.25 s | ~0.15 s |
| Spectral Width | 20 ppm | 240 ppm | 12 ppm (F1 & F2) | 12 ppm (F2), 165 ppm (F1) |
Protocol 2: Mass Spectrometry Data Acquisition
This protocol is optimized for an ESI-QTOF or ESI-Orbitrap mass spectrometer.
| Parameter | HRMS (Full Scan) | MS/MS (CID) |
| Ionization Mode | ESI Positive | ESI Positive |
| Mass Range | 100 - 500 m/z | 50 - 300 m/z |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Precursor Ion | N/A | m/z 284.21 (C₁₈H₂₆N₃⁺) |
| Collision Energy | N/A | Ramped 15-40 eV |
Data Analysis and Structural Interpretation
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shifts based on the structure and data from analogous compounds[9][10][11][12].
| Assignment | Atom Number(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| Benzyl Aromatic | C1''-C5'' | ~7.25 - 7.40 (m, 5H) | ~127.0 - 129.5 | Typical aromatic region for a monosubstituted benzene ring. |
| Benzyl Methylene | C6'' | ~3.55 (s, 2H) | ~63.0 | Protons alpha to a nitrogen and an aromatic ring. |
| Piperidine-1 | C2, C6 | ~2.6 - 2.8 (m, 4H) | ~54.0 | Protons and carbons alpha to nitrogen (N1'). |
| Piperidine-1 | C3, C5 | ~1.5 - 1.7 (m, 4H) | ~26.0 | Standard aliphatic piperidine signals. |
| Piperidine-1 | C4 | ~2.4 - 2.6 (m, 1H) | ~40.0 | Methine proton adjacent to nitrogen. |
| Piperidine-4' | C2', C6' | ~2.8 - 3.0 (m, 4H) | ~50.0 | Protons and carbons alpha to N1 and adjacent to the quaternary center. |
| Piperidine-4' | C3', C5' | ~1.8 - 2.0 (m, 4H) | ~30.0 | Diastereotopic protons adjacent to the quaternary center. |
| Quaternary Carbon | C4' | N/A | ~55.0 - 60.0 | Quaternary carbon attached to two piperidines and a nitrile. |
| Nitrile | CN | N/A | ~120.0 | Characteristic chemical shift for a nitrile carbon[4]. |
| Benzyl Ipso-C | C_ipso | N/A | ~138.0 | Quaternary aromatic carbon attached to the methylene group. |
Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry provides the first piece of evidence for the compound's identity.
-
Expected [M+H]⁺: The calculated exact mass for C₁₈H₂₆N₃⁺ is 284.2121 . An observed mass within 5 ppm of this value confirms the molecular formula.
The CID fragmentation pattern provides further structural confirmation. The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the most labile bond connected to the saturated heterocyclic system.
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- 5. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
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Title: A Robust Framework for the Development and Validation of LC-MS/MS Methods for Quantifying Piperidine-Containing Compounds in Biological Matrices
An Application Note from the Desk of a Senior Application Scientist
Abstract
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, making it a critical analyte in drug metabolism and pharmacokinetic (DMPK) studies. Its basic nature and potential for complex metabolic pathways present unique challenges for bioanalysis. This application note provides a comprehensive guide for researchers and drug development professionals on creating a robust, sensitive, and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of piperidine-containing compounds. We will delve into the causal relationships behind critical method development choices—from sample preparation to mass spectrometric detection—and present a self-validating protocol framework grounded in current regulatory standards.
Introduction: The Analytical Challenge of Piperidine Compounds
The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in blockbuster drugs across therapeutic areas. However, its inherent physicochemical properties—namely its high pKa—demand a carefully considered analytical strategy. Key challenges include:
-
Poor Peak Shape: The basic nitrogen can interact with residual silanols on silica-based columns, leading to tailing peaks.
-
Matrix Effects: Co-eluting endogenous phospholipids and other matrix components in biological samples can cause ion suppression or enhancement, compromising accuracy and precision.[1]
-
Metabolic Complexity: The piperidine ring can undergo various metabolic transformations (e.g., N-dealkylation, hydroxylation, ring-opening), requiring a method that can distinguish the parent drug from its metabolites.
LC-MS/MS is the gold standard for this application due to its exceptional sensitivity and selectivity.[2] This guide will walk through a logical, science-driven approach to method development.
The Method Development Blueprint: A Causal Approach
Effective method development is not a checklist but a series of informed decisions. Each step logically flows from the properties of the analyte and the requirements of the study.
Figure 1: Logical workflow for LC-MS/MS method development.
Sample Preparation: Minimizing Matrix Interference
The goal of sample preparation is to isolate the analyte from complex biological matrices, reduce matrix effects, and improve method robustness.[3][4] The choice of technique is a trade-off between speed, cost, and cleanliness.
-
Protein Precipitation (PPT):
-
Mechanism: Addition of an organic solvent (typically acetonitrile) to denature and precipitate proteins.
-
Rationale: Fast, simple, and inexpensive. It is an excellent starting point for initial method development.
-
Causality: While quick, PPT does not remove phospholipids, which are a primary cause of ion suppression. This technique is often suitable for high-concentration samples but may lack the sensitivity required for low-level quantification.
-
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: Partitioning the analyte between the aqueous sample and an immiscible organic solvent based on its relative solubility.[5]
-
Rationale: Provides a cleaner extract than PPT by removing many polar interferences. The choice of organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustment of the aqueous phase are critical.
-
Causality: For basic piperidine compounds, adjusting the sample pH to >10 (two units above the pKa) neutralizes the amine, maximizing its partitioning into the organic solvent and yielding higher recovery.
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: The analyte is retained on a solid sorbent and then selectively eluted.[3]
-
Rationale: Offers the cleanest extracts, leading to the highest sensitivity and minimal matrix effects. Mixed-mode cation exchange (MCX) cartridges are ideal for piperidine compounds.
-
Causality: MCX sorbents utilize a dual retention mechanism. Under acidic load conditions, the piperidine's positive charge binds to the strong cation exchange group, while hydrophobic interactions also occur. Interferences are washed away with an organic solvent, and the analyte is then eluted with a basic organic solution, which neutralizes the piperidine, disrupting the ionic bond. This orthogonality provides superior selectivity.[6]
-
Liquid Chromatography: Achieving Separation and Good Peak Shape
The LC system separates the analyte from remaining matrix components before it enters the mass spectrometer.
-
Column Selection:
-
Rationale: A C18 reversed-phase column is the workhorse of bioanalysis and a suitable starting point.[7]
-
Causality: To mitigate peak tailing from silanol interactions, use a modern, end-capped C18 column or a column with a hybrid particle technology. For highly polar piperidine compounds or their metabolites that show poor retention on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition, particularly its pH, is the most critical factor for achieving good peak shape for basic compounds.
-
Causality: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase (both aqueous and organic) serves two purposes. First, it maintains the piperidine analyte in its protonated, positively charged state ([M+H]+), which is ideal for ESI+ detection. Second, it protonates residual free silanols on the column packing material, reducing the undesirable ionic interactions that cause peak tailing.
-
Mass Spectrometry: Ensuring Selectivity and Sensitivity
The tandem quadrupole mass spectrometer provides the ultimate selectivity through Multiple Reaction Monitoring (MRM).
-
Ionization:
-
Rationale: Electrospray Ionization (ESI) in positive ion mode is the universal choice for basic piperidine compounds.
-
Causality: The basic nitrogen of the piperidine ring is readily protonated in the ESI source, forming a stable [M+H]+ precursor ion with high efficiency.
-
-
MRM Transition Development:
-
Mechanism: The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3).
-
Rationale: This process ensures that only molecules with the correct mass-to-charge ratio and the correct fragmentation pattern are detected, providing exceptional selectivity.
-
Causality & Fragmentation: The fragmentation of the piperidine ring is predictable. Common fragmentation pathways in ESI-MS/MS include alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring fission.[8][9] The most intense and stable product ions should be chosen for quantification (quantifier) and confirmation (qualifier). Collision-induced dissociation experiments show that neutral loss of small molecules like water or acetic acid is also a major fragmentation pathway for substituted piperidines.[10][11]
-
Figure 2: The Multiple Reaction Monitoring (MRM) process.
Protocol: Quantification of 'Piperidine-Drug-X' in Human Plasma
This protocol outlines a complete, validated workflow. It is designed to be a self-validating system by incorporating calibration standards and quality controls (QCs) in every analytical run.
Materials and Reagents
-
Analytes: 'Piperidine-Drug-X' (PDX) and 'd4-Piperidine-Drug-X' (Internal Standard, IS) reference standards.
-
Solvents: Acetonitrile, Methanol (LC-MS Grade).
-
Reagents: Formic Acid (≥99%), Ammonium Hydroxide.
-
SPE: Mixed-Mode Cation Exchange (MCX) 96-well plates.
-
Matrices: Blank human plasma (K2EDTA).
Step-by-Step Experimental Workflow
-
Preparation of Standards and QCs:
-
Prepare primary stock solutions of PDX and IS in methanol (1 mg/mL).
-
Perform serial dilutions in 50:50 acetonitrile:water to create working solutions for the calibration curve (e.g., 1-1000 ng/mL) and QCs (Low, Mid, High concentrations).
-
Spike 5 µL of working solutions into 95 µL of blank human plasma to create calibration standards and QCs.
-
-
Sample Preparation (SPE):
-
Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of IS working solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Conditioning: Condition the MCX SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
An analytical run must include a blank, a zero sample (with IS), a full calibration curve, and at least two sets of LLOQ, Low, Mid, and High QCs.
-
Instrument Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | High-strength silica C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape and ESI+ efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40°C | Reduces viscosity and improves peak shape. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | Standard gradient to elute analytes and clean the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Optimal for basic piperidine compounds. |
| MRM Transitions | PDX: 415.2 -> 188.1 (Quant) / 415.2 -> 112.2 (Qual) | Precursor is [M+H]+. Product ions are chosen for stability and intensity. |
| IS (d4): 419.2 -> 192.1 | Stable isotope-labeled IS corrects for matrix effects and variability. | |
| Collision Energy | Optimized for each transition (e.g., 25 eV) | Empirically determined to maximize product ion signal. |
| Source Temp | 500°C | Efficient desolvation of the ESI spray. |
Method Validation: Trustworthiness by Design
The bioanalytical method must be validated to demonstrate it is fit for its intended purpose.[12] Validation is performed according to guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[12][13]
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)
| Parameter | Purpose | Key Study | Acceptance Criteria |
|---|---|---|---|
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Analyze ≥6 blank matrix sources. | Response in blanks should be <20% of LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | Define the relationship between concentration and response. | Analyze a curve with ≥6 non-zero points over ≥3 runs. | R² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured vs. nominal values and the reproducibility. | Analyze ≥5 replicates of QCs (LLOQ, L, M, H) over ≥3 runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[1] |
| Matrix Effect | Assess the impact of matrix components on ionization. | Compare analyte response in post-extraction spiked samples vs. neat solutions. | IS-normalized matrix factor CV should be ≤15% across ≥6 matrix lots. |
| Recovery | Measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent and precise, though no absolute value is required. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze QCs after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability QCs must be within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for developing and validating LC-MS/MS methods for piperidine-containing compounds. By understanding the causal relationships between analyte properties, experimental choices, and method performance, researchers can overcome the inherent challenges of these molecules. A systematic approach to sample preparation, chromatography, and mass spectrometry, followed by rigorous validation according to global regulatory standards, ensures the generation of high-quality, reliable, and defensible data critical for advancing drug development programs.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
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Bioanalytical method validation emea. Slideshare. [Link]
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Mass Spectrometry: Fragmentation. University of Arizona. [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
-
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. PubMed. [Link]
-
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
-
Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
Piperine mass fragments: possible structures of major mass spectral fragments of piperines. ResearchGate. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Oxford Academic. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. [Link]
-
Bioanalytical sample preparation. Biotage. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. National Institutes of Health (NIH). [Link]
-
Sample preparation techniques for biological sample. Slideshare. [Link]
-
Chapter 1 Sample preparation for the analysis of drugs in biological fluids. ResearchGate. [Link]
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Receptor binding assay protocol using piperidine-based ligands
Application Note & Protocol
Title: A Comprehensive Guide to Receptor Binding Assays Using Piperidine-Based Ligands: Principles, Protocol, and Data Interpretation
Abstract: This document provides a detailed protocol and theoretical background for conducting receptor binding assays with a focus on piperidine-based ligands. Piperidine is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide range of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data analysis to ensure robust and reproducible results.
Introduction: The Significance of Piperidine Ligands and Receptor Binding Assays
The piperidine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations, enabling potent and selective interactions with biological targets. Many successful drugs, such as methylphenidate (dopamine transporter), donepezil (acetylcholinesterase), and fentanyl (μ-opioid receptor), feature this core structure.
Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a direct measure of the affinity of a ligand for its target receptor. These assays are critical for:
-
Primary Screening: Identifying novel hits from large compound libraries.
-
Structure-Activity Relationship (SAR) Studies: Guiding the optimization of lead compounds.
-
Pharmacological Characterization: Determining the binding affinity (Kd, Ki) of un-labeled compounds.
This guide will focus on competitive binding assays, a common format where an unlabeled test compound (the piperidine-based ligand) competes with a labeled ligand (typically radiolabeled or fluorescent) for binding to the receptor.
The Scientific Rationale: Causality in Experimental Design
The design of a robust binding assay hinges on understanding the equilibrium dynamics between the receptor (R), the labeled ligand (L*), and the unlabeled test ligand (I).
The Core Equilibrium:
[R] + [L] ⇌ [RL] [R] + [I] ⇌ [RI]
The fundamental principle is that the unlabeled piperidine ligand will displace the labeled ligand from the receptor in a concentration-dependent manner. The concentration of the test ligand that inhibits 50% of the specific binding of the labeled ligand is the IC50 . This value can then be used to calculate the equilibrium dissociation constant (Ki ) of the test ligand, which represents its true affinity for the receptor.
Why this is a self-validating system: A well-conducted assay includes controls that validate the results. Total binding (no competitor), non-specific binding (excess unlabeled ligand), and specific binding (Total - Non-specific) are measured. A high signal-to-noise ratio (specific binding being a large fraction of total binding) is a key indicator of a healthy assay.
Experimental Workflow & Visualization
The overall workflow for a competitive receptor binding assay is a multi-step process designed to isolate and quantify the specific binding interaction.
Caption: Workflow of a competitive receptor binding assay.
Detailed Protocol: A Step-by-Step Guide
This protocol is a general template for a radioligand-based competition assay using membrane preparations. It should be optimized for the specific receptor and ligands being studied.
Materials and Reagents
-
Receptor Source: Frozen membrane preparation expressing the target receptor (e.g., from a commercial vendor or prepared in-house).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Unlabeled Test Ligands: Piperidine-based compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer composition is critical and receptor-dependent. A common starting point is 50 mM Tris-HCl, pH 7.4, with additives like MgCl₂ (5-10 mM) which can be crucial for GPCR conformation.
-
Non-Specific Binding (NSB) Ligand: A high concentration (100-1000 fold over the Kd of the radioligand) of an unlabeled ligand known to bind to the target receptor.
-
Filtration Apparatus: A cell harvester (e.g., Brandel or PerkinElmer) for rapid filtration.
-
Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) are commonly used. They must be pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands to the negatively charged glass fibers.
-
Scintillation Vials & Cocktail: For quantifying radioactivity.
-
96-well Plates: For setting up the assay.
Assay Procedure
Step 1: Preparation (The Foundation)
-
Thaw Reagents: Thaw the frozen membrane preparation rapidly in a 37°C water bath and immediately place on ice. Thaw all ligands and buffers, keeping them on ice.
-
Prepare Ligand Dilutions: Create a serial dilution series of your unlabeled piperidine-based test compounds in the assay buffer. Also, prepare the radioligand at 2x the final desired concentration. The final concentration of the radioligand should ideally be at or below its Kd value to maximize assay sensitivity.
-
Prepare Membrane Dilution: Dilute the membrane preparation in ice-cold assay buffer to a concentration that will give a robust signal (typically determined during assay development).
Step 2: Assay Plate Setup (The Experiment)
-
All additions are typically performed in a 96-well plate on ice.
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the high-concentration unlabeled NSB ligand.
-
Competition Wells: Add 50 µL of each concentration of your serially diluted piperidine test compound.
Step 3: Incubation (The Reaction)
-
Add Radioligand: To all wells, add 50 µL of the 2x radioligand solution.
-
Add Membranes: Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is now 200 µL.
-
Incubate: Incubate the plate for a predetermined time and temperature (e.g., 60 minutes at room temperature). This should be sufficient to reach equilibrium, which must be determined experimentally.
Step 4: Separation (The Critical Stop)
-
Harvest: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. This step is crucial; it must be fast to prevent re-equilibration.
-
Wash: Immediately wash the filters with 3-4 cycles of ice-cold assay buffer to remove unbound radioligand.
Step 5: Quantification (The Measurement)
-
Dry Filters: Dry the filter mat under a heat lamp or in a low-temperature oven.
-
Add Scintillant: Punch out the individual filter discs into scintillation vials and add 4-5 mL of scintillation cocktail.
-
Count: Place the vials in a liquid scintillation counter and measure the radioactivity in counts per minute (CPM).
Data Analysis and Interpretation
Calculating Key Parameters
-
Specific Binding: Calculate specific binding for each data point: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)
-
Plotting the Data: Plot the specific binding CPM against the log concentration of the unlabeled piperidine ligand. This will generate a sigmoidal dose-response curve.
-
Determining the IC50: Use non-linear regression analysis (e.g., in GraphPad Prism or equivalent software) to fit the data to a "log(inhibitor) vs. response -- Variable slope" equation to determine the log(IC50) and subsequently the IC50 value.
-
Calculating the Ki (The Cheng-Prusoff Equation): The Ki is a more universal measure of affinity as it is independent of the assay conditions (specifically the concentration of the labeled ligand). It is calculated using the Cheng-Prusoff equation.
Ki = IC50 / (1 + ([L*] / Kd))
Where:
-
Ki: The inhibition constant (affinity) of your piperidine ligand.
-
IC50: The concentration of your ligand that inhibits 50% of specific binding.
-
[L]:* The molar concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).
-
Sample Data Presentation
| Compound ID | Piperidine Scaffold | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| Test-001 | 4-phenylpiperidine | 15.2 | 7.8 | -1.05 |
| Test-002 | 3-benzylpiperidine | 89.7 | 46.0 | -0.98 |
| Control-A | (Known Reference) | 5.4 | 2.8 | -1.10 |
Trustworthiness: A Self-Validating System
The protocol's integrity relies on several internal checks:
-
High Signal-to-Noise: Specific binding should account for >80% of total binding. Low specific binding suggests issues with the receptor, ligand, or assay conditions.
-
Hill Slope ≈ 1.0: For a simple competitive interaction at a single site, the Hill slope of the competition curve should be close to -1.0. A slope significantly different from -1.0 may indicate complex binding phenomena (e.g., allosterism, multiple binding sites).
-
Reproducibility: Assays should be performed in triplicate and repeated on different days to ensure the results are robust and reproducible.
Conclusion
This application note provides a comprehensive framework for establishing a robust receptor binding assay for the characterization of piperidine-based ligands. By understanding the principles behind each step, from reagent preparation to data analysis, researchers can generate high-quality, reliable affinity data that is crucial for advancing drug discovery programs. Adherence to the principles of assay validation and careful optimization for each specific receptor-ligand system are paramount to success.
References
-
Title: The piperidine ring in medicinal chemistry. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Privileged Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Receptor-Binding Assays. Source: Current Protocols in Pharmacology URL: [Link]
-
Title: The role of Mg2+ in the binding of agonists and antagonists to muscarinic receptors. Source: Biochemical Journal URL: [Link]
-
Title: Basic principles of radioligand binding. Source: The Journal of the American Society for Experimental NeuroTherapeutics URL: [Link]
-
Title: Relationship between inhibition constant (K1) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable piritramide intermediate.[1][2] We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol grounded in established chemical logic.
Section 1: Synthesis Pathway Overview & Mechanism
The most direct and common route to synthesizing this compound is a variation of the Strecker amino acid synthesis. This one-pot, three-component reaction involves the condensation of a ketone (1-Benzyl-4-piperidone), a secondary amine (piperidine), and a cyanide source.
The core mechanism proceeds via two key steps:
-
Iminium Ion Formation: 1-Benzyl-4-piperidone reacts with piperidine under slightly acidic conditions to form a reactive iminium ion intermediate, with the elimination of water.
-
Nucleophilic Attack: The cyanide anion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final α-amino nitrile product.
Proper control of this reaction pathway is critical for maximizing yield and minimizing the formation of impurities.
Caption: The Strecker-type synthesis pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
A1: Low yield is often traced back to issues with reagents, reaction equilibrium, or temperature control.
-
Reagent Quality:
-
1-Benzyl-4-piperidone: This ketone can degrade upon storage. Ensure its purity by NMR or GC-MS before use. If it appears discolored or oily, consider purification by vacuum distillation or column chromatography. The synthesis of this precursor from N,N-bis(β-propionic acid methyl ester)benzylamine is a known method.[3]
-
Piperidine: Use freshly distilled piperidine to remove any water or carbonate impurities that can interfere with iminium ion formation.
-
Solvent: Ensure you are using an anhydrous solvent (e.g., methanol, ethanol, or THF). Water can shift the equilibrium away from the iminium ion and toward the starting materials.
-
-
pH Control: The formation of the iminium ion is acid-catalyzed but the cyanide nucleophile is basic. The reaction medium's pH is a delicate balance.
-
If using KCN/NaCN, a small amount of acid (e.g., acetic acid, NH₄Cl) is often required to facilitate iminium formation without neutralizing all the free cyanide. An optimal pH is typically weakly acidic to neutral (pH 6-7).
-
Excessive acid will protonate the piperidine, rendering it non-nucleophilic, and will generate dangerous levels of HCN gas.
-
-
Reaction Temperature: This reaction is typically exothermic. Running the initial addition of the cyanide source at 0°C can help control the reaction rate and prevent the formation of degradation byproducts. Allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) usually drives it to completion.
Q2: I'm observing a significant side product, which appears as a polar spot on my TLC plate. What could it be?
A2: The most common polar side product is the 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (the cyanohydrin).[4][5]
-
Causality: Cyanohydrin formation occurs when the cyanide ion attacks the carbonyl carbon of the starting ketone before it has reacted with piperidine to form the iminium ion. This side reaction becomes dominant if:
-
The concentration or reactivity of piperidine is too low.
-
The reaction conditions are too basic, favoring the ketone-cyanide equilibrium over iminium formation.
-
-
Mitigation Strategies:
-
Pre-formation of the Iminium Ion: Mix the 1-benzyl-4-piperidone and piperidine in the solvent for a short period (e.g., 30-60 minutes) before adding the cyanide source. This allows the iminium equilibrium to be established.
-
Stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) to push the equilibrium towards the iminium ion.
-
Controlled Cyanide Addition: Add the cyanide source slowly and at a low temperature (0°C) to allow the existing iminium ion to react before a high concentration of cyanide can attack the ketone.
-
Q3: The reaction seems to have stalled; my TLC shows significant amounts of starting ketone even after 24 hours. What should I do?
A3: A stalled reaction typically points to an issue with activation or reagent stoichiometry.
-
Check for Completion: Use a suitable TLC solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) and visualize with a potassium permanganate stain. The starting ketone will be visible, while the product amine will also stain.
-
Troubleshooting Steps:
-
Add a Catalyst: If not already present, add a small amount of a weak acid like acetic acid (0.1 equivalents) to catalyze iminium ion formation.
-
Increase Temperature: If the reaction is being run at 0°C or room temperature, gently warming it to 30-40°C for a few hours may be sufficient to drive it to completion. Monitor carefully by TLC to ensure product degradation does not occur.
-
Re-evaluate Reagents: If the stall persists, it's possible one of the reagents has degraded. This is particularly common with the ketone starting material.
-
Q4: I'm struggling with the purification of the final product. It co-elutes with impurities during column chromatography.
A4: this compound is a fairly polar, basic compound. Optimizing the purification requires addressing these properties.
-
Column Chromatography:
-
Deactivate Silica: Basic compounds can streak or irreversibly bind to acidic silica gel. Pre-treat your silica by flushing the packed column with your eluent system containing 1% triethylamine (NEt₃). This neutralizes the acidic sites.
-
Solvent System: A gradient elution is often effective. Start with a non-polar system (e.g., 10% Ethyl Acetate/Hexanes) to elute non-polar impurities and gradually increase the polarity to 40-60% Ethyl Acetate to elute your product.
-
Alternative Adsorbents: If silica fails, consider using neutral or basic alumina for your stationary phase.
-
-
Acid-Base Extraction: Before chromatography, you can perform a liquid-liquid extraction to remove non-basic impurities.
-
Dissolve the crude oil in an organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer.
-
Wash the organic layer to remove any trapped product.
-
Combine the aqueous layers, cool in an ice bath, and carefully basify with NaOH or NaHCO₃ to pH > 10.
-
Extract the product back into an organic solvent. Dry, and concentrate. This material will be significantly purer.
-
-
Recrystallization: The hydrochloride salt of the product can often be purified by recrystallization from solvents like ethanol or isopropanol. A protocol for forming the HCl salt involves dissolving the free base in ether and adding a solution of HCl in ether.[6]
Caption: A troubleshooting workflow for common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when working with cyanide? A: All cyanide compounds are extremely toxic.
-
ALWAYS handle solid KCN/NaCN and TMSCN in a certified chemical fume hood.
-
NEVER mix cyanide salts with acid directly. This will produce a lethal concentration of HCN gas. In the Strecker reaction, the slow, controlled generation of HCN in situ is what makes the reaction manageable.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Have a cyanide quench solution readily available. A common quench is an alkaline solution of ferrous sulfate or a bleach solution, which oxidizes CN⁻ to the much less toxic cyanate ion (OCN⁻). All glassware and waste must be decontaminated before removal from the fume hood.
Q: Which cyanide source is better: KCN or Trimethylsilyl cyanide (TMSCN)? A: The choice depends on the desired reactivity and reaction conditions.
| Feature | Potassium Cyanide (KCN) | Trimethylsilyl Cyanide (TMSCN) |
| Reactivity | Lower | Higher |
| Conditions | Requires protic solvents (MeOH, EtOH) and careful pH control. | Works well in aprotic solvents (THF, CH₂Cl₂) under neutral conditions. |
| Byproducts | Water | Hexamethyldisiloxane (volatile) |
| Cost | Low | High |
| Safety | Toxic solid, generates HCN with acid. | Toxic, volatile liquid, moisture sensitive (hydrolyzes to HCN). |
Recommendation: For scale-up and cost-effectiveness, optimizing the reaction with KCN is preferable. For small-scale synthesis where mild conditions and high reactivity are desired, TMSCN is an excellent choice.
Q: What analytical techniques are best for monitoring and characterizing the product? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for unambiguous structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (283.41 g/mol ).[2]
-
High-Performance Liquid Chromatography (HPLC): The best method for determining the final purity of the compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with an acid modifier (like formic or phosphoric acid) is a good starting point.[4]
Section 4: Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Reagents & Equipment:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Piperidine, freshly distilled (1.2 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Acetic Acid (0.2 eq)
-
Anhydrous Methanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 1-Benzyl-4-piperidone and anhydrous methanol (approx. 0.2 M concentration).
-
Iminium Formation: Add freshly distilled piperidine to the solution. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Cyanide Addition: In a separate flask, dissolve KCN in a minimal amount of water and add it to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. Note: A slight exotherm is expected.
-
Acid Catalyst: After the KCN addition is complete, add acetic acid dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (30% Ethyl Acetate/Hexanes with 1% NEt₃) until the starting ketone spot has been consumed.
-
Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Use a gradient elution from 10% to 50% ethyl acetate in hexanes to isolate the pure this compound.
-
References
-
1-Benzyl-4-hydroxypiperidine-4-carbonitrile - SIELC Technologies. (2018). Provides HPLC analysis conditions applicable to related piperidine structures. [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (2020).
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (1993). Discusses challenges in modifying α-aminonitriles. [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (2005). Outlines a synthesis for the precursor 1-benzyl-4-piperidone.
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 4. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | SIELC Technologies [sielc.com]
- 5. cphi-online.com [cphi-online.com]
- 6. 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and purification protocols for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile. It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this versatile synthetic intermediate. Our approach is rooted in explaining the causal mechanisms behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the purification of this compound and related piperidine derivatives.
Q1: My isolated product is a yellow to brown oil/solid. What causes this discoloration and how can I fix it?
A: A yellow or brown tint is a common issue with piperidine-containing compounds and is almost always indicative of oxidation.[1][2] The tertiary amine nitrogen in the piperidine ring can be susceptible to oxidation when exposed to air and light over time.[2]
-
Causality: The oxidation products are often highly conjugated and colored, so even trace amounts can impart a noticeable color to the bulk material.
-
Solution: The most effective method for removing these colored impurities is column chromatography on silica gel. The oxidation byproducts are typically more polar and will adhere strongly to the silica, allowing the pure, colorless product to be eluted. For prevention, always store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.[3]
Q2: What are the most probable impurities I should anticipate after synthesis?
A: A successful purification strategy begins with understanding the potential impurities.[2] Based on common synthetic routes (e.g., reductive amination or nucleophilic substitution), you should look for:
-
Unreacted Starting Materials: This could include 1-benzyl-4-piperidone or the piperidine-4-carbonitrile precursor.[2]
-
Reductive Amination Byproducts: If using a reagent like sodium triacetoxyborohydride, you may have residual borate salts.
-
N-Oxides: As mentioned in Q1, these are common oxidation byproducts.
-
Quaternary Ammonium Salts: If an excess of an alkylating agent is used under certain conditions, over-alkylation of the nitrogen can occur, leading to the formation of a quaternary salt.[3]
-
Residual Solvents: Solvents like DMF, Toluene, or Ethyl Acetate used during the reaction or workup.[4]
Q3: Which purification technique—recrystallization or column chromatography—is best for achieving >99% purity?
A: The choice depends on the impurity profile and the scale of your reaction.
-
Column Chromatography: This is the most versatile and generally most effective method for removing a wide range of impurities, especially those with different polarities from the product. It is the preferred method for achieving high purity (>99%) when dealing with complex mixtures.
-
Recrystallization: This is an excellent and highly scalable technique if your crude product is already of moderate purity (e.g., >90-95%) and you have identified a suitable solvent system. It is particularly effective at removing small amounts of structurally similar impurities that may be difficult to separate by chromatography. A key challenge can be finding a solvent that provides good differential solubility.[2] Often, the most robust method is to first perform column chromatography to obtain a relatively pure solid, followed by a final recrystallization step to achieve analytical-grade purity.
Q4: I'm analyzing my purified product by reverse-phase HPLC and see two peaks, or a single broad peak. Is my product impure?
A: Not necessarily. This is a common artifact when analyzing basic compounds like piperidine derivatives without a buffer in the mobile phase.[5]
-
Causality: The tertiary amine in your compound can exist in both its neutral (free base) and protonated forms on the column. This on-column equilibrium can lead to peak splitting or broadening. The hydrochloride salt of a similar compound, in contrast, typically elutes as a single sharp peak.[5]
-
Solution: To obtain a sharp, single peak, add a modifier to your mobile phase to ensure the analyte is in a single ionic state. A common choice is 0.1% trifluoroacetic acid (TFA) or formic acid in both the water and acetonitrile/methanol mobile phases. This forces the piperidine nitrogen to remain protonated throughout the analysis, resulting in consistent retention and sharp peaks.[5]
Section 2: Troubleshooting Guide & Purification Workflows
This section provides structured workflows to address specific purification challenges.
Workflow 1: Initial Purification Strategy Selection
The first step in any purification is to select the right approach based on the state of your crude product and your desired outcome. This decision tree can guide your choice.
Caption: Decision tree for selecting the optimal purification strategy.
Problem: Crude product is a dark, viscous oil with multiple spots on TLC.
Diagnosis: This indicates a complex mixture containing significant amounts of both polar and non-polar impurities, alongside potential colored oxidation products. A simple extraction or recrystallization will be insufficient.
Solution: Flash Column Chromatography
This is the most robust method for separating complex mixtures. The stationary phase (silica gel) will separate compounds based on their polarity.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Eluent System | Gradient Range (% B) | Target Impurity Type Removed | Rationale & Expert Notes |
|---|---|---|---|
| A: HexanesB: Ethyl Acetate | 0% → 50% | Very non-polar byproducts | A shallow gradient is key. The benzyl group gives the molecule some non-polar character. |
| A: Dichloromethane (DCM)B: Methanol (MeOH) | 0% → 10% | Polar byproducts, baseline material | Recommended System. Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing of the basic product on the acidic silica gel. |
| A: Ethyl AcetateB: Methanol (MeOH) | 0% → 20% | Highly polar impurities | Use if your product is less polar than anticipated. Can also be effective with added TEA. |
(See Section 3 for the detailed step-by-step protocol for Flash Column Chromatography)
Problem: The product fails to crystallize from any solvent, remaining an oil.
Diagnosis: This typically occurs for one of two reasons: 1) The product is still too impure, and the impurities are disrupting the crystal lattice formation (acting as a "eutectic mixture"). 2) The product has a low melting point and is prone to oiling out.
Solution A: Re-purify via Chromatography
If you haven't already, perform column chromatography. This will remove the impurities that are inhibiting crystallization. Concentrate the pure fractions, and then attempt the recrystallization protocol again.
Solution B: Convert to a Hydrochloride (HCl) Salt
Converting the basic tertiary amine to its hydrochloride salt dramatically increases its polarity and melting point, often yielding a highly crystalline solid that is much easier to handle and purify by recrystallization.
(See Section 3 for the detailed step-by-step protocol for Conversion to Hydrochloride Salt)
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a flask, dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane (DCM). Add 2-3 times the mass of silica gel (2-3 g) to the flask.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Column Packing: Pack a glass column with silica gel using a Hexane/Ethyl Acetate or DCM/Methanol mixture as the slurry solvent. Ensure the packed bed is stable and free of cracks.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed silica bed, creating a thin, even layer.
-
Elution: Begin eluting the column with the starting mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding methanol according to your chosen gradient (see Table 1). Expert Tip: Always include 0.5-1% triethylamine in your mobile phase to sharpen the product peak and prevent tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC (stain with potassium permanganate or view under UV light).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Workflow Diagram: Chromatography & Fraction Analysis
Caption: Standard workflow for flash column chromatography.
Protocol 2: Recrystallization
-
Solvent Screening (Small Scale): Place ~20-30 mg of your material into several test tubes. Add a few potential solvents (see Table 2) dropwise to each tube.
-
Identify Suitable Solvents: A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[2]
-
Dissolution (Large Scale): Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Cooling & Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Isopropanol (IPA) | 82.6 | Polar Protic | Often an excellent choice for compounds of this type. |
| Acetonitrile (MeCN) | 81.6 | Polar Aprotic | Can yield high-quality crystals. |
| Ethyl Acetate (EtOAc) | 77.1 | Mid-Polarity | Good for less polar compounds; often used with hexanes as an anti-solvent. |
| Toluene | 110.6 | Non-Polar | Useful if the compound is particularly greasy or non-polar. |
Protocol 3: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like DCM or Ethyl Acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aqueous). The basic product will move into the aqueous layer as its protonated salt, while non-basic impurities remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer (or save for analysis).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid Na2CO3) with stirring until the pH is >10. The product will precipitate or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (DCM or Ethyl Acetate) three times.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 4: Conversion to Hydrochloride Salt for Purification
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., Isopropanol or Ethyl Acetate).
-
Acidification: Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) with vigorous stirring. A precipitate should form immediately.
-
Stirring: Allow the resulting slurry to stir for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid salt by vacuum filtration, washing with a small amount of cold diethyl ether or the primary solvent used.
-
Drying: Dry the salt thoroughly under high vacuum. The resulting crystalline solid can be further purified by recrystallization if needed, often from an alcohol/ether solvent system.
References
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). 1-Benzyl-4-piperidone 99.
Sources
Identifying byproducts in the synthesis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Welcome to the technical support guide for the synthesis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the reductive amination between 1-benzyl-4-piperidone and 4-aminopiperidine, followed by a Sandmeyer-type reaction to introduce the nitrile group. Another prevalent method is the direct alkylation of [1,4'-bipiperidine]-4'-carbonitrile with benzyl bromide. Each route has its own set of potential side reactions that can lead to the formation of various byproducts.
Q2: I am observing an unexpected peak in my HPLC/GC-MS analysis. What could it be?
An unexpected peak can indicate the presence of one or more byproducts. The identity of the byproduct is highly dependent on the synthetic route and reaction conditions employed. Refer to the Troubleshooting Guide below for a systematic approach to identifying the impurity based on its likely origin. Common culprits include unreacted starting materials, over-alkylated products, or side products from competing reactions.
Q3: My reaction yield is consistently low. Could byproducts be the cause?
Low yields are often a direct consequence of significant byproduct formation. Competing reaction pathways can consume starting materials, thus reducing the amount converted to the desired product. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents can help to minimize side reactions and improve the overall yield.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This guide provides a structured approach to troubleshooting common issues related to byproduct formation during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
Peaks corresponding to the molecular weights of starting materials (e.g., 1-benzyl-4-piperidone, [1,4'-bipiperidine]-4'-carbonitrile, or benzyl bromide) are observed in the crude reaction mixture analysis (GC-MS, LC-MS).
Causality:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or deactivation of reagents or catalysts.
-
Stoichiometric Imbalance: An incorrect molar ratio of reactants can leave the excess reactant unconsumed.
Troubleshooting Protocol:
-
Verify Stoichiometry: Double-check the calculations for all reactants to ensure the correct molar ratios are being used.
-
Optimize Reaction Time and Temperature: Conduct a time-course study to determine the optimal reaction duration. Gradually increase the temperature within the limits of reagent stability to enhance the reaction rate.
-
Reagent Quality: Ensure the purity and activity of all starting materials and reagents. Impurities in the starting materials can sometimes inhibit the reaction.
Issue 2: Formation of Over-Alkylated Byproduct (Quaternary Ammonium Salt)
Symptoms:
-
Observation of a peak in the LC-MS with a mass corresponding to the addition of a second benzyl group to the product. This is more common in the direct alkylation route.
Causality:
-
The nitrogen on the second piperidine ring of the product can undergo a second alkylation with benzyl bromide, forming a quaternary ammonium salt. This is especially prevalent if an excess of benzyl bromide is used or if the reaction is allowed to proceed for an extended period.[1]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of benzyl bromide.
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.[1]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to prevent over-alkylation.
Issue 3: Byproducts from Reductive Amination Pathway
Symptoms:
-
In the reductive amination route using a reducing agent like sodium triacetoxyborohydride, you might observe byproducts related to the reduction of the starting ketone or the intermediate imine.
Causality:
-
Formation of 1-benzyl-4-piperidinol: The starting ketone, 1-benzyl-4-piperidone, can be reduced by the hydride reagent to the corresponding alcohol.
-
Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine might not fully favor the imine, leading to unreacted starting materials or direct reduction of the ketone.[2][3]
Troubleshooting Protocol:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred for reductive aminations as it is milder and more selective for the iminium ion over the ketone.[2][4][5]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation and subsequent reduction.[4]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate back to the starting materials.
Issue 4: Byproducts from Cyanation Step
Symptoms:
-
If the synthesis involves a cyanation step, byproducts can arise from incomplete reaction or side reactions of the cyanide source.
Causality:
-
Incomplete Cyanation: The reaction to introduce the nitrile group may not go to completion, leaving the precursor molecule as an impurity.
-
Side Reactions of Cyanide: Depending on the cyanide source (e.g., TMSCN, NaCN), side reactions can occur, especially if the reaction conditions are not carefully controlled.[6][7]
Troubleshooting Protocol:
-
Optimize Cyanation Conditions: The choice of cyanide source, catalyst (if any), solvent, and temperature are critical for a successful cyanation reaction.[6][8][9][10]
-
Purification: Careful purification by column chromatography is often necessary to remove any unreacted starting material and cyanation-related byproducts.
Summary of Potential Byproducts and Their Characteristics
| Potential Byproduct | Synthetic Route of Origin | Molecular Weight ( g/mol ) | Identification Method | Mitigation Strategy |
| 1-Benzyl-4-piperidone | Reductive Amination | 189.26 | GC-MS, LC-MS | Optimize reaction time and temperature. |
| [1,4'-Bipiperidine]-4'-carbonitrile | Direct Alkylation | 193.29 | GC-MS, LC-MS | Ensure complete reaction with benzyl bromide. |
| Benzyl Bromide | Direct Alkylation | 171.04 | GC-MS | Use appropriate stoichiometry and ensure full consumption. |
| Dibenzylated Quaternary Salt | Direct Alkylation | 374.55 (cation) | LC-MS | Control stoichiometry of benzyl bromide, slow addition. |
| 1-Benzyl-4-piperidinol | Reductive Amination | 191.27 | GC-MS, LC-MS | Use a selective reducing agent like NaBH(OAc)₃. |
| Uncyanated Precursor | Cyanation Step | Varies | LC-MS | Optimize cyanation reaction conditions. |
Experimental Workflow: Troubleshooting Impurities
The following diagram illustrates a systematic workflow for identifying and addressing byproduct formation.
Caption: Direct alkylation synthesis and over-alkylation side reaction.
This technical guide is intended to be a living document. As new synthetic methodologies and analytical techniques become available, we will continue to update this resource to provide the most current and relevant information to the scientific community.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- National Institutes of Health. (n.d.).
- Wiley Online Library. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
- PubMed. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(38), 11227-11231.
- Proka GENOMICS. (n.d.). 1′-Benzyl-1,4′-bipiperidine-4′-carbonitrile-d10.
- Myers, A. (n.d.). Chem 115.
- Wikipedia. (n.d.).
- ResearchGate. (2014).
- MedchemExpress. (n.d.). Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- PubChem. (n.d.). 1-Benzylpiperidine-4-carbonitrile.
- ODU Digital Commons. (n.d.).
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Master Organic Chemistry. (2017).
- ResearchGate. (2017).
- Sigma-Aldrich. (n.d.). 1-benzyl-4-phenyl-piperidine-4-carbonitrile, hydrochloride.
- CPHI Online. (n.d.). 1-Benzyl-4-Hydroxypiperidine-4-Carbonitrile.
- PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine.
- Advanced ChemBlocks. (n.d.). Benzyl-[1,4'-bipiperidine]-carboxamide.
- Fisher Scientific. (n.d.). 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile, TRC 250 mg.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and optimal storage conditions for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile. The following information on stability and optimal storage conditions has been synthesized from data on structurally related compounds and established principles of chemical stability. Due to the limited availability of specific stability data for this exact molecule, the recommendations provided herein are based on best practices for similar chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at 2-8°C .[1][2] It is crucial to keep the compound in a tightly sealed container to prevent exposure to moisture and air. For enhanced stability, especially if the compound is to be stored for extended periods, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Q2: My laboratory does not have a 2-8°C storage unit. Can I store the compound at room temperature or frozen?
While short-term storage at room temperature is likely acceptable for immediate use, long-term storage under these conditions is not recommended due to the potential for slow degradation. Freezing the compound is a possible alternative; however, it is essential to prevent freeze-thaw cycles, which can introduce moisture and potentially affect the crystalline structure of the solid. If freezing, ensure the container is well-sealed and consider using a desiccator upon removal to allow it to slowly equilibrate to room temperature before opening.
Q3: The compound has changed color/consistency. What could be the cause?
A change in color or consistency is a primary indicator of chemical degradation. Given that structurally similar compounds can be air-sensitive, oxidation is a likely cause.[3] Exposure to atmospheric oxygen, moisture, or incompatible substances can lead to the formation of impurities. Thermal decomposition can also occur if the compound is exposed to excessive heat, leading to the release of gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4]
Q4: What solvents are compatible with this compound for preparing stock solutions?
Q5: What materials should I avoid bringing into contact with this compound?
Based on data for analogous compounds, you should avoid contact with strong oxidizing agents and strong acids .[3][4] These substances can cause rapid degradation of the compound. Ensure all glassware is clean and dry before use.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
This is often one of the first signs of compound degradation. If you are experiencing variability in your assays, it is crucial to assess the integrity of your sample of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible signs of degradation (e.g., discoloration, clumping).
If you observe any physical changes in the compound, it is highly recommended to discard the sample and use a fresh one. Using a degraded sample will lead to inaccurate and unreliable data.
Potential Degradation Pathway:
Caption: Potential pathways for compound degradation.
Data Summary
| Parameter | Recommended Condition | Rationale / Remarks |
| Storage Temperature | 2-8°C | Minimizes thermal degradation.[1][2] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Recommended to prevent oxidation, as related compounds can be air-sensitive.[3] |
| Container | Tightly sealed, opaque vial | Protects from moisture, air, and potentially light. |
| Incompatible Materials | Strong oxidizing agents, strong acids | Can cause rapid chemical decomposition.[3][4] |
Experimental Protocols
Protocol 1: Visual Inspection of Compound Integrity
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
In a controlled environment (ideally a glove box or under a fume hood), open the container.
-
Visually inspect the compound. It should be a free-flowing solid with a consistent color and texture.
-
Note any discoloration (e.g., yellowing or browning), clumping, or changes in crystal structure. Any deviation from the original appearance suggests potential degradation.
Protocol 2: Preparation of Stock Solutions for Stability Assessment
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a suitable, high-purity solvent (e.g., HPLC-grade DMSO or Acetonitrile) to a known concentration (e.g., 10 mM).
-
Analyze a fresh "time zero" sample immediately via a suitable analytical method (e.g., HPLC-UV or LC-MS) to establish a baseline purity profile.
-
Aliquot the remaining solution into several small, tightly sealed vials and store under desired test conditions (e.g., 2-8°C, room temperature, -20°C).
-
Analyze aliquots at regular intervals (e.g., 1 week, 1 month, 3 months) and compare the purity profile to the "time zero" sample to assess stability.
References
Sources
Technical Support Center: Overcoming Solubility Challenges with 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Welcome to the technical support guide for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during in vitro and ex vivo assays. Given its chemical structure, which features multiple hydrophobic ring systems (a benzyl group and two piperidine moieties), this compound is predicted to be lipophilic and exhibit low aqueous solubility. This is a common challenge in drug discovery, where a compound must be fully solubilized in aqueous assay buffers to yield accurate and reproducible data.[1][2]
This guide provides a systematic, question-and-answer-based approach to diagnose, troubleshoot, and resolve solubility issues, ensuring the integrity and success of your experiments.
Part 1: Immediate Troubleshooting — "My Compound Crashed Out of Solution!"
This section addresses the most common and immediate problem: compound precipitation upon dilution of a concentrated stock (typically in Dimethyl Sulfoxide, DMSO) into an aqueous assay buffer.
Q1: I diluted my DMSO stock into my buffer, and the solution immediately turned cloudy. What happened?
Answer: You have likely observed "kinetic precipitation." This occurs because you are rapidly changing the solvent environment from a highly favorable organic solvent (DMSO) to an unfavorable aqueous one.
-
The "Spring-Loaded" Model: Think of your high-concentration DMSO stock as a "spring-loaded" system. The compound is forced into solution at a concentration far exceeding its thermodynamic solubility limit in water.
-
The Crash: When this concentrated DMSO stock is diluted into the aqueous buffer, the DMSO concentration plummets, and the water becomes the primary solvent. The compound, now exposed to an environment in which it is poorly soluble, rapidly precipitates out of the solution, often forming an amorphous or microcrystalline solid.[3][4] This is a kinetic phenomenon, meaning it's governed by the rate of dilution and nucleation.
Q2: What immediate, simple steps can I try to resolve this precipitation?
Answer: Before moving to more complex formulation changes, several simple physical methods can be attempted. These are most effective for compounds that are only marginally insoluble under your current conditions.
-
Reduce Final Concentration: The most straightforward approach. If your experiment allows, decrease the final concentration of the compound in the assay.
-
Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously, then bring it up to the final volume. This can sometimes prevent localized high concentrations that seed precipitation.
-
Gentle Warming & Sonication: Briefly warm the solution to 37°C (if your assay components are stable at this temperature) and/or place it in a bath sonicator for 5-10 minutes. This adds energy to the system that can help redissolve small amounts of precipitate.[5] Caution: Be aware that this may create a supersaturated solution that could precipitate later.
-
Increase DMSO Carryover: While generally not ideal, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) might keep the compound in solution. However, you MUST confirm the higher DMSO concentration is tolerated by your assay system (e.g., cells or enzymes) by running a vehicle control.
Below is a workflow for immediate troubleshooting steps.
Caption: Mechanisms of action for cyclodextrins and surfactants.
Q: Which excipient should I try first, and at what concentration?
Answer: The choice depends on your assay type. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent first choice for both biochemical and cell-based assays due to its high water solubility and generally low toxicity. [6]Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-127 are also widely used. [7][8]
| Excipient | Type | Starting Concentration | Max Recommended (Typical) | Assay Compatibility Notes |
|---|---|---|---|---|
| HP-β-CD | Cyclodextrin | 1-2% (w/v) | 10% (w/v) | Generally well-tolerated in most systems. Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Tween® 80 | Non-ionic Surfactant | 0.01-0.1% (v/v) | 1% (v/v) | Can interfere with assays involving lipid membranes or protein-protein interactions. May be cytotoxic at higher concentrations. [9][10] |
| Pluronic® F-127 | Non-ionic Surfactant | 0.1-1% (w/v) | 5% (w/v) | Often used to enhance solubility and can form thermo-reversible gels at high concentrations. [8][11]Generally considered biocompatible. |
| PEG 400 | Co-solvent | 1-5% (v/v) | 20% (v/v) | A polymeric co-solvent. Less volatile and often less toxic than ethanol. Good for increasing solubility but can affect protein conformation at high concentrations. |
CRITICAL STEP: For any excipient you use, you must run a parallel "vehicle control" experiment. This control should contain the exact same concentration of DMSO and excipient as your test article, but without the compound. This is the only way to ensure that the excipient itself is not causing an effect in your assay.
Protocol: Preparing a Stock Solution with HP-β-CD
-
Prepare Vehicle: Weigh out the required amount of HP-β-CD and dissolve it in your assay buffer to make a 10% (w/v) stock solution. For example, dissolve 1g of HP-β-CD in a final volume of 10 mL of buffer.
-
Prepare Compound Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20 mM).
-
Create Dosing Solution: Add the DMSO compound stock to the 10% HP-β-CD vehicle to achieve an intermediate concentration. For example, add 10 µL of 20 mM DMSO stock to 990 µL of the 10% HP-β-CD solution. This gives you a 200 µM solution in 10% HP-β-CD with 1% DMSO. Vortex thoroughly.
-
Final Dilution: This 200 µM dosing solution can now be serially diluted into the assay buffer to achieve your final test concentrations. The HP-β-CD concentration will be diluted accordingly.
Part 3: Decision Making & Final FAQs
Q: How do I choose the best solubilization strategy for my specific assay?
Answer: Use a tiered approach that prioritizes the methods least likely to interfere with your assay.
Caption: Decision workflow for selecting a solubilization strategy.
FAQs
-
Q: What is the most common mistake researchers make?
-
A: Forgetting to run a proper vehicle control. Any effect you see could be from your solubilizing agent and not your compound. This is a critical step for data integrity.
-
-
Q: My cells look unhealthy or are dying. Could it be my formulation?
-
Q: Is it acceptable to have a tiny amount of visible precipitate in my assay well?
-
A: No. If you can see a precipitate, the true concentration of your compound in solution is unknown and certainly lower than what you intended. This makes dose-response curves and potency calculations inaccurate. The goal is a completely clear, homogenous solution.
-
References
- Vertex AI Search Result based on PubMed Central, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics"
- Vertex AI Search Result based on SciSpace, "Cyclodextrins and their application in enhancing the solubility, dissolution r
- Vertex AI Search Result based on BOC Sciences, "Cyclodextrin Solutions for API Solubility Boost"
- Vertex AI Search Result based on MDPI, "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Vertex AI Search Result based on ResearchGate, "(PDF)
- Vertex AI Search Result based on PubMed, "Toxicity of Different Types of Surfactants via Cellular and Enzym
- Vertex AI Search Result based on Royal Society of Chemistry, "Solubilization of hydrophobic alcohols in aqueous Pluronic solutions..."
- Vertex AI Search Result based on MDPI, "Toxicity of Different Types of Surfactants via Cellular and Enzym
- Vertex AI Search Result based on ResearchGate, "Enhanced Solubility and Oral Bioavailability of Hydrophobic Drugs Using Pluronic Nanomicelles: An In‐Vitro Evalu
- Vertex AI Search Result based on Longdom Publishing, "Brief Overview of Various Approaches to Enhance Drug Solubility"
- Vertex AI Search Result based on MDPI, "Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model"
- Vertex AI Search Result based on WuXi AppTec, "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
- Vertex AI Search Result based on PubChem, "1-Benzylpiperidine-4-carbonitrile | C13H16N2 | CID 793383"
- Vertex AI Search Result based on The Royal Society of Chemistry, "Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges"
- Vertex AI Search Result based on PubMed Central, "Solubilization techniques used for poorly w
- Vertex AI Search Result based on MedchemExpress.com, "1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10"
- Vertex AI Search Result based on Asian Journal of Pharmaceutics, "Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview"
- Vertex AI Search Result based on PubMed Central, "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules"
- Vertex AI Search Result based on Artemis Dx, "The Use of Surfactants in L
- Vertex AI Search Result based on Hilaris Publisher, "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide"
- Vertex AI Search Result based on Wikipedia, "Dimethyl sulfoxide"
- Vertex AI Search Result based on MDPI, "The Impact of Biosurfactants on Microbial Cell Properties Leading to Hydrocarbon Bioavailability Increase"
- Vertex AI Search Result based on PubMed, "In vitro solubility assays in drug discovery"
- Vertex AI Search Result based on ResearchGate, "Encapsulation of Hydrophobic Drugs in Pluronic F127 Micelles: Effects of Drug Hydrophobicity, Solution Temper
- Vertex AI Search Result based on Sussex Drug Discovery Centre, "Can we predict compound precipit
- Vertex AI Search Result based on PubMed, "Compound precipitation in high-concentr
- Vertex AI Search Result based on Ziath, "Compound precipitation from DMSO and the synergy between w
- Vertex AI Search Result based on ResearchGate, "Pluronic–cationic surfactant mixed micelles: Solubilization and release of the drug hydrochlorothiazide"
- Vertex AI Search Result based on PubChem, "1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408"
- Vertex AI Search Result based on PubMed Central, "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds"
- Vertex AI Search Result based on MDPI, "Analysis of the Effects of Surfactants on Extracellular Polymeric Substances"
- Vertex AI Search Result based on YouTube, "Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach"
- Vertex AI Search Result based on Sigma-Aldrich, "1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide | 1762-50-1"
- Vertex AI Search Result based on ChemicalBook, "1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride"
- Vertex AI Search Result based on Sigma-Aldrich, "1-benzyl-4-phenyl-piperidine-4-carbonitrile, hydrochloride"
- Vertex AI Search Result based on Pharmaffiliates, "71617-20-4| Chemical Name : 1-Benzyl-4-hydroxypiperidine-4-carbonitrile hydrochloride"
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Bipiperidine Intermediates
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the scale-up synthesis of bipiperidine intermediates. From managing reaction thermochemistry to controlling complex impurity profiles, we offer field-proven insights to ensure your process is robust, scalable, and safe.
Frequently Asked Questions (FAQs)
Q1: My bipiperidine synthesis yield was excellent at the lab scale (10g), but dropped significantly when I moved to a 1kg pilot scale. What are the most likely causes?
A1: A drop in yield upon scale-up is a common and multifaceted problem in process chemistry.[1] The primary culprits are often limitations in mass and heat transfer that are not apparent at the laboratory scale.[2] In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can lead to thermal degradation of the product or the formation of side-products.[1]
Key areas to investigate include:
-
Exotherm Control: Reactions like the hydrogenation of bipyridines are often exothermic. A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, and inadequate cooling can lead to a runaway reaction and impurity formation.[2][3]
-
Mixing Efficiency: The effectiveness of stirring is critical. Poor agitation can result in non-homogenous reaction mixtures, affecting reaction kinetics and leading to incomplete conversion or side reactions.[1]
-
Reagent Addition Rate: Slow, controlled addition of reagents becomes crucial at scale to manage heat generation and maintain optimal stoichiometry locally within the reactor.[4]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. An impurity that was negligible in a 10g batch can inhibit the catalyst or promote side reactions in a 1kg batch.[1]
Q2: What are the primary synthetic routes for bipiperidine intermediates, and what are the key scale-up challenges for each?
A2: The two most prevalent routes are the catalytic hydrogenation of bipyridines and nucleophilic substitution reactions.
-
Catalytic Hydrogenation of Bipyridines: This is a widely used method for producing various bipiperidine isomers.[5]
-
Scale-up Challenges: The main difficulties lie in catalyst handling and activity, hydrogen pressure management, and ensuring complete reduction.[5] Catalyst deactivation, poor stereoselectivity, and separation of the catalyst from the product slurry can be problematic at scale.[6] For example, reducing the aromatic pyridine ring can be challenging and may require harsh conditions or specific catalysts like Rhodium on Carbon (Rh/C) or Platinum-based catalysts (PtO₂), which are often more effective than Palladium on Carbon (Pd/C).[5][7]
-
-
Nucleophilic Substitution: This route typically involves reacting a piperidine derivative with a suitable electrophile.
-
Scale-up Challenges: Challenges include controlling exothermic reactions, managing the stoichiometry to avoid over-alkylation or the formation of quaternary ammonium salts, and potential side reactions like elimination, especially at elevated temperatures.[4][8] Workup procedures to remove inorganic salts and unreacted starting materials can also be more complex at a larger scale.[4]
-
Q3: How do I manage the potential formation of pyridine or partially hydrogenated impurities during a catalytic hydrogenation reaction?
A3: The presence of pyridine, dihydropyridine, or tetrahydropyridine impurities is a common issue stemming from incomplete reduction.[5] Piperidine and pyridine can also form an azeotropic mixture, making separation by simple distillation difficult.[7]
To drive the reaction to completion, consider the following:
-
Increase Hydrogen Pressure: Higher pressure increases the concentration of hydrogen at the catalyst surface, enhancing the rate of hydrogenation.[5]
-
Optimize Catalyst Loading: Insufficient catalyst is a frequent cause of incomplete conversion. Typical loadings are 5-10 mol%, but this may need to be re-optimized for your specific substrate and scale.[5]
-
Change the Catalyst: Rhodium and Platinum-based catalysts are often more active for pyridine hydrogenation than palladium.[5]
-
Elevate the Temperature: Increasing the temperature can improve the reaction rate, but must be balanced against the risk of side reactions and catalyst degradation.[5]
Troubleshooting Guides: Specific Scale-Up Issues
Issue 1: Inconsistent or Poor Stereoselectivity in Hydrogenation
Question: My final product has an unfavorable or inconsistent ratio of cis to trans bipiperidine isomers. How can I control the stereoselectivity?
Answer: Controlling diastereoselectivity is critical, as different isomers can have vastly different physical and pharmacological properties. The stereochemical outcome is influenced by a complex interplay of factors.[6]
Troubleshooting Steps:
-
Catalyst Selection: The catalyst surface plays a crucial role in how the substrate is adsorbed and presented for hydrogenation.
-
Action: Screen different heterogeneous catalysts (e.g., Pd/C, PtO₂, Rh/C). The metal and the support can influence the stereochemical outcome. For instance, the choice of catalyst can dictate whether the reaction proceeds through a concerted or stepwise pathway, affecting stereoselectivity.[7]
-
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate as it approaches the catalyst surface.
-
Action: Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to non-polar (e.g., hexane, toluene). Acidic solvents like glacial acetic acid are often used with PtO₂ and can significantly impact selectivity.[7]
-
-
Temperature and Pressure: These parameters affect both the reaction rate and the equilibrium between different substrate conformations and adsorbed states.
-
Action: Systematically vary the temperature and hydrogen pressure. Lower temperatures often favor the thermodynamically more stable product, but may require longer reaction times.
-
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Hypothetical cis:trans Ratio |
| 5% Pd/C | Ethanol | 80 | 50 | 60:40 |
| 5% PtO₂ | Acetic Acid | 70 | 60 | 85:15 |
| 5% Rh/C | Methanol | 90 | 70 | 75:25 |
| 5% Pd/C | Hexane | 80 | 50 | 55:45 |
Issue 2: Impurity Profile Worsens on Scale-Up
Question: I am observing new or significantly higher levels of impurities in my large-scale batches. How can I identify and mitigate them?
Answer: Impurity profiling is a critical component of process development and is mandated by regulatory agencies like the ICH, which requires impurities above 0.1% to be identified and characterized.[9] Impurities can arise from starting materials, side reactions, intermediates, or degradation.[9][10]
Caption: Decision tree for identifying and mitigating impurities.
Common Impurities in Bipiperidine Synthesis and Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategy | Recommended Analytical Technique |
| Unreacted Bipyridine | Incomplete hydrogenation reaction. | Increase H₂ pressure, catalyst loading, or reaction time.[5] Switch to a more active catalyst (e.g., Rh/C).[5] | HPLC, GC-MS |
| Over-alkylation Products | Side reaction in nucleophilic substitution. | Use a slight excess of the nucleophile. Control temperature and reagent addition rate.[8] | LC-MS |
| Oxidation Products | Exposure of the piperidine nitrogen to air, especially at elevated temperatures. | Conduct reaction and workup under an inert atmosphere (N₂ or Ar).[7] | LC-MS |
| Residual Solvents | Incomplete removal during workup and drying. | Optimize drying conditions (vacuum, temperature). | Headspace GC-MS[9][10] |
| Catalyst Metals (Pd, Pt, Rh) | Leaching from the heterogeneous catalyst support. | Perform a thorough filtration. Consider using a metal scavenger. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Issue 3: Challenges with Catalyst Filtration and Handling
Question: On a large scale, filtering the hydrogenation catalyst (e.g., Pd/C) is slow and hazardous. What are the best practices?
Answer: Handling heterogeneous catalysts like Palladium on Carbon (Pd/C) or pyrophoric catalysts like Raney Nickel at scale requires careful planning to ensure safety and efficiency.[11]
Best Practices:
-
Inerting the System: Before filtration, the reactor and filtration apparatus must be thoroughly purged with an inert gas like nitrogen or argon. This is critical as catalysts, especially after use, can be pyrophoric and ignite upon contact with air.[11]
-
Filter Aid: Use a filter aid like Celite® to prevent the fine catalyst particles from clogging the filter medium. A pad of Celite® should be prepared on the filter before starting the filtration.
-
Wet Filtration: Never allow the catalyst filter cake to go dry on the filter.[11] This is the point of highest pyrophoric risk. Ensure the cake is always covered with solvent during the filtration process.
-
Quenching: After filtration, the catalyst should be carefully quenched. This can be done by slowly adding it to a large volume of water in a well-ventilated area, away from flammable materials.
-
Closed Filtration Systems: For larger scales (multi-kg), consider using enclosed filter systems like a filter press or a Nutsche filter dryer, which minimize operator exposure and the risk of fire.
Caption: Workflow for safe, large-scale catalyst filtration.
Experimental Protocols
Protocol: General HPLC Method for Impurity Profiling
This protocol outlines a starting point for developing an HPLC method for the analysis of non-volatile impurities in a bipiperidine synthesis reaction mixture.[10]
-
Column: Use a base-deactivated C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm) to prevent peak tailing from the basic piperidine nitrogens.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 220 nm and 254 nm. A mass spectrometer (LC-MS) is highly recommended for peak identification.[10]
-
Sample Preparation: Dissolve the crude sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[10]
References
- Large-Scale Synthesis of 1-Piperidinepropanol. (2025). BenchChem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (N/A).
- Challenges in scaling up the synthesis of 6,6'-Bis(chloromethyl)-2,2'-bipyridine. (2025). BenchChem.
- Technical Support Center: Strategies to Reduce By-product Formation in Piperidine Synthesis. (2025). BenchChem.
- What are the challenges in scaling up the production of pharmaceutical intermedi
- Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine. (2025). BenchChem.
- 2,2'-Bipyridine - Organic Syntheses Procedure. (N/A). Organic Syntheses.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Technical Support Center: 4-(Chloromethyl)piperidine Hydrochloride in Organic Synthesis. (2025). BenchChem.
- Addressing challenges in the scale-up synthesis of pyrimidine compounds. (2025). BenchChem.
- Challenges in the scale-up of 5-Butyl-2-methylpiperidine production. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynergypharm.com [biosynergypharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. soeagra.com [soeagra.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
How to avoid side reactions in N-benzylation of piperidines
A Guide to Minimizing Side Reactions and Optimizing Synthesis
Welcome to the Technical Support Center for N-benzylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often troublesome reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and achieve high yields of your desired N-benzylpiperidine product. The N-benzyl piperidine motif is a crucial structural component in numerous pharmaceuticals, making its efficient synthesis a key focus in drug discovery.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-benzylation of piperidines, offering explanations for the underlying causes and actionable solutions.
Issue 1: My primary side product is a quaternary ammonium salt. How can I prevent this over-alkylation?
The formation of a quaternary ammonium salt, also known as quaternization, is a frequent side reaction where the desired tertiary amine product is further alkylated by the benzylating agent.[2] This occurs because the N-benzylpiperidine product is often more nucleophilic than the starting piperidine.[3]
Root Causes & Solutions:
-
Slow Addition of Benzylating Agent: Adding the benzyl halide or other benzylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, minimizing the chance of the product reacting further.[4] A syringe pump is recommended for precise control.[5]
-
Stoichiometry Control: Carefully controlling the molar ratios of your reactants is critical. Using a slight excess of the piperidine starting material can help ensure the benzylating agent is consumed before it can react with the product.[4]
-
Choice of Base: The base can significantly influence the reaction's outcome. Using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can help prevent the formation of quaternary salts.[4][6] Weaker bases, such as potassium carbonate (K₂CO₃), may also be effective, although they might require higher temperatures.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4][7] Stopping the reaction as soon as the starting material is consumed can prevent the accumulation of the quaternary salt.
Issue 2: The reaction is sluggish and gives a low yield. What factors could be responsible?
A low yield in N-benzylation can stem from several factors, ranging from the reactivity of the starting materials to suboptimal reaction conditions.[8]
Root Causes & Solutions:
-
Reactivity of Starting Materials: Piperidines with electron-withdrawing groups are less nucleophilic and may react more slowly.[8] Similarly, the choice of benzylating agent is important; benzyl bromides and iodides are generally more reactive than benzyl chlorides.[8]
-
Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or other side reactions.[8] A gradual increase in temperature while monitoring the reaction is a good strategy.[4][8]
-
Solvent Choice: The solvent plays a crucial role in the reaction rate. Aprotic solvents are often more efficient for N-alkylation.[8] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can be effective.[5][9]
-
Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[8]
Issue 3: I am observing the formation of benzyl alcohol as a byproduct. What is the cause and how can I avoid it?
The formation of benzyl alcohol can occur, especially when using benzyl halides as the alkylating agent, due to the presence of water in the reaction mixture. This leads to a competitive hydrolysis reaction.[6]
Root Causes & Solutions:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of the benzylating agent.[6][7]
-
Choice of Base: Some inorganic bases like potassium carbonate can be hygroscopic and introduce water into the reaction.[6] Using a freshly dried base or a non-hygroscopic base can mitigate this issue.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the N-benzylation of piperidines.
What is the best base to use for N-benzylation of piperidines?
The ideal base depends on the specific substrate and reaction conditions. However, a common and effective choice is a non-nucleophilic, sterically hindered amine base like diisopropylethylamine (DIPEA).[4][6] This type of base is strong enough to neutralize the acid formed during the reaction but is too bulky to compete with the piperidine as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) are also widely used, particularly in polar aprotic solvents, but may require higher reaction temperatures.[4][6]
How does the choice of solvent affect the N-benzylation of piperidines?
The solvent can significantly impact the reaction rate and selectivity.[10][11] Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and facilitate the S_N2 reaction mechanism.[6][9] Protic solvents like ethanol can also be used, but they may participate in side reactions, such as solvolysis of the benzylating agent.[6] The dielectric constant of the solvent can also influence the reaction kinetics.[10][11]
What are the best analytical techniques to monitor the reaction and identify side products?
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including the desired product and potential byproducts like benzyl alcohol.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for monitoring the reaction progress and quantifying the formation of the desired product and non-volatile byproducts like the quaternary ammonium salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used to confirm the identity of the desired N-benzylpiperidine and any isolated side products.
Experimental Protocols
Standard Protocol for N-Benzylation of Piperidine
This protocol provides a general procedure that can be adapted for specific piperidine derivatives.
Materials:
-
Piperidine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)[5]
-
Anhydrous acetonitrile (MeCN)
-
Round bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round bottom flask under a nitrogen atmosphere, add piperidine and anhydrous acetonitrile.
-
Add diisopropylethylamine to the solution.
-
Slowly add benzyl bromide to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC until the piperidine is consumed.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Bases for N-Benzylation of Piperidine
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Potential Side Reactions |
| K₂CO₃ | MeCN | 80 | 70-85 | Over-alkylation, hydrolysis of benzyl halide |
| DIPEA | DCM | RT | 85-95 | Minimal |
| NaH | THF | 0 - RT | >90 | Safety concerns, requires strictly anhydrous conditions |
| Et₃N | MeCN | RT | 75-90 | Over-alkylation |
Visualizations
Reaction Scheme and Side Reaction Pathway
Caption: N-Benzylation of piperidine and the over-alkylation side reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- Troubleshooting side reactions in the N-alkylation of aniline - Benchchem.
- Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack - RSC Publishing.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
- Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates - Benchchem.
- Application Notes and Protocols for N-benzylation of Amines with Benzyl Tosylate - Benchchem.
- N - alkylation of piperidine with substituted benzyl chloride - ECHEMI.
- Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences.
- US4482713A - Quaternary ammonium salts and their preparation - Google Patents.
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
- Alkylation of Amines (Sucks!) - Master Organic Chemistry.
- Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- A New Reaction/Rearrangement in Quaternary Ammonium Salts | Iris Publishers.
- Quaternary ammonium cation - Wikipedia.
- Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing).
- Procedure for N-alkylation of Piperidine? - ResearchGate.
- N-Benzyl piperidine Fragment in Drug Discovery - PubMed.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications.
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit.
- Method of synthesis of a quaternary ammonium salt - European Patent Office - EP 0791575 A1 - Googleapis.com.
- N alkylation at sp 3 Carbon Reagent Guide.
- Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations.
- Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a] - ResearchGate.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications.
- A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube.
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 11. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Refinement of Analytical Methods for Complex Piperidine Mixtures
Welcome to the Technical Support Center for the analysis of complex piperidine mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of method development and troubleshooting for these ubiquitous yet challenging compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, but its analysis is often hampered by factors such as high polarity, structural similarity among analogs, lack of strong chromophores, and the critical need for chiral separation.
This resource provides field-proven insights and solutions to common problems encountered during the analysis of piperidine-containing samples. The information is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Troubleshooting Guide: Chromatography & Mass Spectrometry
This section addresses common problems observed during the chromatographic and mass spectrometric analysis of piperidine derivatives.
High-Performance Liquid Chromatography (HPLC)
Question: I'm observing poor peak shape (tailing or fronting) for my piperidine analytes in reversed-phase HPLC. What is causing this and how can I fix it?
Answer: Poor peak shape for basic compounds like piperidines in reversed-phase HPLC is a frequent issue, primarily caused by interactions with residual silanols on the silica-based stationary phase.
-
Causality: The basic nitrogen atom in the piperidine ring can interact with acidic silanol groups on the column packing material through secondary ionic interactions. This leads to peak tailing. Peak fronting can occur due to column overload or a mismatch between the sample solvent and the mobile phase.[1]
-
Solutions:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to suppress the ionization of silanol groups can be effective. However, be mindful of the column's pH stability. A more common approach is to lower the mobile phase pH (e.g., using 0.1% formic acid or trifluoroacetic acid) to protonate the piperidine analyte and ensure a consistent ionic state, which can improve peak shape.[1][2][3]
-
Use of an Appropriate Column: Employ a column with end-capping or a hybrid particle technology to minimize exposed silanols. For highly basic piperidines, a polymer-based or a polar-embedded stationary phase can be a better choice.
-
Addition of a Competing Base: Adding a small amount of a competing base, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, reducing analyte-silanol interactions.[4]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase conditions. Dissolving the sample in the mobile phase itself is often the best practice.
-
Question: My piperidine compound lacks a strong UV chromophore, leading to poor sensitivity. What are my options for detection?
Answer: The absence of a strong UV chromophore is a common challenge with many piperidine derivatives.[5] Several alternative detection methods can be employed:
-
Pre-column Derivatization: This involves reacting the analyte with a derivatizing agent that introduces a chromophore. For instance, reacting a piperidine with an agent like para-toluene sulfonyl chloride (PTSC) or 3,5-dinitrobenzoic acid can significantly enhance UV detection.[4][5]
-
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a near-uniform response for non-volatile and semi-volatile compounds, irrespective of their optical properties. It is an excellent choice for piperidines lacking a chromophore.[2]
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal detector suitable for non-volatile analytes. It has been successfully used for the quantification of piperidine.[6]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a highly sensitive and selective detection method. MS detection does not rely on the analyte's chromophoric properties and provides structural information.[7][8][9]
Question: I am struggling with the separation of piperidine enantiomers. What is the best approach for chiral HPLC method development?
Answer: The separation of enantiomers is critical in pharmaceutical analysis, as different enantiomers can have distinct pharmacological and toxicological profiles.[5] Chiral HPLC is the most widely used technique for this purpose.[10][11]
-
Direct Chiral Separation: The most straightforward approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly versatile and have demonstrated broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives.[5][10] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) will depend on the specific CSP and the analyte's properties.
-
Indirect Chiral Separation: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. This method can also enhance detection if the derivatizing agent contains a chromophore.
-
Method Development Strategy:
-
Column Screening: Screen a variety of polysaccharide-based CSPs under different mobile phase conditions (e.g., n-hexane/isopropanol, acetonitrile, methanol).
-
Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition, including the ratio of solvents and the type and concentration of additives (e.g., diethylamine for basic analytes in normal phase).
-
Temperature Effects: Evaluate the effect of column temperature on the separation. Changes in temperature can significantly impact chiral recognition and resolution.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am analyzing volatile piperidine derivatives by GC-MS and observe peak tailing and low response. What could be the issue?
Answer: Similar to HPLC, interactions with active sites in the GC system can cause issues with basic compounds like piperidines.
-
Causality: Active sites in the GC inlet liner and the column can lead to analyte adsorption, resulting in peak tailing and reduced recovery.
-
Solutions:
-
Inlet Liner: Use a deactivated inlet liner (e.g., silylated) to minimize interactions. Replace the liner regularly, as its deactivation can diminish over time.[12]
-
Column Choice: Employ a column specifically designed for the analysis of basic compounds, which has a stationary phase that shields active sites. A base-deactivated column is highly recommended.[2]
-
Sample Preparation: For complex matrices, a cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove matrix components that may interact with the analyte or the column.[2][13]
-
Derivatization: While not always necessary, derivatization can improve the volatility and chromatographic behavior of some piperidine derivatives.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a new analytical method for a complex piperidine mixture?
A1: The first step is to gather as much information as possible about your analytes and the sample matrix. This includes:
-
Physicochemical Properties: Understand the polarity, pKa, solubility, and UV absorbance characteristics of your target piperidines.
-
Sample Matrix: Characterize the complexity of your sample matrix. Are there other basic compounds, lipids, proteins, or salts that could interfere with the analysis?[13]
-
Analytical Goals: Define the purpose of the method. Is it for identification, quantification, or impurity profiling? What are the required levels of sensitivity, accuracy, and precision?
Based on this information, you can make an informed initial choice of analytical technique (e.g., HPLC-UV, LC-MS, GC-MS) and starting conditions.
Q2: How do I properly validate an analytical method for piperidine analysis according to regulatory guidelines?
A2: Method validation is a crucial process to ensure that an analytical method is suitable for its intended purpose.[14] The validation process involves evaluating several performance characteristics as defined by guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[14] The key parameters to assess include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for the analysis of piperidine mixtures?
A3: Absolutely. NMR spectroscopy is a powerful tool for the structural elucidation of piperidine derivatives.[16][17][18] While not typically used for routine quantification in the same way as chromatography, it provides invaluable information on the chemical structure, including stereochemistry. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can be used to unambiguously determine the connectivity of atoms in a molecule.[16] This is particularly useful for identifying unknown impurities or metabolites in a complex mixture.
Data & Protocols
Table 1: Example HPLC Conditions for Chiral Separation of a Piperidine Derivative
| Parameter | Recommended Conditions |
| Column | Chiralpak IA (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | n-Hexane:Ethanol (70:30, v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C[10] |
| Injection Volume | 10 µL[10] |
| Detector | UV at 225 nm[10] |
Table 2: Example GC-MS Conditions for Volatile Piperidine Analysis
| Parameter | Recommended Conditions |
| Column | Capillary column for polar/amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[2] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[2] |
| Inlet Temperature | 250 °C[2] |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min at 250°C[2] |
| Injection Mode | Split (e.g., 20:1)[2] |
| Ion Source Temp. | 230 °C[2] |
| MS Quadrupole Temp. | 150 °C[2] |
| Scan Range | m/z 40-300[2] |
Protocol 1: Pre-column Derivatization for Enhanced UV Detection
This protocol is adapted for the derivatization of a piperidine lacking a strong chromophore with 3,5-dinitrobenzoic acid.[5]
-
In a suitable reaction vessel, combine 1 mmol of the piperidine analyte with 1 mmol of 3,5-dinitrobenzoic acid.
-
Add 0.494 g of EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to the mixture.
-
Dissolve the components in 30 mL of dichloromethane.
-
Stir the reaction mixture at 30 °C for approximately 2 hours.
-
After the reaction is complete, evaporate the solvent.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
Visualizations
Caption: A generalized workflow for analytical method development for piperidine mixtures.
Caption: Troubleshooting logic for peak tailing in HPLC analysis of piperidines.
References
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. (2025). Benchchem.
- Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. (2021). Oxford Academic.
- Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. (2025). Benchchem.
- Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Scilit.
- Electrospray ionization mass spectrometry screening of piperidine alkaloids fro... RCAAP.
- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. (2025).
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS. Benchchem.
- What are the detection methods for piperidine?. (2025). BIOSYNCE.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025).
- structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
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Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthetic 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Introduction: The Imperative of Purity in Synthetic Intermediates
In the landscape of pharmaceutical research and drug development, the chemical integrity of every reagent and intermediate is paramount. The compound 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, a key synthetic intermediate, is no exception. Its purity can directly influence the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Undetected impurities can lead to failed experiments, misleading biological data, and significant regulatory hurdles down the line.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards, adhering to the principles set forth by the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances.[1][2][3]
Section 1: Profiling Potential Impurities
A robust purity assessment begins with understanding what to look for. The synthesis of this compound and related structures typically involves the reaction of a piperidine derivative with a benzylating agent or the coupling of two piperidine rings.[4][5] Based on common synthetic routes, potential impurities can be classified as organic, inorganic, or residual solvents.[2][6]
| Impurity Class | Potential Species | Typical Source |
| Starting Materials | 1-Benzyl-4-cyanopiperidine, Piperidine | Incomplete reaction |
| By-products | Over-alkylated species, products of side reactions | Non-specific reactivity |
| Intermediates | Unreacted synthetic precursors | Incomplete multi-step synthesis |
| Degradation Products | Hydrolyzed nitrile (acid/amide), N-debenzylated product | Instability during synthesis, work-up, or storage |
| Reagents/Catalysts | Phase-transfer catalysts, inorganic bases | Carried over from the manufacturing process |
| Residual Solvents | Toluene, Dichloromethane, Ethyl Acetate, etc. | Left over from reaction or purification steps |
Table 1: Common potential impurities in the synthesis of this compound.
Section 2: Orthogonal Analytical Approaches for Purity Determination
No single analytical method can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for a comprehensive and trustworthy assessment.[7][8] We will compare four cornerstone techniques: HPLC, GC-MS, NMR, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity
HPLC is the principal technique for quantifying the main component and detecting non-volatile organic impurities.[9][10] A reversed-phase method is ideal for this moderately polar molecule.
Causality of Method Design:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention and separation for compounds with aromatic and aliphatic character.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure elution of both more polar impurities and the less polar main compound within a reasonable timeframe. A buffer (e.g., phosphate or formate) is added to control the ionization state of the tertiary amine, ensuring sharp, symmetrical peaks.
-
Detection: UV detection at ~220 nm is selected to capture the electronic transitions of the benzene ring, providing good sensitivity for the parent compound and related aromatic impurities.
Experimental Protocol: HPLC-UV Purity Determination
-
System Preparation:
-
Chromatograph: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.[9][11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to achieve a 1 mg/mL concentration.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
System Suitability: Before analysis, perform five replicate injections of the sample solution. The system is deemed suitable if the relative standard deviation (RSD) for the main peak area is ≤ 2.0% and the tailing factor is ≤ 2.0, in accordance with USP <621> guidelines.[12][13]
-
Analysis & Calculation: Inject the sample and integrate all peaks. Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents and low molecular weight starting materials that may not be well-retained by HPLC.[14][15]
Causality of Method Design:
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a versatile choice for separating a wide range of volatile organic compounds. For basic compounds like amines, specialized "amine" columns can improve peak shape.[16]
-
Inlet Temperature: Must be high enough to ensure rapid vaporization without causing thermal degradation of the analyte.
-
Oven Program: A temperature ramp allows for the separation of highly volatile components (like solvents) at lower temperatures and less volatile impurities at higher temperatures.
-
Detector: Mass Spectrometry (MS) provides not just quantification but also structural information, enabling positive identification of unknown impurities by comparing their mass spectra to libraries.[17]
Experimental Protocol: GC-MS for Residual Solvents and Volatiles
-
System Preparation:
-
Chromatograph: A GC system with a split/splitless inlet and a Mass Spectrometric detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or an equivalent amine-specific column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Program: 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 35-450 amu.
-
-
Sample Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Sample Solution: Accurately weigh ~50 mg of the sample into a 1 mL vial and dissolve in DMSO.
-
-
Analysis: Inject the sample. Identify residual solvents by their retention time and mass spectrum compared to known standards and library data. Quantify against a calibrated external standard for each identified solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is a powerful, non-destructive technique that provides unambiguous structural confirmation.[18][19] While primarily qualitative, quantitative NMR (qNMR) is an increasingly accepted orthogonal method for purity assessment that is independent of chromatographic separation.[7]
Causality of Method Design:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and neighboring protons. The integral of each signal is directly proportional to the number of protons it represents, allowing for the detection of impurities with different proton signatures.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
-
qNMR: By adding a certified internal standard of known purity and concentration, the absolute purity of the target analyte can be determined by comparing the integrals of specific, well-resolved signals from the analyte and the standard.[7] This method is self-validating as it relies on the fundamental physical properties of nuclear spins.
Experimental Protocol: ¹H NMR for Structural and Purity Verification
-
System Preparation:
-
Spectrometer: A ≥400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[19]
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being integrated for accurate quantification.
-
-
Analysis:
-
Structural Confirmation: Verify that all expected proton signals are present with the correct chemical shift, multiplicity, and integration.
-
Purity Assessment: Carefully integrate all signals. Any signals not attributable to the main compound, solvent, or known impurities should be investigated. The percentage of an impurity can be estimated by comparing its integral to that of a known proton signal from the main compound.
-
Elemental Analysis: A Fundamental Purity Check
Elemental analysis (EA), or CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[20][21] This fundamental technique validates the empirical formula and provides a measure of overall purity against inorganic impurities (e.g., salts, catalysts) and organic impurities that have a significantly different elemental composition.
Causality of Method Design:
-
The technique works by complete combustion of the sample in a pure oxygen environment.[22] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity). The measured percentages are then compared to the theoretical values calculated from the molecular formula (C₁₈H₂₅N₃).
Experimental Protocol: Elemental Analysis
-
System Preparation: An automated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: Analyze the sample according to the instrument's standard operating procedure.
-
Acceptance Criteria: The experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values.[23][24]
-
Theoretical Values for C₁₈H₂₅N₃ (MW: 283.41 g/mol ):
-
%C = (18 * 12.011 / 283.41) * 100 = 76.28%
-
%H = (25 * 1.008 / 283.41) * 100 = 8.91%
-
%N = (3 * 14.007 / 283.41) * 100 = 14.81%
-
-
Section 3: Comparative Analysis and Method Selection
The choice of analytical technique depends on the specific question being asked. A comprehensive purity assessment requires a combination of these methods.
| Technique | Primary Purpose | Strengths | Limitations | Typical LOQ |
| HPLC-UV | Quantitation of main component and non-volatile impurities. | High precision and accuracy; robust and widely available. | Requires chromophore for detection; may not detect all impurities. | 0.01 - 0.1% |
| GC-MS | Identification and quantitation of volatile/semi-volatile impurities. | Excellent for residual solvents; provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. | ppm level for solvents |
| NMR | Unambiguous structural confirmation; orthogonal purity check (qNMR). | Provides detailed structural data; qNMR is a primary method. | Lower sensitivity than chromatography; requires more sample. | ~0.1 - 0.5% |
| Elemental Analysis | Confirmation of elemental composition and bulk purity. | Fast and inexpensive; detects inorganic impurities. | Non-specific; does not identify individual organic impurities. | N/A (provides % composition) |
Table 2: Comparison of primary analytical techniques for purity assessment.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the complete characterization and purity assessment of a new batch of this compound.
A logical workflow for the comprehensive purity assessment of a synthetic batch.
Decision Tree for Analytical Method Selection
This diagram helps researchers choose the right tool for the right question.
A decision tree for selecting the appropriate analytical technique.
Conclusion
The purity assessment of this compound is not a single measurement but a systematic investigation. A combination of chromatography (HPLC, GC-MS), spectroscopy (NMR), and elemental analysis provides an orthogonal and therefore highly reliable dataset. This rigorous, multi-faceted approach ensures that the material is fit for purpose, safeguarding the integrity of subsequent research and development activities. By grounding these practical protocols in the authoritative standards of the USP and ICH, researchers can be confident in the quality and consistency of their data.
References
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- Impurity guidelines in drug development under ICH Q3.
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- <621> Chromatography - US Pharmacopeia (USP).
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- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
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- 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis.
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- Analysis of primary, secondary and tertiary amines.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
- A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
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Comparison of different synthetic routes to 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of complex molecules is paramount. 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a key structural motif and a valuable intermediate in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of the two most prevalent synthetic routes to this target molecule: Direct N-Alkylation and Reductive Amination . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
Introduction to the Target Molecule and Synthetic Strategy
This compound possesses a tertiary amine and a nitrile-substituted quaternary carbon, features that make it a versatile building block. The core of our synthetic approach revolves around the commercially available and relatively inexpensive precursor, 4-piperidinopiperidine. The initial step, common to both primary routes discussed, is the synthesis of the key intermediate, [1,4'-bipiperidine]-4'-carbonitrile.
Precursor Synthesis: [1,4'-bipiperidine]-4'-carbonitrile
A robust method for the synthesis of α-aminonitriles is the Strecker synthesis .[1][2] This one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source. In a variation pertinent to our target, we can envision a two-step process starting from 4-piperidinopiperidine. A more direct approach, however, involves the direct cyanation of 4-piperidinopiperidine. A plausible method is the reaction with a cyanide source, such as potassium cyanide, in the presence of an aldehyde, like formaldehyde, to form the cyanomethyl adduct, which can then be further manipulated. For the purpose of this guide, we will assume the availability of [1,4'-bipiperidine]-4'-carbonitrile as the common starting material for the final benzylation step.
Route 1: Direct N-Alkylation
Direct N-alkylation is a classic and straightforward approach for the formation of C-N bonds. This method involves the reaction of the secondary amine of [1,4'-bipiperidine]-4'-carbonitrile with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.
Mechanism of N-Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. The halide ion is displaced as the leaving group, and a new C-N bond is formed. A base is required to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
Diagram 1: N-Alkylation Workflow
Experimental Protocol: N-Alkylation
-
Reaction Setup: To a solution of [1,4'-bipiperidine]-4'-carbonitrile (1.0 eq.) in a suitable anhydrous aprotic solvent such as acetonitrile or DMF (10 mL/mmol) in a round-bottom flask, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter off the inorganic base. If an organic base was used, concentrate the reaction mixture under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Route 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for synthesizing amines from carbonyl compounds.[4][5] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an amine and an aldehyde, which is then reduced in situ to the corresponding amine. For the synthesis of our target molecule, this involves reacting [1,4'-bipiperidine]-4'-carbonitrile with benzaldehyde in the presence of a selective reducing agent.
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[6] Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion as it is formed.[7]
Diagram 2: Reductive Amination Workflow
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a stirred solution of [1,4'-bipiperidine]-4'-carbonitrile (1.0 eq.) and benzaldehyde (1.1 eq.) in an anhydrous chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (15 mL/mmol), add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Addition of Reducing Agent: After stirring for a short period (e.g., 15-30 minutes) to allow for iminium ion formation, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Analysis
| Feature | Direct N-Alkylation | Reductive Amination |
| Reagents | Benzyl halide (bromide or chloride), base (K₂CO₃, DIPEA) | Benzaldehyde, selective reducing agent (NaBH(OAc)₃), catalytic acid |
| Solvents | Aprotic (Acetonitrile, DMF) | Chlorinated (DCE, DCM) |
| Reaction Conditions | Room temperature to mild heating | Room temperature |
| Byproducts | Halide salts | Borate salts, water |
| Yields | Generally good to excellent, but can be substrate-dependent.[8] | Typically high to excellent for a wide range of substrates.[9] |
| Scalability | Readily scalable, though cost of benzyl halide and base can be a factor. | Highly scalable; one-pot nature is advantageous. |
| Safety & Handling | Benzyl halides are lachrymators and require careful handling. | Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water.[10] Benzaldehyde is a mild irritant. |
| Advantages | Simple procedure, readily available reagents. | High yields, excellent functional group tolerance, avoids corrosive byproducts, one-pot procedure.[4][5] |
| Disadvantages | Potential for over-alkylation (less of a concern here), formation of corrosive byproducts, can require heating. | Higher cost of the reducing agent, moisture-sensitive reagent. |
Conclusion and Recommendations
Both direct N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound.
Direct N-alkylation is a classic, robust, and often cost-effective method, particularly for large-scale synthesis where the cost of reagents is a primary concern. The main drawbacks are the use of lachrymatory benzyl halides and the potential need for heating.
Reductive amination , on the other hand, offers a more elegant and often higher-yielding one-pot procedure with excellent functional group tolerance. The use of the milder sodium triacetoxyborohydride avoids the harsh conditions and corrosive byproducts associated with some other methods. While the reducing agent is more expensive, the operational simplicity and high yields can make it the preferred method for laboratory-scale synthesis and for complex molecules where functional group compatibility is critical.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost considerations, available equipment, and safety protocols. For high-throughput and discovery chemistry, the reliability and broad applicability of reductive amination may be favored. For process chemistry and large-scale manufacturing, a well-optimized N-alkylation protocol could be more economically advantageous.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Grogg, P. (2011). Strecker Reaction. Name Reactions in Heterocyclic Chemistry II, 463-470.
- Henriksen, G., et al. (2005). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3896-o3897.
- Lomenzo, S. A., et al. (2005). Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry, 48(5), 1336-1343.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Piritramide: An In-Depth Analysis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic pathways to piritramide, a potent opioid analgesic. The primary focus is on the established route involving the key intermediate, 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, and a critical examination of viable alternative precursors and synthetic strategies. The content is structured to offer not just procedural steps, but also the underlying chemical logic and practical considerations essential for researchers in medicinal chemistry and process development.
Piritramide, chemically known as 1'-(3-Cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carboxamide, is a synthetic opioid developed by Janssen Pharmaceutica in the 1960s.[1][2] It is utilized for the management of severe pain, particularly in postoperative settings, in several European countries.[1] Its analgesic potency is approximately 0.75 times that of morphine, but it is reported to have a more rapid onset of action and potentially a lower incidence of certain side effects like nausea and respiratory depression.[1] The synthesis of such a structurally complex molecule necessitates a robust and efficient chemical process, making the choice of precursors a critical determinant of the overall yield, purity, and scalability of the manufacturing process.
The Established Janssen Synthesis: A Pathway Through this compound
The original and most referenced synthesis of piritramide relies on a convergent approach, where two key fragments are prepared separately and then coupled. A pivotal intermediate in this pathway is this compound. This intermediate is subsequently debenzylated and then alkylated with a diphenylpropyl nitrile moiety to yield the final piritramide molecule.
Rationale and Mechanistic Considerations
The use of a benzyl group as a protecting group for the piperidine nitrogen is a classic and effective strategy in organic synthesis. The benzyl group is relatively stable to a variety of reaction conditions but can be readily removed via catalytic hydrogenation. This allows for the selective functionalization of other parts of the molecule before the final alkylation step. The synthesis of the this compound precursor itself involves the reaction of 1-benzyl-4-piperidone with piperidine to form an enamine, which is then subjected to further reactions to introduce the carbonitrile group.[3]
Experimental Protocol: Synthesis via this compound
The overall synthesis can be broken down into the formation of the key bipiperidine intermediate followed by its conversion to piritramide.
Part A: Synthesis of this compound
-
Enamine Formation: 1-Benzyl-4-piperidone is reacted with piperidine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water (e.g., toluene). This drives the equilibrium towards the formation of 1-benzyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine.[3]
-
Cyanation: The resulting enamine is then reacted with a cyanide source, such as hydrogen cyanide or a metal cyanide, to introduce the nitrile group at the 4-position of the second piperidine ring. This step is typically followed by a reduction of the remaining double bond.
-
Purification: The crude this compound is purified by crystallization or column chromatography.
Part B: Conversion to Piritramide
-
Debenzylation: The benzyl protecting group is removed from this compound via catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield [1,4'-bipiperidine]-4'-carbonitrile.
-
Alkylation: The debenzylated intermediate is then alkylated with 4-bromo-2,2-diphenylbutanenitrile in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., N,N-dimethylformamide or 2-methyl-1-propanol) to yield 1'-(3-Cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carbonitrile.[4]
-
Hydrolysis of the Nitrile: The final step involves the controlled hydrolysis of the nitrile group to a primary amide. This is a critical step that must be performed under conditions that avoid the hydrolysis of the other nitrile group in the diphenylpropyl moiety. This is often achieved using strong acids (e.g., sulfuric acid) or base-catalyzed hydration. The resulting product is piritramide.[4]
Caption: Synthetic pathway to Piritramide via the Janssen route.
Alternative Synthetic Strategies and Precursors
While the Janssen route is well-established, modern synthetic chemistry offers alternative approaches that may provide advantages in terms of efficiency, safety, or cost. These alternatives often focus on different methods of constructing the core piperidine structures or utilizing different protecting group strategies.
Alternative 1: Direct Synthesis from 4-Amino-4-cyanopiperidine Derivatives
This approach avoids the use of a benzyl protecting group and instead starts with a pre-functionalized piperidine ring.
Conceptual Protocol:
-
Starting Material: The synthesis would begin with a 1-substituted-4-amino-4-cyanopiperidine derivative. The substituent on the nitrogen could be a group that is easily removed later or one that is part of the final molecule.
-
Coupling: This precursor would then be coupled with a suitable piperidine derivative to form the bipiperidine core.
-
Final Alkylation and Hydrolysis: Similar to the Janssen route, the final steps would involve alkylation with the diphenylpropyl nitrile moiety and subsequent hydrolysis of the nitrile to the amide.
Caption: Alternative synthetic route starting from a pre-functionalized piperidine.
Advantages:
-
Potentially fewer steps by avoiding the protection-deprotection sequence.
-
May offer a more convergent synthesis.
Disadvantages:
-
The starting 1-substituted-4-amino-4-cyanopiperidine derivatives may not be readily available commercially and could require separate synthesis.
-
Controlling selectivity during the coupling reaction could be challenging.
Alternative 2: Reductive Amination Approach
This strategy builds upon well-established methods for synthesizing fentanyl and its analogs, which share a similar 4-anilidopiperidine core.[5]
Conceptual Protocol:
-
Precursor Synthesis: Synthesize N-(1-(3-cyano-3,3-diphenylpropyl)piperidin-4-yl)piperidine. This could potentially be achieved through the reductive amination of 1-(3-cyano-3,3-diphenylpropyl)piperidin-4-one with piperidine.
-
Introduction of the Carboxamide: The final step would involve the introduction of the carboxamide group at the 4-position. This is a more challenging transformation and might require a multi-step sequence, such as lithiation followed by quenching with carbon dioxide and subsequent amidation.
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A Comparative Analysis of the Biological Activity of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile and Its Analogs: A Guide for Medicinal Chemists
The [1,4'-bipiperidine] scaffold is a prominent privileged structure in modern medicinal chemistry, serving as the foundational framework for a multitude of biologically active agents. Its inherent conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an ideal template for designing ligands that can selectively interact with a variety of biological targets. This guide provides an in-depth comparative analysis of the biological activities of compounds centered around the 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile core, with a particular focus on how structural modifications influence their pharmacological profiles. While direct biological data on this compound itself is sparse in publicly available literature, suggesting its primary role as a synthetic intermediate or a research chemical, the broader class of its analogs has been extensively studied.[1][2] This guide will synthesize findings from diverse studies to illuminate the structure-activity relationships (SAR) governing the interaction of these compounds with key physiological targets, including chemokine receptors and opioid receptors.
The [1,4'-Bipiperidine] Scaffold: A Versatile Platform for Drug Discovery
The versatility of the [1,4'-bipiperidine] core lies in its modular nature, which allows for systematic modifications at several key positions. These modifications can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties. The primary points of modification, which will be discussed in the context of specific biological targets, are:
-
The N1'-substituent: Often a benzyl group in the parent compound, this position is crucial for establishing interactions with the target protein. Variations in the aromatic ring's electronic and steric properties can dramatically alter binding affinity.
-
The 4'-substituent: The carbonitrile group in the parent compound is a key feature. Its replacement with other functional groups can modulate polarity, hydrogen bonding capacity, and metabolic stability.[3]
-
The N1-piperidine ring: While often unsubstituted in simpler analogs, modifications at this position can influence solubility and interactions with secondary binding pockets.
-
The piperidine rings themselves: Introduction of substituents on the carbon framework of either piperidine ring can enforce specific conformations and create additional points of interaction with the target.
The following sections will delve into the comparative biological activities of analogs based on the [1,4'-bipiperidine] scaffold, with a focus on their roles as CCR5 receptor antagonists and opioid receptor modulators.
[1,4'-Bipiperidine] Analogs as CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[4] Consequently, CCR5 antagonists have emerged as a vital class of anti-retroviral agents. The [1,4'-bipiperidine] scaffold has been successfully employed in the design of potent and selective CCR5 antagonists.[5][6]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed several key determinants for potent CCR5 antagonism within this chemical series. Optimization efforts have led to the discovery of highly potent antagonists, with modifications to the bipiperidine core playing a pivotal role.[7]
| Compound/Analog | Modification from Parent Scaffold | CCR5 Binding Affinity (IC50, nM) | Key SAR Insight |
| Lead Compound Analog | 4-hydroxypiperidine derivative | 11 | Replacement of the carbonitrile with a hydroxyl group and further optimization can significantly improve potency.[7] |
| Piperidine-4-carboxamide derivative | Replacement of the 4'-carbonitrile with a 1-acetylpiperidin-4-yl group | 0.59 | Introduction of a more complex amide substituent at the 4'-position can lead to sub-nanomolar antiviral activity.[6] |
| N,N'-diphenylurea analog | Replacement of the 4'-carbonitrile with an N,N'-diphenylurea moiety | Significantly improved | Incorporation of a diphenylurea group can enhance binding affinity, with substitutions on the N'-phenyl ring further increasing potency.[8] |
Experimental Protocol: CCR5 Receptor Binding Assay
A standard experimental approach to determine the binding affinity of novel compounds for the CCR5 receptor involves a competitive radioligand binding assay.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human CCR5 receptor are cultured to confluence.[4]
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CCR5 receptors.
-
Binding Assay:
-
A fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]RANTES) is incubated with the cell membranes.[4]
-
Increasing concentrations of the test compound (e.g., a [1,4'-bipiperidine] analog) are added to compete with the radioligand for binding to the CCR5 receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist.
-
-
Detection and Analysis:
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curves.
-
Caption: Workflow for a CCR5 competitive radioligand binding assay.
[1,4'-Bipiperidine] Analogs as Opioid Receptor Modulators
The piperidine scaffold is a well-established pharmacophore in the development of opioid receptor ligands, with many potent analgesics belonging to this chemical class.[9][10] The [1,4'-bipiperidine] framework has been explored for its potential to yield novel opioid receptor agonists and antagonists.[11]
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 4-arylpiperidine derivatives, a class that includes analogs of our core structure, is highly dependent on the nature and position of substituents.[11]
| Compound/Analog | Receptor Target | Key SAR Insight |
| (3R, 4S)-23 | µ-opioid receptor (MOR) | A highly potent and selective MOR agonist (Ki = 0.0021 nM). The specific stereochemistry and substituents on the piperidine and phenyl rings are critical for high affinity and selectivity.[12] |
| LY255582 Analog | µ, κ, δ opioid receptors | Modifications to the phenolic hydroxyl group on the aryl ring significantly impact binding affinity for all three opioid receptor subtypes.[11] |
| Fentanyl Congeners | Narcotic agonists | Many 4,4-disubstituted piperidines exhibit extremely potent narcotic agonist activity.[9] |
Experimental Protocol: Opioid Receptor Functional Assay (GTPγS Binding Assay)
To assess the functional activity of a compound at an opioid receptor (i.e., whether it is an agonist, antagonist, or partial agonist), a GTPγS binding assay is commonly employed. This assay measures the activation of G-proteins coupled to the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest (e.g., µ-opioid receptor).[13]
-
Assay Components:
-
Cell membranes
-
Test compound
-
GDP (to ensure G-proteins are in their inactive state)
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP that binds to activated G-proteins)
-
-
Assay Procedure:
-
The membranes are incubated with the test compound and GDP.
-
[³⁵S]GTPγS is added to initiate the reaction. If the test compound is an agonist, it will activate the receptor, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound.
-
-
Data Analysis:
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
The EC₅₀ (effective concentration to elicit 50% of the maximal response) and Emax (maximal effect) are determined to characterize the potency and efficacy of the agonist.
-
Caption: General workflow for a GTPγS functional assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich area for drug discovery. The accumulated body of research demonstrates that subtle modifications to this core structure can lead to profound changes in biological activity, enabling the fine-tuning of ligand properties for specific therapeutic targets. The examples provided for CCR5 antagonists and opioid receptor modulators highlight the power of systematic SAR studies in this chemical space.
Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, reduced off-target effects, and novel mechanisms of action. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new therapeutic agents based on the versatile [1,4'-bipiperidine] scaffold.
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A Comparative Guide to the Structure-Activity Relationship of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile derivatives. Our focus is to dissect the intricate connections between specific structural modifications and their resulting biological activities, offering a valuable resource for researchers and professionals in drug discovery and development. We will explore the nuances of how substitutions on this versatile scaffold influence its efficacy as both a C-C chemokine receptor type 5 (CCR5) antagonist and an acetylcholinesterase (AChE) inhibitor.
The this compound Scaffold: A Privileged Structure
The this compound core is a significant pharmacophore in medicinal chemistry. Its rigid bicyclic system, combined with the aromatic benzyl group, provides a three-dimensional framework that can be finely tuned to interact with various biological targets. The key to its versatility lies in the strategic points available for chemical modification, which allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the core scaffold and the primary points of modification that will be discussed in this guide.
Caption: Core scaffold with key modification points.
SAR as CCR5 Antagonists for Anti-HIV Activity
A significant area of investigation for this class of compounds has been their potential as CCR5 antagonists, a crucial strategy for inhibiting HIV-1 entry into host cells. SAR studies have revealed that modifications to the benzyl portion of the molecule are particularly influential.
Impact of Benzyl Ring Substitutions
Extensive SAR studies have demonstrated that both lipophilic and hydrophilic substituents on the phenyl ring of the benzyl group can enhance antiviral potency.[1] However, a critical consideration is the pharmacokinetic profile of the resulting compounds. Generally, more lipophilic substitutions have been associated with improved pharmacokinetic parameters.[1] For instance, the introduction of a 4-biphenyl group resulted in a compound with a significantly better pharmacokinetic profile.[1]
Conversely, highly lipophilic substituents can introduce undesirable off-target effects, such as ion channel activity.[1] A successful strategy to balance antiviral activity, pharmacokinetics, and selectivity involves the use of alkoxy substituents.[1] Notably, compounds with 3,4-dimethoxy substitutions have shown improved antiviral activity while maintaining a good pharmacokinetic profile and selectivity.[1]
Modifications to the Linker and Piperidine Moiety
Research has also explored replacing the flexible chains connecting the piperidine moiety to an aromatic group with heterocyclic rings like pyrazole and isoxazole. This modification has yielded potent CCR5 antagonists with excellent in vitro anti-HIV-1 activity.[2] The optimal placement of an unsubstituted nitrogen atom in the heterocycle was found to be meta to the bond connected to the 4-position of the piperidine.[2]
Interestingly, truncating the benzyl group to a phenyl group led to a dramatic improvement in oral bioavailability, although it came at the cost of reduced activity.[2]
Table 1: Comparative Activity of CCR5 Antagonist Derivatives
| Compound ID | Benzyl Ring Substitution | Linker Modification | IC50 (nM) | Oral Bioavailability (%) | Reference |
| Parent 9 | Unsubstituted | Benzyl | 25 | Low | [1] |
| 51 | 4-Biphenyl | Benzyl | 10 | Improved | [1] |
| 42b | 3,4-Dimethoxy | Benzyl | 8 | Good | [1] |
| Example A | Phenyl (truncated) | Benzyl | >100 | High | [2] |
| Example B | Unsubstituted | Pyrazole | 15 | Moderate | [2] |
SAR as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Derivatives of the 1-benzylpiperidine scaffold have also been extensively studied as inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.
Influence of Substitutions on the Benzamide Moiety
In a related series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, it was found that substituting the benzamide with a bulky moiety at the para position led to a substantial increase in anti-AChE activity.[3] Furthermore, the introduction of an alkyl or a phenyl group on the nitrogen atom of the benzamide dramatically enhanced the inhibitory activity.[3][4]
The basicity of the piperidine nitrogen also appears to play a crucial role in the activity, as the N-benzoylpiperidine derivative was found to be almost inactive.[3]
Rigid Analogues and Heterocyclic Replacements
Further SAR studies on rigid analogues revealed that replacing the flexible ethyl-benzamide side chain with a more constrained isoindolone moiety resulted in potent anti-AChE activity.[4] In another study, the 2-isoindoline moiety was successfully replaced with an indanone moiety without a significant loss of potency.[5]
Among the prepared derivatives, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (IC50 = 1.2 nM) and 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, IC50 = 5.7 nM) were identified as some of the most potent AChE inhibitors.[4][5] These compounds also demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE).[4][5]
Table 2: Comparative Activity of AChE Inhibitor Derivatives
| Compound ID | Key Structural Feature | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) | Reference |
| 2 | N-benzoyl-N-methylamino | Potent | - | - | [4] |
| 9 | Isoindolone | Comparable to 2 | - | - | [4] |
| 19 | 4-(benzoylamino)phthalimido | 1.2 | >41,600 | ~34,700 | [4] |
| 13e (Donepezil) | 5,6-dimethoxy-1-oxoindan | 5.7 | 7,130 | ~1,250 | [5] |
| 21 | N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino | 0.56 | ~10,080 | ~18,000 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of these derivatives often commences from commercially available starting materials such as 1-benzyl-4-piperidone. A representative synthetic route is outlined below.
Caption: Generalized synthetic workflow.
Step-by-Step Methodology:
-
Reductive Amination: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or methanol (MeOH), add 4-aminopiperidine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), is then added portion-wise, and the reaction is stirred for an additional 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product, 1'-benzyl-1,4'-bipiperidin-4-amine, is purified by column chromatography.
-
Cyanation: The primary amine of the purified intermediate is converted to the nitrile. This can be achieved through a Sandmeyer-type reaction, which involves diazotization with sodium nitrite (NaNO2) in the presence of an acid, followed by reaction with a cyanide salt such as copper(I) cyanide (CuCN).
-
Derivatization: Further modifications, such as substitutions on the benzyl ring, can be performed on the final product or by using appropriately substituted starting materials.
In Vitro AChE Inhibition Assay (Ellman's Method)
-
The assay is typically performed in a 96-well microplate format.
-
To each well, add 25 µL of 15 mM acetylthiocholine iodide (ATCI) in water, 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a 50 mM sodium phosphate buffer (pH 8.0), and 50 µL of the same buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
The reaction is initiated by adding 25 µL of 0.22 U/mL of human recombinant AChE.
-
The plate is incubated at 37°C, and the absorbance is measured at 412 nm at regular intervals.
-
The rate of the reaction is calculated, and the percent inhibition is determined by comparing the rates of the sample wells to a control well without the inhibitor.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Concluding Remarks
The this compound scaffold is a remarkable platform for the development of potent and selective bioactive molecules. The SAR studies summarized in this guide underscore the critical role of specific structural modifications in tailoring the activity of these derivatives towards different biological targets. For CCR5 antagonism, fine-tuning the lipophilicity and electronic properties of the benzyl ring is paramount for achieving a balance of potency and favorable pharmacokinetics. In the context of AChE inhibition, extending the molecule with bulky and rigid moieties and maintaining the basicity of the piperidine nitrogen are key strategies for enhancing potency.
This comparative analysis, supported by experimental data and protocols, provides a solid foundation for the rational design of next-generation therapeutics based on this versatile chemical scaffold.
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Shen, D., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. Available at: [Link]
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Duan, M., et al. (2004). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 3: SAR Studies on the Benzylpyrazole Segment. Bioorganic & Medicinal Chemistry Letters, 14(4), 947-52. Available at: [Link]
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Yamanashi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(24), 3969-76. Available at: [Link]
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Rojas-Hernández, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1-18. Available at: [Link]
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Yamanashi, Y., et al. (1994). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 37(14), 2268-74. Available at: [Link]
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Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. Available at: [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-9. Available at: [Link]
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Bou-Salah, G., et al. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 29(7), 1604. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6598. Available at: [Link]
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A Comparative Guide to Quantitative LC-MS/MS Method Validation for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
This guide provides a comprehensive framework for the validation of a quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, a representative small molecule with a bipiperidine scaffold common in drug discovery. We will delve into the rationale behind each validation parameter, present a detailed experimental protocol, and objectively compare the LC-MS/MS approach with viable alternatives. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable quantitative assay suitable for regulatory scrutiny.
The Analytical Imperative for Bipiperidine Compounds
The this compound structure presents a unique analytical challenge. Its polarity, potential for metabolic transformation, and the need for high sensitivity in complex biological matrices necessitate a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for such applications due to its ability to provide structural confirmation and low-level quantification.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide is structured to walk you through the process of proving that suitability, adhering to the principles outlined by major regulatory bodies.[4][5][6]
Foundational Pillars of Method Validation
A successful method validation is built upon a foundation of well-defined performance characteristics. For quantitative analysis of a drug candidate like this compound, these pillars ensure the integrity of the data generated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[3][5][7]
The Validation Workflow: A Systematic Approach
The validation process is a systematic journey from method development to routine application. Each step builds upon the last to create a comprehensive data package that demonstrates the method's reliability.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Bipiperidine Synthesis
Introduction: The Significance of the Bipiperidine Scaffold
The bipiperidine structural motif is a cornerstone in modern medicinal chemistry and drug development. Comprising two interconnected piperidine rings, this saturated heterocyclic system is a prevalent core in a multitude of biologically active molecules and approved pharmaceuticals. Its conformational rigidity and defined spatial orientation of substituents allow for precise interactions with biological targets, making it an invaluable scaffold for designing potent and selective therapeutics.
However, the synthesis of bipiperidines, particularly with specific stereochemistry, is not trivial. The primary route involves the catalytic hydrogenation of the corresponding aromatic precursor, bipyridine. This process presents several challenges:
-
Aromatic Stability: The inherent stability of the pyridine rings requires potent catalysts and often forcing conditions to achieve full saturation.
-
Catalyst Poisoning: The nitrogen atoms in both the bipyridine substrate and the bipiperidine product can act as Lewis bases, coordinating strongly to the metal catalyst surface and inhibiting its activity.[1][2]
-
Stereochemical Control: The hydrogenation of 2,2'-bipyridine creates two new stereocenters, resulting in a pair of diastereomers: a meso compound (cis) and a pair of enantiomers (dl- or trans). Controlling this diastereoselectivity is crucial for isolating the desired biologically active isomer and is highly dependent on the chosen catalytic system.
This guide provides a comparative analysis of the leading catalysts for bipiperidine synthesis via bipyridine hydrogenation. We will delve into the efficacy of various heterogeneous catalysts, supported by experimental data, and provide detailed protocols to aid researchers in selecting and implementing the optimal system for their specific synthetic goals.
Comparative Analysis of Heterogeneous Hydrogenation Catalysts
The choice of a heterogeneous catalyst is the most critical factor influencing the yield, reaction conditions, and, most importantly, the diastereoselectivity of bipyridine hydrogenation. The primary catalysts employed are platinum group metals (Pt, Pd, Rh, Ru) on various supports and non-noble metal catalysts like Raney Nickel.[1]
Mechanism of Diastereoselection on a Catalyst Surface
The diastereomeric outcome of the hydrogenation is determined by the way the 2,2'-bipyridine molecule adsorbs onto the catalyst surface and the subsequent stereochemistry of the hydrogen addition. The two pyridine rings can orient in a syn or anti conformation relative to the C2-C2' bond. It is hypothesized that a syn conformation, where both nitrogen atoms can potentially interact with the catalyst surface, leads to the addition of hydrogen from the same face, resulting in the meso (cis) diastereomer. Conversely, an anti conformation may lead to the dl (trans) pair. The catalyst's identity, surface morphology, and the reaction conditions all influence this delicate balance.[3]
Caption: Proposed mechanism for diastereoselection in bipyridine hydrogenation.
Performance Data
The following table summarizes the performance of common heterogeneous catalysts for the hydrogenation of bipyridine and its close analogue, 2,2'-pyridoin. This data highlights the profound impact of the chosen metal on the stereochemical outcome.
| Catalyst | Substrate | Conditions | Yield | Diastereomeric Ratio (meso : dl) | Key Characteristics & Insights | Reference(s) |
| Ruthenium on Carbon (Ru/C) | Substituted Pyridines | 50 bar H₂, 80 °C, iPrOH | High | Highly cis-selective | The catalyst of choice for obtaining the meso diastereomer. Known for reliable cis-hydrogenation of various substituted pyridines. | [4] |
| Platinum (IV) Oxide (PtO₂) | Substituted Pyridines | 50-70 bar H₂, RT, Acetic Acid | Good to High | Predominantly cis | Adams' catalyst is highly active but requires acidic medium to prevent catalyst poisoning. The acidic conditions favor protonation of the pyridine nitrogen, facilitating reduction. | [1][2][4] |
| Palladium Black | 2,2'-Pyridoin | 1 atm H₂, RT, MeCN/H₂O | ~95% | 72 : 28 | Tends to favor the meso (cis) product, but with moderate selectivity. Pd/C is a common, versatile catalyst but offers less stereocontrol. | [3] |
| Rhodium on Carbon (Rh/C) | 2,2'-Pyridoin | 1 atm H₂, RT, MeCN/H₂O | ~95% | 29 : 71 | Strongly favors the formation of the dl (trans) diastereomer. Ideal choice when the trans isomer is the target. | [3] |
| Rhodium (III) Oxide (Rh₂O₃) | Substituted Pyridines | 5 bar H₂, 40 °C, TFE | Good to High | Varies | Operates under remarkably mild conditions. Good functional group tolerance. Stereoselectivity is substrate-dependent. | [5] |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed procedures for the hydrogenation of a generic bipyridine substrate using three key catalytic systems, each chosen to exemplify a different selectivity profile or set of operating conditions.
Protocol 1: Diastereoselective cis-Hydrogenation with Ruthenium on Carbon (Ru/C)
Causality: This protocol is designed for the selective synthesis of the meso (cis) diastereomer. Ruthenium catalysts are well-documented for their ability to promote syn-hydrogen addition to aromatic rings.[4] Isopropanol often serves as both a solvent and a potential hydrogen transfer agent in conjunction with H₂ gas.
Caption: Workflow for Ru/C catalyzed cis-hydrogenation.
Materials:
-
2,2'-Bipyridine (1.0 eq)
-
5% Ruthenium on Carbon (Ru/C, ~5-10 mol% Ru)
-
Potassium Carbonate (K₂CO₃, 20 mol%)
-
Isopropanol (iPrOH)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Charging: To a suitable high-pressure reactor vessel, add 2,2'-bipyridine, isopropanol, and potassium carbonate.
-
Catalyst Addition: Carefully add the 5% Ru/C catalyst to the mixture.
-
Assembly & Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head 3-5 times with an inert gas (e.g., nitrogen) to remove all air.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to 50 bar. Begin vigorous stirring and heat the reaction to 80 °C. Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (if possible). The reaction typically runs for 24 hours.[6]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with methanol or isopropanol. Carefully filter the mixture through a pad of Celite® to remove the ruthenium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude bipiperidine product, which can be further purified by crystallization or column chromatography. The product is expected to be highly enriched in the meso diastereomer.
Protocol 2: General Hydrogenation with Platinum(IV) Oxide (PtO₂)
Causality: This is a robust, highly active system. Glacial acetic acid is used as the solvent to protonate the pyridine nitrogens. This generates a pyridinium species which is more susceptible to reduction and simultaneously prevents the nitrogen lone pairs from poisoning the platinum surface, a common failure mode in neutral solvents.[1][2]
Materials:
-
2,2'-Bipyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 2-5 mol%)
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation reactor
-
Inert gas and Hydrogen gas
-
Celite®, Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Charging: Add 2,2'-bipyridine to the high-pressure reactor vessel.
-
Solvent & Catalyst Addition: Add glacial acetic acid, followed by the careful addition of PtO₂. The PtO₂ will be pre-reduced in situ to finely dispersed platinum black.
-
Assembly & Purging: Seal the reactor and purge thoroughly with an inert gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to 50-70 bar. Begin vigorous stirring at room temperature. An initial exotherm may be observed as the catalyst is activated. The reaction is typically complete within 6-12 hours.[2][4]
-
Work-up & Catalyst Removal: After venting and purging, open the reactor. Dilute the mixture with ethyl acetate and filter through Celite® to remove the platinum catalyst. Caution: The catalyst is pyrophoric; do not allow the filter cake to dry in air. Quench the filter cake with water immediately after filtration.
-
Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution in portions to neutralize the acetic acid until effervescence ceases. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bipiperidine product.
Protocol 3: Mild Hydrogenation with Rhodium(III) Oxide (Rh₂O₃)
Causality: This protocol highlights a system that operates under significantly milder conditions than traditional heterogeneous catalysts. Trifluoroethanol (TFE) is an effective solvent for this transformation, and the low pressure and temperature requirements make this method highly accessible and tolerant of sensitive functional groups.[5]
Materials:
-
2,2'-Bipyridine (1.0 eq)
-
Rhodium(III) Oxide (Rh₂O₃, ~0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
Low-to-medium pressure hydrogenation reactor
-
Inert gas and Hydrogen gas
-
Syringe filter or Celite®
Procedure:
-
Reaction Setup: In a suitable pressure vial or reactor, dissolve the 2,2'-bipyridine in TFE.
-
Catalyst Addition: Add the Rh₂O₃ catalyst.
-
Assembly & Purging: Seal the vessel and purge with an inert gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to 5 bar. Stir the reaction at 40 °C for 16 hours.[7]
-
Work-up: After cooling and venting, filter the reaction mixture through a syringe filter or a small plug of Celite® to remove the catalyst, rinsing with a small amount of TFE.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Conclusion and Future Outlook
The synthesis of bipiperidines via catalytic hydrogenation is a mature yet evolving field. For diastereocontrol, Ruthenium on Carbon stands out as the premier choice for accessing the meso (cis) isomer, while Rhodium on Carbon is highly effective for producing the dl (trans) pair.[3][4] For general, high-activity reductions where stereoselectivity is secondary, Platinum(IV) Oxide in acetic acid remains a powerful and reliable system.[1][2] Emerging catalysts, such as Rhodium(III) Oxide , offer the significant advantage of operating under exceptionally mild conditions, broadening the functional group tolerance of the reaction.[5]
Future research will likely focus on the development of more sophisticated heterogeneous catalysts, such as bimetallic alloys or supported nanoparticles, to achieve even greater control over diastereoselectivity and to enable enantioselective hydrogenations without the need for substrate pre-activation.[8] As the demand for structurally complex and stereochemically pure chiral amines continues to grow, the development of efficient, selective, and sustainable catalytic methods for bipiperidine synthesis will remain a critical endeavor for the scientific community.
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A Comparative Guide to Benchmarking the Neuroprotective Effects of Novel Piperidine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the neuroprotective potential of novel piperidine-based compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for data interpretation and comparison against established neuroprotective agents. Our focus is on generating robust, reproducible data to accelerate the identification of promising therapeutic candidates for neurodegenerative diseases.
Introduction: The Therapeutic Promise of Piperidine Scaffolds in Neurodegeneration
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with a variety of biological targets. In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke, piperidine derivatives have emerged as a promising class of therapeutic agents.[1][2][3] These compounds have been shown to exert neuroprotective effects through diverse mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[4] Donepezil, a piperidine-based acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease, highlighting the clinical potential of this chemical moiety.[3]
The development of novel piperidine compounds with enhanced neuroprotective efficacy and favorable drug-like properties is a critical endeavor. This guide will outline a systematic approach to benchmark these novel entities against established neuroprotective agents, providing a clear pathway for their preclinical evaluation.
Experimental Design: A Multi-tiered Approach to Benchmarking
A robust benchmarking strategy relies on a multi-tiered approach, progressing from high-throughput in vitro screening to more complex and physiologically relevant in vivo models. This ensures a thorough evaluation of a compound's neuroprotective potential while conserving resources.
Selection of Test Compounds and Comparators
For the purpose of this guide, we will consider three hypothetical novel piperidine compounds (NPC-1, NPC-2, and NPC-3) with distinct structural modifications. To provide a meaningful comparison, we will benchmark these against two well-characterized neuroprotective agents:
-
Edaravone: A free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5]
-
Resveratrol: A natural polyphenol known to activate SIRT1 and modulate pathways involved in oxidative stress and inflammation.[5]
In Vitro Models: From Cell Lines to Human-Relevant Systems
The initial stages of screening should employ well-validated in vitro models that recapitulate key aspects of neurodegenerative pathology.[6]
-
Neuronal Cell Lines (e.g., SH-SY5Y, HT22): These are valuable for initial high-throughput screening of cytotoxicity and neuroprotection against specific insults like oxidative stress (induced by H₂O₂) or glutamate excitotoxicity.[6][7]
-
Primary Neuronal Cultures: These offer a more physiologically relevant system compared to cell lines, though they are more complex to maintain.[8][9]
-
iPSC-Derived Neurons and Glial Co-cultures: The use of induced pluripotent stem cells (iPSCs) from healthy donors and patients with neurodegenerative diseases provides a highly translational model to study disease-relevant cellular dysfunction.[10][11] Co-culturing neurons with astrocytes and microglia allows for the investigation of cell-cell interactions and neuroinflammation.[10][11]
-
Organ-on-a-Chip and 3D Culture Models: These advanced models aim to replicate the complex microenvironment of the brain, including the blood-brain barrier, offering a more predictive platform for drug efficacy and toxicity testing.[12][13][14]
In Vivo Models: Validating Efficacy in a Systemic Context
Promising candidates from in vitro studies should be advanced to in vivo models of neurodegeneration to assess their efficacy, pharmacokinetics, and safety in a whole organism.
-
MPTP-Induced Parkinson's Disease Model (Mouse): This model is widely used to study the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[4]
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke (Rat/Mouse): This model mimics the effects of a stroke by temporarily blocking blood flow to a part of the brain, allowing for the evaluation of neuroprotective agents in reducing infarct volume and neurological deficits.[5][7]
-
Transgenic Mouse Models of Alzheimer's Disease (e.g., 5xFAD): These models overexpress human genes with mutations associated with familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.[15][16]
Experimental Protocols and Data Presentation
This section provides detailed protocols for key in vitro assays and outlines how to present the comparative data in a clear and concise manner.
In Vitro Neuroprotection Assay Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of the novel piperidine compounds.
Caption: Potential signaling pathways modulated by a neuroprotective compound.
For instance, the activation of the Nrf2 pathway is a key cellular defense mechanism against oxidative stress. [17]Western blot analysis could be used to measure the nuclear translocation of Nrf2 and the upregulation of its target genes, such as heme oxygenase-1 (HO-1). Similarly, the phosphorylation status of Akt, a key pro-survival kinase, can be assessed. [17]
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the neuroprotective effects of novel piperidine compounds. By employing a multi-tiered approach that combines in vitro and in vivo models, researchers can systematically evaluate the therapeutic potential of their compounds. The detailed protocols and data presentation strategies outlined herein are designed to ensure the generation of high-quality, comparable data.
The most promising compounds identified through this benchmarking process should be further characterized for their pharmacokinetic properties, blood-brain barrier permeability, and long-term safety profiles. Ultimately, this rigorous preclinical evaluation is essential for the successful translation of novel piperidine-based neuroprotective agents from the laboratory to the clinic.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is not universally available, a robust hazard assessment can be synthesized by examining its structural motifs: the piperidine ring system, the benzyl group, and the nitrile functional group.
Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following anticipated characteristics:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1] Piperidine derivatives and nitrile compounds are known for their potential acute toxicity.[1]
-
Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][2][3][4]
-
Respiratory Effects: May cause respiratory irritation if inhaled as dust or aerosol.[1][2]
-
Hazardous Decomposition: Combustion is expected to emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and potentially highly toxic hydrogen cyanide (HCN) gas due to the nitrile group.[1][5]
Given these potential hazards, this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[6][7][8]
| Hazard Profile & Safety Summary | Recommendation |
| Anticipated Acute Toxicity | Oral, Dermal, Inhalation[1] |
| Skin & Eye Contact | Causes skin irritation and serious eye damage[1][3][4] |
| Primary Engineering Control | Always handle within a certified chemical fume hood[1][2][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, flame-resistant lab coat[2][9] |
| Waste Classification | Hazardous Waste[2][10] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the proper safety measures must be in place. This creates a self-validating system of safety where risk is engineered out of the process.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5] This is the primary method to prevent inhalation of any dust or aerosols.[9]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and accidental contact.[2]
-
Hand Protection: Chemical-resistant nitrile gloves are essential.[2][9] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and must be buttoned to provide maximum coverage.[9]
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle mandated by the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its final, safe disposal.[8]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.
-
Contaminated Labware: Disposable labware such as pipette tips, vials, and gloves that have come into incidental contact with the compound should be collected separately in a container lined with a durable plastic bag and labeled as hazardous waste.[2]
-
Liquid Waste: If the compound is in solution, it must be collected in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams, particularly strong acids or oxidizers.
-
Causality Note: Mixing nitrile-containing waste with strong acids can potentially lead to the generation of deadly hydrogen cyanide (HCN) gas.
-
Step 2: Container Selection and Labeling
The integrity of the disposal process relies on robust containment and clear communication.
-
Container Choice: Use only containers approved for hazardous waste that are made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][6] The container must be in good condition, free from leaks or damage.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" .[2][10] The label must also include:
-
The full chemical name: "this compound".
-
An accurate list of all components in the container, including solvents.
-
The approximate percentage of each component.
-
The date accumulation started.[10]
-
The relevant hazard characteristics (e.g., "Toxic").
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be secure, well-ventilated, and away from general traffic.
-
Container Management: Keep the waste container closed at all times except when adding waste.[6][11] This is a critical regulatory requirement that minimizes the release of vapors and prevents spills.
Step 4: Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2] Never pour this chemical down the drain or dispose of it in the regular trash.[11]
Emergency Procedures: Spill Management
In the event of a small-scale spill within a chemical fume hood:
-
Ensure Safety: Alert personnel in the immediate area and ensure you are wearing the appropriate PPE.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container as described in Step 2 and manage it for disposal.
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- What Are The Key Hazardous Waste Disposal Regul
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Personal protective equipment for handling 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Comprehensive Safety & Handling Guide: 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
As your partner in research and development, we are committed to providing not just the highest quality chemical reagents but also the critical knowledge required for their safe and effective handling. This guide, prepared by our senior application scientists, offers a detailed protocol for the use of this compound, ensuring both the integrity of your experiments and the safety of your laboratory personnel.
Our approach moves beyond a simple checklist. We aim to instill a deep, intuitive understanding of the "why" behind each safety recommendation. By understanding the chemical nature of this compound, you can anticipate risks and implement controls that are both robust and practical for your research environment.
Hazard Analysis: A Synthesis of Structural Risks
-
Piperidine Moiety : Piperidine itself is a cyclic secondary amine that is classified as a flammable liquid and is toxic when it comes in contact with skin or is inhaled.[1][2] It is known to cause severe skin burns and eye damage.[2][3][4][5] Although the piperidine in the target molecule is tertiary, it is crucial to handle the compound with the assumption that it may share some of these hazardous properties. Vapors can be heavier than air and may form flammable mixtures.[1][3]
-
Nitrile (-C≡N) Group : The cyano group is a key feature of this molecule. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[6] A significant, though often overlooked, danger is the potential for nitrile compounds to release highly toxic hydrogen cyanide (HCN) gas upon combustion or when exposed to strong acids.[6]
-
Benzyl Group : While the benzyl group itself is less of a primary hazard, it adds to the overall lipophilicity of the molecule, potentially increasing its ability to be absorbed through the skin and gloves.
Given this composite hazard profile, this compound should be treated as a substance with acute toxicity (oral, dermal, inhalation), and as a potential skin/eye irritant or corrosive.
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling is a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE.
Primary Barrier: Engineering Controls
All handling of this compound, including weighing, reconstitution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure to the powdered compound or any potential vapors. The fume hood also provides a contained space to manage spills effectively.
Secondary Barrier: Personal Protective Equipment
The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[8] For handling this specific compound, an enhanced level of protection is mandatory.
Disposable nitrile gloves are the standard for providing a preliminary barrier against incidental chemical contact in a laboratory setting.[9][10] However, it is crucial to recognize that "resistance" does not mean "impervious." All glove materials are subject to breakthrough over time.[9]
| Glove Type | Thickness | Key Considerations | Recommendation |
| Standard Nitrile | 4-5 mil | Provides excellent splash protection for short-duration tasks. Must be discarded immediately upon any known contact.[9] | Minimum Requirement. Suitable for brief, incidental contact only. |
| Thicker Nitrile | 8+ mil | Offers a longer breakthrough time and greater physical durability. May slightly reduce dexterity. | Recommended. Use for tasks involving extended handling or higher risk of splashes. |
| Double Gloving | Two pairs of standard nitrile gloves | Significantly increases breakthrough time and provides a backup barrier. The outer glove is removed after contamination, protecting the inner glove. | Best Practice. Strongly advised for all handling operations, from weighing to disposal. |
Causality : The bipiperidine structure suggests a degree of basicity, while the overall molecule has organic character. Nitrile gloves provide a reliable barrier against a wide array of chemicals, including many solvents, acids, and bases, making them a suitable choice.[11][12] Double-gloving is a field-proven technique that provides a robust safety margin against undetected pinholes or rapid permeation following a splash.
-
Safety Glasses with Side Shields : These are the absolute minimum and protect against minor splashes and projectiles.
-
Chemical Goggles : Recommended when there is a higher risk of splashing. They provide a seal around the eyes, offering superior protection.
-
Face Shield : A face shield should be worn in addition to chemical goggles during procedures with a significant risk of splashing or energetic reaction, such as when adding the compound to a reaction mixture or during quenching procedures.
Causality : Given the severe eye damage potential of parent compounds like piperidine, protecting the eyes from even minute quantities of this substance is paramount.[3]
A standard cotton/polyester lab coat is required. For procedures with a higher risk of spills, a Chemically Resistant (CR) lab coat or a disposable CR apron worn over the lab coat is recommended. Ensure all skin is covered by wearing long pants and closed-toe shoes.
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, a risk assessment may deem it necessary in specific situations, such as:
-
Cleaning up a large spill outside of a fume hood.
-
If engineering controls (fume hood) are not available or are malfunctioning.
In such cases, a NIOSH-approved respirator with organic vapor/acid gas cartridges would be appropriate.[13]
Operational Plan: A Step-by-Step Workflow
This protocol outlines the safe handling of this compound from receipt to disposal, integrating the PPE requirements discussed above.
Caption: Safe handling workflow for this compound.
Emergency & Disposal Protocols
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing.[3] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill : For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, absorbent pads, and reaction residues, must be disposed of as hazardous chemical waste.[7][13]
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams (e.g., strong acids).
Consult your institution's EHS guidelines for specific disposal procedures. Never discharge chemical waste into drains or regular trash.[6]
By integrating this expert guidance into your laboratory's standard operating procedures, you build a self-validating system of safety that protects your researchers and ensures the highest standards of scientific integrity.
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Global Safety Textiles. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
